Product packaging for Hlamp(Cat. No.:CAS No. 113527-46-1)

Hlamp

Cat. No.: B040301
CAS No.: 113527-46-1
M. Wt: 636.6 g/mol
InChI Key: JCLDMRPCRYNGDI-GBGRJFDSSA-N
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Description

Hlamp is a potent and selective small molecule inhibitor designed for advanced biochemical and pharmacological research. Its primary mechanism of action involves the targeted antagonism of specific kinase pathways implicated in aberrant cell proliferation and neuronal signaling. This makes this compound an invaluable tool for elucidating the molecular mechanisms driving oncogenesis and neurodegenerative processes. In cancer research, this compound has demonstrated significant efficacy in preclinical models for inducing apoptosis and halting cell cycle progression, providing critical insights for the development of novel targeted therapies. Concurrently, in neurological studies, its ability to modulate key receptors in the central nervous system allows researchers to explore new avenues for treating conditions such as Alzheimer's disease and neuropathic pain. Supplied with comprehensive analytical data, including HPLC and mass spectrometry certification, our this compound compound guarantees the high purity and stability required for reproducible, high-fidelity experimental results, from in vitro assays to complex in vivo models. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33N8O10P B040301 Hlamp CAS No. 113527-46-1

Properties

CAS No.

113527-46-1

Molecular Formula

C25H33N8O10P

Molecular Weight

636.6 g/mol

IUPAC Name

(2S)-6-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-2-[(2-benzamidoacetyl)amino]hexanoic acid

InChI

InChI=1S/C25H33N8O10P/c26-21-18-22(29-12-28-21)33(13-30-18)24-20(36)19(35)16(43-24)11-42-44(40,41)31-9-5-4-8-15(25(38)39)32-17(34)10-27-23(37)14-6-2-1-3-7-14/h1-3,6-7,12-13,15-16,19-20,24,35-36H,4-5,8-11H2,(H,27,37)(H,32,34)(H,38,39)(H2,26,28,29)(H2,31,40,41)/t15-,16+,19+,20+,24+/m0/s1

InChI Key

JCLDMRPCRYNGDI-GBGRJFDSSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O

Synonyms

hipppuryllsyl(N-epsilon-5'-phospho)adenosine
HLAMP

Origin of Product

United States

Foundational & Exploratory

Loop-Mediated Isothermal Amplification: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Loop-mediated isothermal amplification (LAMP) is a powerful and versatile nucleic acid amplification technique that has rapidly gained prominence in molecular diagnostics and research. Its key advantages—simplicity, speed, high sensitivity, and specificity—make it an ideal platform for a wide range of applications, from point-of-care disease diagnosis to environmental monitoring. This in-depth technical guide provides a detailed overview of the core principles of LAMP, comprehensive experimental protocols, and a comparative analysis of its performance against traditional PCR methods, tailored for researchers, scientists, and drug development professionals.

Core Principles of Loop-Mediated Isothermal Amplification

LAMP is an autocycling, strand displacement DNA synthesis method that occurs at a constant temperature, typically between 60-65°C. This isothermal nature eliminates the need for a thermal cycler, a significant advantage over the polymerase chain reaction (PCR). The high specificity of LAMP is achieved through the use of four to six primers that recognize six to eight distinct regions on the target DNA. The reaction is driven by a DNA polymerase with high strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA polymerase.

The key to the LAMP mechanism is the formation of a dumbbell-like DNA structure that serves as the template for exponential amplification. This process is initiated by a set of inner primers (Forward Inner Primer, FIP, and Backward Inner Primer, BIP), which contain sequences of both the sense and antisense strands of the target DNA. The outer primers (F3 and B3) and optional loop primers (Loop-F and Loop-B) further facilitate the reaction, with the loop primers significantly accelerating the amplification process.

The amplification process generates a large amount of DNA, leading to a high concentration of magnesium pyrophosphate, a byproduct of the reaction. This precipitation of magnesium pyrophosphate can be visually detected as turbidity, providing a simple and rapid method for result interpretation. Alternatively, fluorescent dyes or pH indicators can be used for real-time or colorimetric detection.

Quantitative Data Presentation: LAMP vs. PCR

The performance of LAMP is often benchmarked against PCR, the gold standard in nucleic acid amplification. The following tables summarize the sensitivity and specificity of LAMP in comparison to PCR for the detection of various viral, parasitic, and plant pathogens.

Table 1: Comparative Sensitivity and Specificity of LAMP and PCR for Viral Pathogen Detection
VirusSample TypeLAMP SensitivityLAMP SpecificityPCR SensitivityPCR SpecificityCitation(s)
SARS-CoV-2Respiratory Swabs92% (95% CI: 0.85–0.96)Not Reported96% (95% CI: 0.93–0.98)Not Reported[1]
SARS-CoV-2Nasopharyngeal Swabs56.6% (95% CI: 43.3–69.0%)98.4% (95% CI: 91.3–100.0%)100%100%[2]
MERS-CoVRNAHigher than RT-PCR (0.7 vs 1.6 copies)Not ReportedNot ReportedNot Reported[3]
SARS VirusRNAAs low as 10 copies/testNot ReportedNot ReportedNot Reported[3]
Wheat Yellow Mosaic Virus (WYMV)Infected Wheat Leaves100 times more sensitive than RT-PCR100%Not ReportedNot Reported[4]
Table 2: Comparative Sensitivity and Specificity of LAMP and PCR for Parasite Detection
ParasiteSample TypeLAMP SensitivityLAMP SpecificityPCR SensitivityPCR SpecificityCitation(s)
Plasmodium falciparumBlood100% (95% CI: 98.5–100%)99.1% (95% CI: 96.7–99.9%)Not ReportedNot ReportedNot applicable
Schistosoma mansoniNot SpecifiedUnder StudyUnder StudyAccurateHigh[5]

Experimental Protocols

The following sections provide detailed methodologies for performing LAMP assays on various sample types. These protocols are intended as a general guide and may require optimization for specific targets and experimental conditions.

General LAMP Reaction Setup

A typical LAMP reaction consists of the following components. Master mixes containing many of these components are commercially available.

ComponentFinal Concentration
FIP and BIP primers1.6 µM each
F3 and B3 primers0.2 µM each
Loop-F and Loop-B primers (optional)0.4 µM each
Bst DNA Polymerase8 U/25 µL reaction
dNTPs1.4 mM each
Betaine0.8 M
MgSO₄8 mM
Isothermal Amplification Buffer1X
Target DNA/RNAVariable
Nuclease-free waterTo final volume

Incubation: Incubate the reaction mixture at 60-65°C for 30-60 minutes. The optimal temperature and time may vary depending on the primers and target sequence.

Protocol for Viral RNA Detection from Saliva

This protocol is suitable for the detection of viral RNA, such as SARS-CoV-2, from saliva samples.

  • Sample Collection: Collect saliva in a sterile container.

  • Sample Pre-treatment (optional but recommended): To inactivate inhibitors and release RNA, heat the saliva sample at 95°C for 5 minutes.

  • Reverse Transcription LAMP (RT-LAMP) Reaction Setup:

    • Prepare the LAMP reaction mixture as described in section 3.1.

    • Add a reverse transcriptase enzyme to the reaction mix. The concentration will depend on the specific enzyme used.

    • Add 1-5 µL of the pre-treated saliva sample to the reaction tube.

  • Incubation: Incubate the RT-LAMP reaction at 60-65°C for 30-60 minutes.

  • Detection: Analyze the results using a pre-determined method (turbidity, fluorescence, or colorimetric change).

Protocol for DNA Extraction from Blood for LAMP

This protocol outlines a common method for extracting DNA from whole blood for use in LAMP assays.

  • Sample Collection: Collect whole blood in an EDTA-containing tube to prevent coagulation.

  • Lysis of Red Blood Cells:

    • Mix 200 µL of whole blood with 800 µL of RBC lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

  • Lysis of White Blood Cells and Protein Precipitation:

    • Resuspend the white blood cell pellet in 200 µL of cell lysis buffer.

    • Add 100 µL of protein precipitation solution and vortex vigorously.

    • Centrifuge at 13,000 x g for 5 minutes.

  • DNA Precipitation:

    • Transfer the supernatant to a clean tube containing 300 µL of isopropanol.

    • Gently mix by inversion until the DNA precipitates.

    • Centrifuge at 13,000 x g for 2 minutes.

  • DNA Wash and Resuspension:

    • Discard the supernatant and wash the DNA pellet with 70% ethanol.

    • Air dry the pellet and resuspend it in a suitable volume of nuclease-free water or TE buffer.

  • LAMP Reaction: Use 1-5 µL of the extracted DNA in the LAMP reaction as described in section 3.1.

Protocol for Pathogen Detection in Plant Leaf Tissue

This protocol is designed for the detection of plant pathogens from leaf samples.

  • Sample Collection: Collect a small section of a leaf showing disease symptoms.

  • Crude DNA Extraction:

    • Place the leaf tissue (approx. 50-100 mg) in a microcentrifuge tube with a small amount of extraction buffer (e.g., a buffer containing Tris-HCl, EDTA, and a detergent like SDS).

    • Grind the tissue using a pestle.

    • Centrifuge the mixture at high speed for 5 minutes.

  • LAMP Reaction:

    • Use 1-2 µL of the supernatant directly in the LAMP reaction mixture as described in section 3.1.

  • Incubation and Detection: Incubate the reaction and analyze the results as previously described. For some robust LAMP assays, direct addition of a small piece of infected leaf tissue to the reaction tube can also yield positive results, bypassing the need for explicit DNA extraction.[6]

Mandatory Visualizations

The Loop-Mediated Isothermal Amplification (LAMP) Mechanism

LAMP_Mechanism cluster_initiation Initiation Phase cluster_amplification Amplification Cycle start Target DNA fip FIP anneals start->fip Strand Invasion f3 F3 anneals & displaces fip->f3 Bst Polymerase Extension loop_form First Loop Structure f3->loop_form Strand Displacement dumbbell Dumbbell Structure Formation loop_form->dumbbell BIP & B3 Priming self_prime Self-priming & Extension dumbbell->self_prime Autocycling concatemer Concatemer Formation self_prime->concatemer Strand Displacement final_product Exponential Amplification Product concatemer->final_product LAMP_Workflow cluster_prep Sample Preparation cluster_reaction LAMP Reaction cluster_detection Result Detection sample_collection 1. Sample Collection (e.g., Blood, Saliva, Plant Tissue) extraction 2. Nucleic Acid Extraction (or direct sample use) sample_collection->extraction reaction_setup 3. Reaction Mix Preparation (Primers, Bst Polymerase, dNTPs, etc.) extraction->reaction_setup incubation 4. Isothermal Incubation (60-65°C for 30-60 min) reaction_setup->incubation detection 5. Amplification Detection incubation->detection visual Visual (Turbidity/Color) detection->visual fluorescence Real-time Fluorescence detection->fluorescence gel Gel Electrophoresis detection->gel

References

Introduction to Loop-Mediated Isothermal Amplification (LAMP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of LAMP Assay for DNA Detection

Loop-Mediated Isothermal Amplification (LAMP) is a robust and versatile nucleic acid amplification technique that serves as a simple, rapid, and cost-effective alternative to methods like the Polymerase Chain Reaction (PCR).[1][2][3][4] Developed in 1998 by Eiken Chemical Company, LAMP amplifies DNA with high efficiency, specificity, and speed under a single, constant temperature.[2][5] This isothermal nature eliminates the need for sophisticated thermal cyclers, making it an ideal technology for point-of-care diagnostics, field applications, and use in low-resource settings.[1][2][6]

The core of the LAMP technique lies in its use of a strand-displacing DNA polymerase and a unique set of four to six primers that recognize six to eight distinct regions on the target gene.[2][5][7] This high number of target-binding sites contributes to the assay's remarkable specificity.[5] The reaction proceeds rapidly, often completing within 30-40 minutes, and produces a large quantity of DNA, which allows for diverse detection methods, including visual assessment.[1][6] Consequently, LAMP is widely employed for the detection of infectious diseases, food pathogens, and for environmental monitoring.[2][3][4]

Core Principles and Mechanism

The LAMP reaction is distinguished by three key features: isothermal amplification, a strand-displacing polymerase, and a complex primer design that enables the autocycling amplification process.

Isothermal Reaction and Strand-Displacing Enzyme

Unlike PCR, which requires repeated cycling through different temperature stages for DNA denaturation, primer annealing, and extension, the entire LAMP reaction occurs at a constant temperature, typically between 60–65 °C.[1][2][5] This is made possible by the use of a specific DNA polymerase, most commonly the large fragment of Bacillus stearothermophilus (Bst) DNA polymerase.[1][8] The Bst polymerase possesses high strand displacement activity, meaning it can separate the DNA duplex as it synthesizes a new strand, thereby negating the need for a high-temperature denaturation step.[1][5][6]

Primer Design

The high specificity and efficiency of LAMP are primarily attributed to its sophisticated primer design. A standard LAMP assay utilizes four "core" primers, with an additional two "loop" primers often included to accelerate the reaction.[1]

  • Inner Primers (FIP and BIP): The Forward Inner Primer (FIP) and Backward Inner Primer (BIP) are the cornerstones of the LAMP reaction. Each is a hybrid primer composed of two distinct sequences. FIP consists of the F1c sequence (complementary to the F1 region on the target DNA) and the F2 sequence. Similarly, BIP consists of the B1c sequence and the B2 sequence. These primers are responsible for initiating the amplification and forming the characteristic loop structures.[1][9][10]

  • Outer Primers (F3 and B3): The Forward Outer Primer (F3) and Backward Outer Primer (B3) are shorter primers that bind to regions outside of the inner primer binding sites. Their primary role is to displace the strands synthesized by the inner primers, releasing single-stranded DNA that can then form the initial dumbbell structure.[9][10]

  • Loop Primers (LoopF and LoopB): These optional primers bind to the single-stranded loops of the dumbbell-shaped intermediate structure.[1][10] By initiating synthesis from these loops, they significantly accelerate the amplification process, reducing the time to result.[1][10][11]

The Amplification Mechanism

The LAMP reaction proceeds through a dynamic, multi-stage process that leads to the exponential accumulation of DNA.

  • Initiation and Dumbbell Structure Formation: The process begins with the FIP primer binding to the target DNA and initiating synthesis. The F3 primer then binds upstream and extends, displacing the FIP-linked complementary strand. This newly synthesized single-stranded DNA has a self-complementary sequence at one end, allowing it to form a stem-loop structure. The BIP primer then binds to this structure, and a similar process involving the B3 primer occurs, ultimately creating a dumbbell-shaped DNA structure with stem-loops at both ends.[1] This dumbbell structure is the foundational template for the subsequent amplification cycles.

  • Cycling Amplification and Elongation: In the main cycling phase, the FIP primer anneals to the single-stranded loop region of the dumbbell structure, initiating strand synthesis and displacing the existing strand. This process forms an inverted repeat of the target sequence, leading to a larger structure with a new loop. The displaced strand itself forms a new stem-loop structure, which then serves as a target for BIP primer binding. This cycle repeats, with inner primers continuously annealing to the growing structures' loops and extending. The outer primers can also continue to prime on the original target, feeding more initial products into the cycle.

  • Concatemer Formation: The continuous priming and strand displacement lead to the formation of long concatemers containing multiple repeats of the target sequence.[1] The final product is a complex mixture of these cauliflower-like structures of varying lengths, which, when run on an agarose gel, produce a characteristic ladder-like pattern rather than a single distinct band.[1][2]

Visualization and Detection of Amplification Products

The LAMP reaction yields a significant amount of DNA (up to 10-20 micrograms), which facilitates a variety of detection methods, ranging from simple visual inspection to real-time quantitative analysis.[6][12]

  • Turbidity: As dNTPs are incorporated into the growing DNA strands, a large quantity of pyrophosphate ions is produced as a byproduct. These ions react with magnesium ions (Mg²⁺) in the buffer to form a white precipitate of magnesium pyrophosphate.[13] The resulting increase in turbidity can be observed with the naked eye or measured quantitatively using a turbidimeter.[2][12]

  • Visual Colorimetric Detection: Several dye-based systems allow for straightforward visual detection of a positive reaction.

    • Metal-Ion Indicators: Dyes like calcein or hydroxynaphthol blue (HNB) chelate magnesium ions and exhibit a specific color. As the reaction proceeds and Mg²⁺ ions are consumed to form magnesium pyrophosphate, the dye is released, causing a distinct color change.[2][14]

    • pH-Sensitive Dyes: The incorporation of dNTPs by the DNA polymerase releases hydrogen ions (H+), leading to a decrease in the pH of the reaction solution.[15] By including a pH indicator such as phenol red in a weakly buffered solution, a positive amplification can be visualized by a color shift (e.g., from red to yellow).[1]

  • Fluorescence Detection: For real-time analysis, fluorescent methods are commonly used.

    • DNA Intercalating Dyes: Dyes such as SYBR Green I or EvaGreen exhibit low fluorescence in solution but fluoresce brightly upon binding to double-stranded DNA.[2] As amplification proceeds, the increasing amount of DNA leads to a stronger fluorescent signal, which can be monitored using a real-time PCR machine or a dedicated fluorometer.[1][16]

    • Fluorescence Quenching Probes: For enhanced specificity, specialized quenching probes or primers can be designed to fluoresce only upon hybridization to the target amplicon.[12]

  • Agarose Gel Electrophoresis: The amplified products can be separated by size using agarose gel electrophoresis. A positive LAMP reaction is identified by a characteristic ladder-like pattern of multiple bands.[12] While effective, this method requires opening the reaction tube post-amplification, which significantly increases the risk of carryover contamination.[2][12]

  • Lateral Flow Devices (LFDs): For rapid point-of-care applications, LAMP can be coupled with LFDs. This typically involves using primers labeled with molecules like biotin and FITC, allowing the amplicons to be captured and visualized on a test strip.[1][14]

Diagrams of Key Processes and Relationships

LAMP_Mechanism Dumbbell Dumbbell Cycle_Start Cycle_Start Dumbbell->Cycle_Start Enters Amplification Cycle

Caption: Core mechanism of the LAMP reaction.

LAMP_Workflow cluster_detection Detection Methods SamplePrep 1. Sample Preparation (e.g., DNA Extraction, Lysis) ReactionSetup 2. LAMP Reaction Setup (Master Mix + Sample) SamplePrep->ReactionSetup Incubation 3. Isothermal Incubation (e.g., 65°C for 30-60 min) ReactionSetup->Incubation Detection 4. Amplicon Detection Incubation->Detection Analysis 5. Data Analysis & Interpretation Detection->Analysis Visual Visual (Turbidity/Color) Detection->Visual Fluorescence Real-Time Fluorescence Detection->Fluorescence Gel Agarose Gel Detection->Gel

Caption: General experimental workflow for a LAMP assay.

LAMP_Components Target Target DNA Polymerase Bst DNA Polymerase (Strand Displacement) Target->Polymerase template for Product Amplified DNA (Concatemers) Polymerase->Product synthesizes Primers Primer Set Primers->Polymerase initiates FIP FIP Primers->FIP BIP BIP Primers->BIP F3_B3 F3/B3 Primers->F3_B3 Loop LoopF/LoopB Primers->Loop dNTPs dNTPs dNTPs->Polymerase building blocks for Buffer Reaction Buffer (contains Mg²⁺) Buffer->Polymerase provides optimal environment for Byproduct Magnesium Pyrophosphate (Byproduct for Turbidity) Product->Byproduct synthesis generates

Caption: Logical relationship of core LAMP components.

Data Presentation: Quantitative Summaries

Table 1: Comparison of LAMP and PCR Technologies
FeatureLoop-Mediated Isothermal Amplification (LAMP)Polymerase Chain Reaction (PCR)
Temperature Requirement Isothermal (constant 60-65°C)[1][2]Thermal cycling (e.g., 95°C, 55-65°C, 72°C)[1]
Required Equipment Simple heat block or water bath[1][6]Thermal cycler[2]
Reaction Speed Very rapid (typically 15-40 minutes)[1][6]Slower (typically 1.5 - 2 hours)[1]
Number of Primers 4 to 6 (recognizing 6-8 regions)[1][2]2 (recognizing 2 regions)[6]
Amplification Product Concatemers of various lengths (ladder on gel)[1][2]Discrete, single-sized amplicons (single band on gel)[1]
Detection Methods Visual (turbidity, color), fluorescence, gel[1][2]Primarily fluorescence (qPCR) or endpoint gel electrophoresis[1]
Tolerance to Inhibitors Generally higher tolerance[16][17]More susceptible to inhibitors[17]
Suitability for Quantitation Possible with real-time fluorescence, but primarily qualitative[1][17]Gold standard for nucleic acid quantification (qPCR)[1]
Table 2: Examples of LAMP Assay Performance
Target Organism/GeneTarget TypeLimit of Detection (LoD)SpecificityReference
Salmonella (invA gene)Bacteria1.3 - 28 cells per reaction (pure culture)High[16]
Salmonella in foodBacteria1 CFU in 25 g (with enrichment)High[16]
Plasmodium knowlesiParasite DNA1000 copies of 18S rRNASpecies-specific primer set[18]
Plasmodium ovaleParasite DNA10 copies of 18S rRNASpecies-specific primer set[18]
CoMViVViral DNA10 fg of viral DNANo cross-reactivity with other begomoviruses[19]
SARS-CoV-2Viral RNASensitivity of 90.2% in clinical samplesSpecificity of 92.4% in clinical samples[20]
Table 3: Summary of Common LAMP Detection Methods
Detection MethodPrincipleAdvantagesDisadvantages
Turbidity Formation of magnesium pyrophosphate precipitate.[2][13]Simple, equipment-free, low cost.[12]Lower sensitivity, not easily quantifiable.[9]
Colorimetric (pH Dyes) Measures H+ release during dNTP incorporation.[1][15]Simple visual readout, no special equipment.[1]Requires weakly buffered solution, can be sensitive to sample pH.[1]
Colorimetric (Metal Dyes) Chelation of Mg²⁺ by dyes like Calcein or HNB.[2]Simple visual readout, high contrast.[19]Can sometimes inhibit the reaction if not optimized.
Real-Time Fluorescence Intercalating dyes (e.g., SYBR Green) bind to dsDNA.[2]Real-time monitoring, enables quantitation, high sensitivity.[1]Requires a fluorometer or qPCR machine.[11]
Agarose Gel Separation of DNA concatemers by size.[12]Confirms product size profile (ladder pattern).[12]High risk of carryover contamination, time-consuming.[2][12]
Lateral Flow Device Labeled amplicons captured on a strip.[14]Rapid, suitable for point-of-care, easy to interpret.[1]Requires specifically labeled primers, increasing cost.

Experimental Protocol: Standard LAMP Reaction

This section provides a generalized protocol for setting up a typical LAMP reaction for DNA detection. Optimization of primer concentrations, MgSO₄ concentration, and temperature may be necessary for specific targets and primer sets.[21]

Required Reagents and Materials
  • Bst DNA Polymerase, Large Fragment (e.g., Bst 2.0 or Bst 3.0)[21]

  • 10X Isothermal Amplification Buffer (contains MgSO₄)[21]

  • 10 mM dNTP Mix[21]

  • 100 mM MgSO₄ (for optimization)[21]

  • LAMP Primer Mix (10X)

  • Template DNA

  • Nuclease-free water

  • Heat block, water bath, or real-time fluorometer set to 65°C[22]

Preparation of 10X Primer Mix

It is highly recommended to prepare a 10X stock mixture of all six primers to ensure consistent pipetting.[21][22]

PrimerFinal Concentration in 10X Mix
FIP16 µM
BIP16 µM
F32 µM
B32 µM
LoopF4 µM
LoopB4 µM

Combine the appropriate volumes of each primer stock and dilute with nuclease-free water or TE buffer to achieve the final concentrations listed above.[14][22]

Reaction Assembly

Assemble the reaction on ice to prevent premature amplification, especially if not using a "WarmStart" version of the polymerase.[21] The following is a setup for a single 25 µL reaction. A master mix for multiple reactions is recommended.[22]

ComponentVolume for 25 µL ReactionFinal Concentration
10X Isothermal Amplification Buffer2.5 µL1X
10 mM dNTP Mix3.5 µL1.4 mM each
10X Primer Mix2.5 µL1X
Bst DNA Polymerase (8 U/µL)1.0 µL8 units
Template DNA1-5 µLVariable
Nuclease-free WaterUp to 25 µL-

Procedure:

  • Thaw all components at room temperature and place them on ice.[16][22]

  • Gently vortex and briefly centrifuge all reagents before use.[16]

  • In a sterile microcentrifuge tube, prepare a master mix by combining the buffer, dNTPs, primer mix, water, and Bst polymerase.[22]

  • Aliquot the master mix into individual reaction tubes.

  • Add the template DNA to each respective tube. For a no-template control (NTC), add the same volume of nuclease-free water.[21]

  • Mix the contents gently by flicking the tube or pipetting, then briefly centrifuge to collect the liquid.[22]

Incubation and Inactivation
  • Place the reaction tubes in a heat block or other device pre-heated to 65°C.[22]

  • Incubate for 20-60 minutes. Incubation time may be extended for targets with low copy numbers.[22]

  • (Optional) To stop the reaction and inactivate the polymerase, heat the tubes at >80°C for 5-10 minutes. This is important if the products will be handled or analyzed further to prevent contamination.[22]

Detection

Proceed with the chosen detection method. For example, if using an intercalating dye for endpoint analysis, add the dye to the reaction mix (before or after incubation, depending on the protocol) and measure fluorescence. For visual detection with pH dyes, the color change should be apparent after incubation.[1]

References

A Head-to-Head Comparison of LAMP and PCR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a nucleic acid amplification technology is a critical decision that impacts sensitivity, specificity, speed, and overall workflow efficiency. While Polymerase Chain Reaction (PCR) has long been the gold standard, Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful alternative. This guide provides a detailed technical comparison of these two core technologies, offering insights into their mechanisms, quantitative performance, and experimental protocols to inform your selection process.

Core Principles: Isothermal Amplification vs. Thermal Cycling

At its core, the most significant distinction between LAMP and PCR lies in their amplification strategy. PCR relies on thermal cycling, a process of repeated heating and cooling to denature the DNA template, anneal primers, and extend the new DNA strand.[1] This necessitates a thermal cycler to precisely control these temperature changes.[2]

In contrast, LAMP is an isothermal technique, meaning the entire amplification process occurs at a constant temperature, typically between 60-65°C.[3] This is facilitated by a unique enzyme, Bst DNA polymerase, which possesses high strand displacement activity. This enzyme can unwind the DNA duplex as it synthesizes a new strand, eliminating the need for a high-temperature denaturation step.[4] LAMP also employs a set of four to six primers that recognize six to eight distinct regions on the target DNA, leading to a complex, looped amplification product.[3]

Quantitative Performance Metrics: A Comparative Analysis

The choice between LAMP and PCR often hinges on key performance indicators. The following table summarizes the quantitative differences between the two technologies.

FeatureLAMP (Loop-mediated Isothermal Amplification)PCR (Polymerase Chain Reaction)
Time to Result 15-60 minutes[5]1-3 hours[5]
Operating Temperature Isothermal (Constant 60-65°C)[3]Thermal Cycling (e.g., 95°C, 55-65°C, 72°C)[1]
Limit of Detection (Sensitivity) Comparable to PCR, in some cases 10-fold more sensitive than conventional PCR.[6] Can be as low as 6.7 copies/reaction.[5]The theoretical limit of detection at 95% confidence is 3 molecules or higher.[7]
Specificity High, due to the use of 4-6 primers recognizing 6-8 distinct regions of the target.[3]High, determined by the specificity of the two primers.[1]
Equipment Simple heat block or water bath[8]Thermal cycler required[2]
Cost per Sample Generally lower than PCR[9]Higher due to equipment and reagent costs[9]
Throughput Can be adapted for high-throughput applicationsWell-established for high-throughput analysis
Multiplexing Capability Challenging due to complex primer designWell-established for multiplexing
Tolerance to Inhibitors More tolerant to inhibitors found in clinical samples[8]Can be inhibited by substances in complex samples

Visualizing the Mechanisms and Workflows

To better understand the fundamental differences and the experimental processes, the following diagrams, created using the DOT language, illustrate the core mechanisms and typical workflows for both LAMP and PCR.

LAMP_Mechanism cluster_initiation Initiation Phase cluster_amplification Amplification Phase Target_DNA Target DNA Inner_Primer_FIP Inner Primer (FIP) Annealing Target_DNA->Inner_Primer_FIP Strand_Displacement_1 Strand Displacement Synthesis by Bst Polymerase Inner_Primer_FIP->Strand_Displacement_1 Outer_Primer_F3 Outer Primer (F3) Annealing Strand_Displacement_1->Outer_Primer_F3 Strand_Displacement_2 Second Strand Synthesis & Displacement Outer_Primer_F3->Strand_Displacement_2 Loop_Structure_Formation Formation of Dumbbell-like Structure Strand_Displacement_2->Loop_Structure_Formation Self_Priming Self-Priming from Loop Loop_Structure_Formation->Self_Priming Inner_Primer_BIP Inner Primer (BIP) Annealing to Loop Self_Priming->Inner_Primer_BIP Further_Amplification Exponential Amplification Inner_Primer_BIP->Further_Amplification Concatemer_Formation Formation of High Molecular Weight Concatemers Further_Amplification->Concatemer_Formation

Figure 1: Core Mechanism of LAMP Amplification.

PCR_Mechanism cluster_cycle PCR Cycle (repeated 25-40 times) Denaturation Denaturation (95°C) Separates DNA strands Annealing Annealing (55-65°C) Primers bind to template Denaturation->Annealing Cooling Extension Extension (72°C) Taq polymerase synthesizes new DNA Annealing->Extension Heating Extension->Denaturation Heating to start next cycle

Figure 2: Core Mechanism of PCR Amplification.

Diagnostic_Workflow cluster_sample_prep Sample Preparation cluster_lamp LAMP Workflow cluster_pcr PCR Workflow Sample_Collection Sample Collection (e.g., swab, blood, tissue) Nucleic_Acid_Extraction Nucleic Acid Extraction (DNA/RNA purification) Sample_Collection->Nucleic_Acid_Extraction LAMP_Reaction_Setup LAMP Reaction Setup (Isothermal Master Mix) Nucleic_Acid_Extraction->LAMP_Reaction_Setup PCR_Reaction_Setup PCR Reaction Setup (PCR Master Mix) Nucleic_Acid_Extraction->PCR_Reaction_Setup Isothermal_Incubation Isothermal Incubation (60-65°C for 15-60 min) LAMP_Reaction_Setup->Isothermal_Incubation LAMP_Result_Analysis Result Analysis (Turbidity, Fluorescence, Colorimetric) Isothermal_Incubation->LAMP_Result_Analysis Thermal_Cycling Thermal Cycling (25-40 cycles) PCR_Reaction_Setup->Thermal_Cycling PCR_Result_Analysis Result Analysis (Gel Electrophoresis, qPCR curve) Thermal_Cycling->PCR_Result_Analysis

Figure 3: Comparative Diagnostic Workflow of LAMP and PCR.

Detailed Experimental Protocols

For practical application, detailed and reliable protocols are essential. Below are representative protocols for both LAMP and PCR.

Reverse Transcription Loop-mediated Isothermal Amplification (RT-LAMP) Protocol

This protocol is a general guideline for the detection of an RNA target.

1. Reaction Master Mix Preparation (per 25 µL reaction):

ComponentVolume (µL)Final Concentration
Nuclease-free Waterto 25 µL-
10x Isothermal Amplification Buffer2.51x
100 mM MgSO₄1.56 mM
10 mM dNTPs3.51.4 mM each
10x Primer Mix (FIP/BIP, F3/B3, LoopF/LoopB)2.51x
Bst 2.0 WarmStart® DNA Polymerase (8,000 U/mL)1.0320 U/mL
Reverse Transcriptase (e.g., WarmStart RTx)1.0-
RNA Template2.0variable

2. Reaction Setup:

  • Thaw all components on ice.

  • In a sterile, nuclease-free tube on ice, combine the nuclease-free water, 10x Isothermal Amplification Buffer, MgSO₄, dNTPs, and 10x Primer Mix.

  • Add the Bst 2.0 WarmStart® DNA Polymerase and Reverse Transcriptase to the master mix.

  • Aliquot the master mix into individual reaction tubes.

  • Add the RNA template to each reaction tube.

  • Mix gently by flicking the tube and briefly centrifuge to collect the contents at the bottom.

3. Incubation:

  • Incubate the reactions at a constant temperature of 65°C for 30-60 minutes in a heat block or thermal cycler.

4. Result Analysis:

  • Visual Detection (Colorimetric): If a pH-sensitive dye is used, a color change (e.g., from pink to yellow) indicates a positive reaction.

  • Visual Detection (Turbidity): The accumulation of magnesium pyrophosphate as a byproduct of amplification results in a visible turbidity in positive reactions.

  • Fluorescence Detection: Real-time fluorescence can be monitored if an intercalating dye (e.g., SYBR Green) is included in the reaction mix.

  • Agarose Gel Electrophoresis: LAMP products will appear as a ladder-like pattern of multiple bands of different sizes.[10]

Standard Polymerase Chain Reaction (PCR) Protocol

This protocol provides a general framework for amplifying a DNA target.

1. Reaction Master Mix Preparation (per 50 µL reaction):

ComponentVolume (µL)Final Concentration
Nuclease-free Waterto 50 µL-
10x PCR Buffer5.01x
50 mM MgCl₂1.51.5 mM
10 mM dNTPs1.00.2 mM each
10 µM Forward Primer2.50.5 µM
10 µM Reverse Primer2.50.5 µM
Taq DNA Polymerase (5 U/µL)0.52.5 U
DNA Template1.0variable

2. Reaction Setup:

  • Thaw all components on ice.

  • In a sterile, thin-walled PCR tube on ice, combine the nuclease-free water, 10x PCR Buffer, MgCl₂, dNTPs, forward primer, and reverse primer.

  • Add the Taq DNA Polymerase to the master mix.

  • Add the DNA template to the reaction tube.

  • Mix gently by flicking the tube and briefly centrifuge.

3. Thermal Cycling:

A typical PCR program consists of the following steps:

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation952-5 minutes1
Denaturation9530 seconds25-40
Annealing55-6530 seconds
Extension721 minute/kb
Final Extension725-10 minutes1
Hold4Indefinite1

4. Result Analysis:

  • Agarose Gel Electrophoresis: The PCR product is visualized as a single band of a specific size corresponding to the target amplicon. A DNA ladder is run alongside the samples for size comparison.

  • Quantitative PCR (qPCR): If using a qPCR instrument and fluorescent probes or dyes, the amplification can be monitored in real-time to quantify the initial amount of target DNA.[11]

Concluding Remarks

Both LAMP and PCR are powerful and versatile technologies for nucleic acid amplification. The choice between them is contingent on the specific application, available resources, and desired performance characteristics. PCR, with its long-standing history, offers a wealth of established protocols and is well-suited for applications requiring high multiplexing or downstream sequencing of the amplicon.

LAMP, on the other hand, provides a compelling alternative when speed, simplicity, and cost-effectiveness are paramount. Its isothermal nature and tolerance to inhibitors make it particularly advantageous for point-of-care diagnostics and in-field testing.[12] As both technologies continue to evolve, a thorough understanding of their fundamental principles and practical considerations is essential for researchers, scientists, and drug development professionals to harness their full potential in advancing scientific discovery and improving human health.

References

Introduction to Isothermal Nucleic Acid Amplification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isothermal Nucleic Acid Amplification: Core Principles, Methodologies, and Applications

Isothermal nucleic acid amplification techniques are methods that multiply a specific DNA or RNA sequence at a constant temperature, eliminating the need for the thermal cycling required in conventional Polymerase Chain Reaction (PCR). This characteristic offers significant advantages, particularly in resource-limited settings and for point-of-care diagnostics, as it simplifies instrumentation and can significantly reduce amplification time. These methods are pivotal for researchers, scientists, and drug development professionals seeking rapid, sensitive, and specific nucleic acid detection.

The core principle behind most isothermal amplification techniques is the use of a DNA polymerase with strand displacement activity. This allows for the synthesis of new DNA strands without the need for a heat-denaturation step to separate the template DNA. Various strategies are employed to initiate and sustain the amplification process, leading to a diverse array of isothermal methods, each with its own unique mechanism, advantages, and limitations. This guide provides a detailed overview of five key isothermal amplification techniques: Loop-mediated Isothermal Amplification (LAMP), Recombinase Polymerase Amplification (RPA), Helicase-Dependent Amplification (HDA), Strand Displacement Amplification (SDA), and Nucleic Acid Sequence-Based Amplification (NASBA).

Core Isothermal Amplification Techniques

Loop-Mediated Isothermal Amplification (LAMP)

LAMP is a highly specific, efficient, and rapid isothermal amplification method.[1][2] It utilizes a set of four to six primers that recognize six to eight distinct regions on the target DNA. The amplification process is initiated by a strand-invading inner primer, and a strand-displacing DNA polymerase extends the primer.[3] A key feature of LAMP is the formation of a "dumbbell" structure with self-hybridizing loop ends, which serves as the seed for exponential amplification.[3] The use of multiple primers and the recognition of numerous target regions contribute to the high specificity of LAMP.[2] Amplification results in the accumulation of a large amount of DNA, which can be detected by various methods, including turbidity, fluorescence, or colorimetric changes.[1][2]

A typical LAMP reaction includes the following components:

ComponentFinal Concentration
FIP (Forward Inner Primer)1.6 µM
BIP (Backward Inner Primer)1.6 µM
F3 (Forward Outer Primer)0.2 µM
B3 (Backward Outer Primer)0.2 µM
LoopF (Forward Loop Primer)0.4 µM (Optional)
LoopB (Backward Loop Primer)0.4 µM (Optional)
Bst DNA Polymerase8 U / 25 µL reaction
dNTPs1.4 mM each
Isothermal Amplification Buffer1X
MgSO₄8 mM
Betaine0.8 M
Target DNAVariable
Nuclease-free waterTo final volume

Procedure:

  • Prepare a master mix containing all components except the target DNA.

  • Aliquot the master mix into reaction tubes.

  • Add the target DNA to the respective tubes.

  • Incubate the reaction at a constant temperature of 60-65°C for 30-60 minutes.

  • Detect the amplification products using a pre-determined method (e.g., turbidity measurement, fluorescence detection, or visual inspection with an intercalating dye).

LAMP_Workflow cluster_setup Reaction Setup cluster_amplification Isothermal Amplification (60-65°C) cluster_detection Detection Master Mix Prepare Master Mix (Primers, dNTPs, Polymerase, Buffer) Add Target Add Target DNA/RNA Master Mix->Add Target Initial Denaturation Initial Strand Separation (if dsDNA) Add Target->Initial Denaturation Primer Annealing Inner & Outer Primer Annealing Initial Denaturation->Primer Annealing Strand Displacement Strand Displacement & Extension (Bst Polymerase) Primer Annealing->Strand Displacement Loop Formation Dumbbell Structure Formation Strand Displacement->Loop Formation Exponential Amplification Exponential Amplification from Loops Loop Formation->Exponential Amplification Turbidity Turbidity (Mg Pyrophosphate) Exponential Amplification->Turbidity Fluorescence Fluorescence (Intercalating Dye) Exponential Amplification->Fluorescence Colorimetric Colorimetric Change Exponential Amplification->Colorimetric

Caption: Signaling pathway of Recombinase Polymerase Amplification (RPA).

Helicase-Dependent Amplification (HDA)

HDA is an isothermal amplification method that utilizes a helicase to unwind the double-stranded DNA, mimicking the in vivo DNA replication fork. The reaction mixture contains a helicase, SSBs, a strand-displacing DNA polymerase, and two primers. The helicase separates the DNA strands, and SSBs bind to the single-stranded DNA to prevent re-annealing. The primers then anneal to the target sequences on the separated strands, and the DNA polymerase extends the primers to synthesize new complementary strands. This process results in two new DNA duplexes, which then serve as templates for subsequent rounds of amplification, leading to an exponential increase in the target DNA. HDA reactions are typically performed at a constant temperature of around 65°C.

A typical HDA reaction includes the following components:

ComponentFinal Concentration
Forward Primer0.2 µM
Reverse Primer0.2 µM
HelicaseProvided in kit
Single-Stranded Binding Protein (SSB)Provided in kit
Strand-Displacing DNA PolymeraseProvided in kit
dNTPs200 µM each
ATP3 mM
HDA Buffer1X
MgSO₄4 mM
Target DNAVariable
Nuclease-free waterTo final volume

Procedure:

  • Prepare a master mix containing all components except the target DNA.

  • Aliquot the master mix into reaction tubes.

  • Add the target DNA to the respective tubes.

  • Incubate the reaction at a constant temperature of 65°C for 60-90 minutes.

  • Detect the amplification products using methods such as agarose gel electrophoresis or real-time fluorescence.

HDA_Workflow Reaction Mix Prepare HDA Reaction Mix (Helicase, SSB, Polymerase, Primers, dNTPs, ATP, Buffer) Add Template Add Target DNA Reaction Mix->Add Template Incubation Isothermal Incubation (65°C) Add Template->Incubation dsDNA Unwinding Helicase Unwinds dsDNA Incubation->dsDNA Unwinding SSB Binding SSB Proteins Bind to ssDNA dsDNA Unwinding->SSB Binding Primer Annealing Primers Anneal to Target SSB Binding->Primer Annealing DNA Synthesis DNA Polymerase Extends Primers Primer Annealing->DNA Synthesis Amplification Cycle Exponential Amplification DNA Synthesis->Amplification Cycle Amplification Cycle->dsDNA Unwinding Detection Detection of Amplified Product Amplification Cycle->Detection

Caption: Experimental workflow of Helicase-Dependent Amplification (HDA).

Strand Displacement Amplification (SDA)

SDA is an isothermal amplification technique that relies on the ability of a restriction enzyme to nick one strand of a double-stranded DNA molecule at a specific recognition site, and a DNA polymerase to initiate synthesis from the nick, displacing the downstream strand. [4]The process involves four primers: two outer "bumper" primers and two inner primers that contain a restriction enzyme recognition site. The bumper primers first displace the target strand, allowing the inner primers to bind. The DNA polymerase extends the inner primers, creating a copy of the target sequence that includes the restriction site. The restriction enzyme nicks the newly synthesized strand, and the polymerase initiates synthesis from the nick, displacing the previously synthesized strand. This displaced strand can then serve as a template for the other set of primers, leading to exponential amplification. SDA is typically performed at a constant temperature of around 50-60°C.

A typical SDA reaction includes the following components:

ComponentFinal Concentration
Bumper Primer 10.5 µM
Bumper Primer 20.5 µM
Inner Primer 1 (with restriction site)0.5 µM
Inner Primer 2 (with restriction site)0.5 µM
Strand-Displacing DNA Polymerase (e.g., Bst)Provided in kit
Nicking EndonucleaseProvided in kit
dNTPs (with one modified dNTP)Provided in kit
SDA Buffer1X
MgSO₄6 mM
Target DNAVariable
Nuclease-free waterTo final volume

Procedure:

  • Prepare a master mix containing all components except the target DNA.

  • Aliquot the master mix into reaction tubes.

  • Add the target DNA to the respective tubes.

  • Incubate the reaction at a constant temperature of 50-60°C for 60-120 minutes.

  • Detect the amplification products, typically through fluorescence measurement.

SDA_Logic Start Start with Target dsDNA Bumper Primer Annealing Bumper Primers Anneal & Displace Target Strand Start->Bumper Primer Annealing Inner Primer Annealing Inner Primers (with Restriction Site) Anneal Bumper Primer Annealing->Inner Primer Annealing Polymerase Extension 1 DNA Polymerase Extends Inner Primers Inner Primer Annealing->Polymerase Extension 1 Restriction Site Formation Double-Stranded Restriction Site is Formed Polymerase Extension 1->Restriction Site Formation Nicking Restriction Enzyme Nicks One Strand Restriction Site Formation->Nicking Polymerase Extension 2 DNA Polymerase Initiates Synthesis from Nick Nicking->Polymerase Extension 2 Strand Displacement Newly Synthesized Strand is Displaced Polymerase Extension 2->Strand Displacement Exponential Amplification Displaced Strand Serves as Template for Exponential Amplification Strand Displacement->Exponential Amplification

Caption: Logical relationships in Strand Displacement Amplification (SDA).

Nucleic Acid Sequence-Based Amplification (NASBA)

NASBA is an isothermal amplification method specifically designed for the amplification of RNA targets. [5][6][7]The reaction is carried out by a cocktail of three enzymes: avian myeloblastosis virus reverse transcriptase (AMV-RT), RNase H, and T7 RNA polymerase. [6][7]The process begins with the annealing of a forward primer containing a T7 promoter sequence to the RNA target. AMV-RT synthesizes a complementary DNA (cDNA) strand, forming an RNA:DNA hybrid. RNase H then degrades the RNA strand of the hybrid. A reverse primer anneals to the cDNA, and AMV-RT synthesizes the second DNA strand, creating a double-stranded DNA molecule with a functional T7 promoter. T7 RNA polymerase then transcribes this DNA template, producing multiple copies of the antisense RNA. These newly synthesized RNA molecules can then re-enter the cycle, serving as templates for further amplification, leading to a rapid and exponential accumulation of the RNA product. The entire process is conducted at a constant temperature of approximately 41°C. [6]

A typical NASBA reaction includes the following components:

ComponentFinal Concentration
Forward Primer (with T7 promoter)0.2 µM
Reverse Primer0.2 µM
AMV Reverse TranscriptaseProvided in kit
RNase HProvided in kit
T7 RNA PolymeraseProvided in kit
dNTPs1 mM each
NTPs2 mM each
NASBA Buffer1X
MgCl₂12 mM
Target RNAVariable
Nuclease-free waterTo final volume

Procedure:

  • Prepare a master mix containing all components except the enzymes and target RNA.

  • Aliquot the master mix into reaction tubes.

  • Add the target RNA to the respective tubes.

  • Incubate the mixture at 65°C for 5 minutes to denature the RNA and allow primer annealing, then cool to 41°C.

  • Add the enzyme mix (AMV-RT, RNase H, T7 RNA polymerase).

  • Incubate the reaction at a constant temperature of 41°C for 90-120 minutes.

  • Detect the amplified RNA, often in real-time using molecular beacon probes.

NASBA_Pathway cluster_cDNA_synthesis cDNA Synthesis cluster_dsDNA_synthesis dsDNA Synthesis cluster_RNA_amplification RNA Amplification (Cyclic Phase) RNA Target Target RNA Primer1 Annealing Forward Primer (with T7 Promoter) Anneals RNA Target->Primer1 Annealing RT Synthesis AMV-RT Synthesizes cDNA Primer1 Annealing->RT Synthesis RNA:DNA Hybrid RNA:DNA Hybrid Formation RT Synthesis->RNA:DNA Hybrid RNase H Digestion RNase H Degrades RNA Strand RNA:DNA Hybrid->RNase H Digestion ssDNA Single-Stranded cDNA RNase H Digestion->ssDNA Primer2 Annealing Reverse Primer Anneals to cDNA ssDNA->Primer2 Annealing RT Extension AMV-RT Extends to form dsDNA Primer2 Annealing->RT Extension T7 Promoter Functional T7 Promoter is Formed RT Extension->T7 Promoter T7 Transcription T7 RNA Polymerase Transcribes dsDNA T7 Promoter->T7 Transcription Antisense RNA Multiple Antisense RNA Copies T7 Transcription->Antisense RNA Antisense RNA->Primer2 Annealing Enters new cycle

Caption: Signaling pathway of Nucleic Acid Sequence-Based Amplification (NASBA).

Quantitative Comparison of Isothermal Amplification Methods

The performance of isothermal amplification methods can be evaluated based on several key parameters, including reaction temperature, time to result, sensitivity (limit of detection), and specificity. The following table summarizes these quantitative data for the discussed techniques.

TechniqueReaction Temperature (°C)Time to Result (minutes)Sensitivity (copies/reaction)Specificity
LAMP 60 - 6515 - 601 - 100High (due to 4-6 primers)
RPA 37 - 425 - 201 - 10High
HDA 60 - 6530 - 9010 - 100Moderate to High
SDA 50 - 6030 - 12010 - 500High
NASBA 4130 - 9010 - 100High

Conclusion

Isothermal nucleic acid amplification techniques offer powerful alternatives to PCR for a wide range of applications, from molecular diagnostics to environmental testing. Each method possesses a unique mechanism and set of performance characteristics. LAMP provides high specificity and robust amplification, while RPA offers exceptional speed at low temperatures. HDA mimics natural DNA replication, and SDA utilizes a clever nicking and displacement mechanism. NASBA is specifically tailored for the amplification of RNA targets. The choice of the most suitable method depends on the specific requirements of the application, including the target nucleic acid, desired sensitivity, speed, and the available resources. As these technologies continue to evolve, they are poised to play an increasingly important role in the future of molecular biology and diagnostics.

References

The Ascendancy of Isothermal Amplification: A Technical Guide to the Advantages of LAMP in Molecular Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of molecular diagnostics, Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile technology, offering significant advantages over traditional amplification methods. This technical guide provides an in-depth exploration of the core benefits of LAMP, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative performance of LAMP, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Principles of Loop-Mediated Isothermal Amplification

Loop-mediated Isothermal Amplification (LAMP) is a nucleic acid amplification technique that, unlike the widely used Polymerase Chain Reaction (PCR), operates at a constant temperature (typically 60-65°C)[1][2]. This isothermal nature is a cornerstone of its advantages, eliminating the need for thermal cycling instrumentation[1]. The LAMP reaction employs a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase, and a set of four to six primers that recognize six to eight distinct regions on the target DNA[3][4]. This intricate primer design contributes to the high specificity of the assay[3].

The amplification process is initiated by the binding of an inner primer, followed by strand displacement synthesis. This leads to the formation of a stem-loop structure. Subsequent binding and extension of outer and inner primers result in a continuous and efficient amplification process, generating a large amount of DNA in a short period[4]. The reaction produces a complex mixture of stem-loop DNA with various lengths, often described as a cauliflower-like structure[4].

Key Advantages of LAMP Technology

The unique mechanism of LAMP translates into several key advantages in molecular diagnostics:

  • Rapidity: LAMP is significantly faster than PCR, with amplification often achieved within 15-60 minutes[5]. This rapid turnaround time is critical for point-of-care diagnostics and high-throughput screening.

  • High Sensitivity and Specificity: The use of multiple primers recognizing distinct regions of the target sequence confers high specificity[3]. LAMP has been shown to detect as few as 5-100 copies of a target nucleic acid per reaction, demonstrating its high sensitivity[6].

  • Isothermal Operation: The constant temperature of the LAMP reaction simplifies the required hardware. It can be performed using a simple heat block or even a water bath, making it ideal for resource-limited settings and field applications[1][7].

  • Robustness: LAMP is known to be more tolerant to inhibitors present in clinical samples compared to PCR, which can sometimes simplify or eliminate the need for extensive sample purification[8].

  • Visual Detection: The large amount of DNA produced in a LAMP reaction leads to a high concentration of magnesium pyrophosphate, a byproduct of the reaction, which causes the solution to become turbid. This turbidity can be observed with the naked eye, providing a simple, qualitative readout. Additionally, colorimetric detection methods using dyes like calcein or SYBR Green I allow for easy visual interpretation of results through a color change[9][10][11].

Quantitative Performance of LAMP

The performance of LAMP has been extensively compared to other nucleic acid amplification technologies. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of LAMP and PCR in Pathogen Detection
ParameterLAMPPCR/qPCRReference(s)
Sensitivity (Limit of Detection) 10-100 copies/reaction1-10 copies/reaction[1],[12]
Time to Result 15-60 minutes1-3 hours[1]
Specificity High (due to 4-6 primers)High (probe-dependent for qPCR)[3]
Inhibitor Tolerance HigherLower[8]
Table 2: Comparison of Isothermal Amplification Methods
FeatureLoop-Mediated Isothermal Amplification (LAMP)Recombinase Polymerase Amplification (RPA)Nucleic Acid Sequence-Based Amplification (NASBA)
Operating Temperature 60-65°C37-42°C41°C
Enzymes Bst DNA polymeraseRecombinase, Single-stranded DNA binding protein, Strand-displacing polymeraseReverse Transcriptase, RNase H, T7 RNA Polymerase
Primers 4-622
Speed 15-60 min5-20 min30-90 min
Detection Turbidity, Colorimetric, FluorescenceFluorescence, Lateral FlowFluorescence, Electrochemiluminescence
Primary Target DNA or RNA (with RT)DNA or RNA (with RT)RNA

Experimental Protocols

General LAMP Reaction Protocol for Pathogen Detection

This protocol provides a general framework for a colorimetric LAMP assay. Optimization of primer concentrations, temperature, and incubation time is recommended for specific targets.

Materials:

  • Bst 2.0 WarmStart® DNA Polymerase

  • Isothermal Amplification Buffer (10X)

  • Magnesium Sulfate (MgSO₄) (100 mM)

  • dNTPs (10 mM each)

  • LAMP Primers (FIP, BIP, F3, B3, LoopF, LoopB)

  • Betaine (5 M)

  • Calcein or SYBR Green I dye

  • Nuclease-free water

  • DNA/RNA template

Procedure:

  • Reaction Setup: Prepare a master mix on ice containing the following components per 25 µL reaction:

    • 2.5 µL 10X Isothermal Amplification Buffer

    • 1.5 µL 100 mM MgSO₄ (final concentration 6 mM)

    • 3.5 µL 10 mM dNTPs (final concentration 1.4 mM)

    • 1.6 µM FIP, 1.6 µM BIP, 0.2 µM F3, 0.2 µM B3, 0.4 µM LoopF, 0.4 µM LoopB

    • 5 µL 5 M Betaine (final concentration 1 M)

    • 1 µL Bst 2.0 WarmStart® DNA Polymerase

    • For colorimetric detection, add 1 µL of 1000X SYBR Green I (diluted) or a pre-optimized concentration of Calcein.

    • Add nuclease-free water to a final volume of 24 µL.

  • Template Addition: Add 1 µL of the target DNA/RNA to each reaction tube. For a no-template control (NTC), add 1 µL of nuclease-free water.

  • Incubation: Incubate the reaction tubes at 65°C for 30-60 minutes in a heat block or water bath.

  • Result Visualization:

    • Turbidity: Observe the reaction tubes against a dark background. A cloudy or turbid appearance indicates a positive reaction.

    • SYBR Green I: Observe the color of the reaction. A green color indicates a positive reaction, while an orange color indicates a negative reaction[11].

    • Calcein: A change from orange to green/yellow indicates a positive reaction[10].

Mandatory Visualizations

The following diagrams illustrate the core principles and workflows of LAMP technology.

LAMP_Mechanism cluster_initial Initiation Phase cluster_loop Loop Formation cluster_amplification Amplification Cycle Target_DNA Target DNA (dsDNA) FIP Forward Inner Primer (FIP) binds Target_DNA->FIP Strand_Displacement Strand displacement synthesis by Bst Polymerase FIP->Strand_Displacement F3 Outer Primer (F3) binds and displaces FIP-extended strand Strand_Displacement->F3 Stem_Loop Stem-loop structure forms F3->Stem_Loop BIP Backward Inner Primer (BIP) binds to displaced strand Stem_Loop->BIP B3 Outer Primer (B3) displaces BIP-extended strand BIP->B3 Dumbbell Dumbbell-like structure forms B3->Dumbbell Exponential_Amplification Exponential Amplification Cycle Dumbbell->Exponential_Amplification Self-priming Exponential_Amplification->Dumbbell Continuous amplification

Caption: The core mechanism of Loop-mediated Isothermal Amplification (LAMP).

LAMP_Workflow cluster_detection Detection Methods Sample_Collection 1. Sample Collection (e.g., swab, blood, food) Sample_Preparation 2. Sample Preparation (e.g., lysis, simple extraction) Sample_Collection->Sample_Preparation LAMP_Reaction 3. Isothermal Amplification (60-65°C, 15-60 min) Sample_Preparation->LAMP_Reaction Detection 4. Result Detection LAMP_Reaction->Detection Visual_Turbidity Visual (Turbidity) Detection->Visual_Turbidity Visual_Color Visual (Colorimetric) Detection->Visual_Color Fluorescence Real-time Fluorescence Detection->Fluorescence

Caption: A typical workflow for a LAMP-based molecular diagnostic assay.

LAMP_vs_PCR cluster_lamp LAMP cluster_pcr PCR Isothermal Isothermal (60-65°C) Thermal_Cycling Thermal Cycling Rapid Rapid (15-60 min) Longer_Time Longer (1-3 hours) Simple_Equipment Simple Equipment Thermocycler_Needed Thermocycler Required High_Yield High DNA Yield Lower_Yield Lower DNA Yield

References

Unraveling the Loop: An In-Depth Technical Guide to the LAMP Reaction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and specific alternative to traditional polymerase chain reaction (PCR) methods. Its isothermal nature obviates the need for sophisticated thermal cycling equipment, making it particularly amenable to point-of-care and resource-limited settings. This guide provides a comprehensive technical overview of the LAMP reaction mechanism, detailed experimental protocols, and a comparative analysis of its performance.

Core Principles of the LAMP Reaction

The LAMP method relies on the autocycling, strand displacement activity of a specific DNA polymerase, most commonly Bacillus stearothermophilus (Bst) DNA polymerase, at a constant temperature, typically between 60-65°C.[1] This process utilizes a set of four to six primers that recognize six to eight distinct regions on the target DNA, ensuring high specificity.[2]

The key players in the LAMP reaction are:

  • Bst DNA Polymerase: A thermostable enzyme with robust strand displacement activity, meaning it can synthesize a new DNA strand while simultaneously displacing the complementary strand.[1][3] This eliminates the need for a denaturation step at a high temperature, which is a hallmark of PCR.

  • Primers: A set of four core primers and, optionally, two additional loop primers, are used to initiate and propel the amplification.

    • Inner Primers (FIP and BIP): These are the cornerstone of the LAMP reaction. The Forward Inner Primer (FIP) consists of the F2 sequence at its 3' end and the F1c sequence at its 5' end. Similarly, the Backward Inner Primer (BIP) contains the B2 sequence at its 3' end and the B1c sequence at its 5' end.[1]

    • Outer Primers (F3 and B3): These primers are responsible for initiating the synthesis of a DNA strand that displaces the strand synthesized by the inner primers.[1]

    • Loop Primers (LF and LB): These optional primers anneal to the loop structures formed during the reaction, further accelerating the amplification process.

The amplification process generates a large quantity of DNA in a relatively short time, often within 30 to 60 minutes. The products are a mixture of stem-loop DNA structures of various lengths, which can be detected by various methods, including turbidity, fluorescence, or colorimetric changes.[4]

The Reaction Unwound: A Step-by-Step Mechanism

The LAMP reaction can be conceptually broken down into two main stages: the initial phase, which creates the starting dumbbell-like DNA structure, and the subsequent exponential amplification phase.

Initial Phase: Forging the Dumbbell Structure

The process begins with the binding of the inner and outer primers to the target DNA sequence.

  • Initiation of Strand Synthesis: The Forward Inner Primer (FIP) anneals to the F2c region on the target DNA, and the Bst DNA polymerase initiates complementary strand synthesis.

  • First Strand Displacement: The Forward Outer Primer (F3) binds to the F3c region, upstream of F2c, and initiates synthesis, displacing the newly synthesized strand from the FIP. This displaced strand now has a loop structure at its 5' end due to the F1c sequence in the FIP.

  • Formation of the Second Loop: This single-stranded DNA with a loop now serves as a template for the Backward Inner Primer (BIP), which anneals to the B2c region. The Bst polymerase then extends from the BIP.

  • Second Strand Displacement: The Backward Outer Primer (B3) binds to the B3c region, upstream of B2c, and initiates synthesis, displacing the strand synthesized from the BIP. This results in the formation of a dumbbell-like DNA structure with loops at both ends. This structure is the starting material for the exponential amplification phase.

Exponential Amplification Phase: A Cascade of Synthesis

The dumbbell structure serves as a self-priming template, leading to a rapid accumulation of amplified DNA.

  • Self-Priming and Extension: The 3' end of the F2 region in the dumbbell structure's loop hybridizes to the complementary F2c sequence within the same strand, initiating self-primed DNA synthesis.

  • Inner Primer Binding and Strand Displacement: The FIP can also anneal to the loop region, initiating another round of strand synthesis and displacing the previously self-primed strand. This process is mirrored on the other side of the dumbbell structure with the BIP.

  • Formation of Concatemers: This cyclical process of self-priming, inner primer binding, and strand displacement continues, leading to the formation of long concatemers of the target DNA with alternating sense and antisense strands connected by loop structures.

Visualizing the LAMP Reaction Workflow

The following diagram illustrates the logical flow of the LAMP reaction, from the initial primer binding to the exponential amplification phase.

LAMP_Mechanism cluster_initial Initial Phase cluster_amplification Exponential Amplification TargetDNA Target DNA FIP_binds FIP binds to F2c TargetDNA->FIP_binds F3_binds F3 binds to F3c FIP_binds->F3_binds BIP_binds BIP binds to B2c F3_binds->BIP_binds B3_binds B3 binds to B3c BIP_binds->B3_binds Dumbbell Dumbbell Structure Formation B3_binds->Dumbbell Self_Priming Self-Priming of Dumbbell Dumbbell->Self_Priming Inner_Primer_Binding Inner Primer (FIP/BIP) binds to loop Self_Priming->Inner_Primer_Binding Strand_Displacement Strand Displacement Synthesis Inner_Primer_Binding->Strand_Displacement Concatemer Concatemer Formation Strand_Displacement->Concatemer Concatemer->Inner_Primer_Binding Cycling Amplification

Caption: Logical flow of the LAMP reaction mechanism.

Quantitative Performance of LAMP Assays

The performance of LAMP assays is often compared to the gold standard, PCR. The following tables summarize key quantitative data on the sensitivity, specificity, and reaction time of LAMP for various applications.

Parameter LAMP RT-PCR Reference
Sensitivity (SARS-CoV-2) 78.9% - 97.5%85.5%[5]
Specificity (SARS-CoV-2) 100%100%[5]
Limit of Detection (LOD) for Listeria monocytogenes 100 fg DNA per reaction-[6]
LOD for Human Adenovirus Type 55 9 copies/reaction (plasmid), 2.5 copies/reaction (cultured virus)-[7]
LOD for Ammonia-oxidizing bacteria (amoA gene) 10^2 DNA copies-[7]

Table 1: Sensitivity and Specificity Comparison of LAMP and RT-PCR.

Parameter Value Reference
Typical Reaction Time 15 - 60 minutes[4]
Accelerated Reaction Time (with Loop Primers) As little as 5-10 minutes[8]
Time to Result (SARS-CoV-2 in saliva) < 3 hours (including sample prep)[5]
Time to Result (Viral Pathogens) ~30 minutes[9]

Table 2: Reaction Time of LAMP Assays.

Enzyme Property Value Reference
Bst DNA Polymerase Optimal Temperature60-65°C[10]
Strand DisplacementStrong activity[11]
Error Rate~1.3 x 10^-5[3]
Heat Inactivation85°C for 5 minutes[11]

Table 3: Enzymatic Properties of Bst DNA Polymerase.

Detailed Experimental Protocols

The following are example protocols for performing LAMP assays on saliva and blood samples. These should be adapted based on the specific target and reagents used.

Protocol 1: RT-LAMP for Viral RNA Detection in Saliva

This protocol is adapted for the detection of SARS-CoV-2 RNA.[5]

Materials:

  • Saliva sample

  • RT-LAMP Master Mix (containing Bst 2.0 WarmStart DNA Polymerase, WarmStart RTx Reverse Transcriptase, dNTPs, and reaction buffer)

  • LAMP Primer Mix (10x) for the target virus

  • Nuclease-free water

  • Heat block or thermal cycler set to a constant temperature (e.g., 65°C)

  • Optional: pH-sensitive dye for colorimetric detection or a real-time fluorometer.

Methodology:

  • Sample Preparation:

    • Collect saliva in a sterile tube.

    • Heat-inactivate the saliva at 95°C for 5 minutes to inactivate nucleases and release RNA.

    • Cool the sample on ice.

  • Reaction Setup (per 20 µL reaction):

    • On ice, prepare the master mix:

      • 10 µL 2x RT-LAMP Master Mix

      • 2 µL 10x Primer Mix

      • 6 µL Nuclease-free water

    • Add 2 µL of the heat-inactivated saliva to the master mix.

  • Incubation:

    • Incubate the reaction at 65°C for 30 minutes.

  • Detection:

    • Colorimetric: If a pH-sensitive dye is included in the master mix, a color change (e.g., pink to yellow) indicates a positive reaction.

    • Fluorescence: Monitor the fluorescence signal in real-time if using an intercalating dye and a fluorometer.

    • Gel Electrophoresis: Analyze 5 µL of the reaction product on a 2% agarose gel. A ladder-like pattern of bands indicates a positive result.

Protocol 2: LAMP for DNA Detection in Blood

This protocol is a general guideline for detecting pathogen DNA directly from a blood sample.

Materials:

  • Whole blood, plasma, or serum sample

  • Lysis buffer (e.g., containing Triton X-100)

  • LAMP Master Mix (containing Bst DNA Polymerase, dNTPs, and reaction buffer)

  • LAMP Primer Mix (10x) for the target pathogen

  • Nuclease-free water

  • Heat block set to 65°C

Methodology:

  • Sample Preparation:

    • Mix the blood sample with the lysis buffer according to the manufacturer's instructions to release the DNA.

    • Briefly centrifuge to pellet cellular debris.

  • Reaction Setup (per 25 µL reaction):

    • On ice, prepare the reaction mix:

      • 12.5 µL 2x LAMP Master Mix

      • 2.5 µL 10x Primer Mix

      • 5 µL of the blood lysate

      • 5 µL Nuclease-free water

  • Incubation:

    • Incubate the reaction at 65°C for 45-60 minutes.

  • Detection:

    • Analyze the results using turbidity, fluorescence, or gel electrophoresis as described in the previous protocol.

Quality Control and Troubleshooting

To ensure the reliability of LAMP assay results, it is crucial to include appropriate controls.

  • Positive Control: A sample containing a known amount of the target nucleic acid to verify that the reaction components and conditions are optimal.

  • Negative Template Control (NTC): A reaction containing all components except the template DNA/RNA (replaced with nuclease-free water) to check for contamination.

  • Internal Control: A non-target gene that is expected to be present in the sample (e.g., a human housekeeping gene) to verify the quality of the sample and the absence of inhibitors.[12]

Common issues in LAMP assays include non-specific amplification and false positives. These can often be addressed by optimizing primer design, adjusting the reaction temperature, or modifying the concentration of MgSO4.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a LAMP assay.

LAMP_Workflow cluster_detection Detection Methods Sample_Collection Sample Collection (e.g., Saliva, Blood) Sample_Preparation Sample Preparation (e.g., Heat Inactivation, Lysis) Sample_Collection->Sample_Preparation Reaction_Setup LAMP Reaction Setup (Master Mix, Primers, Sample) Sample_Preparation->Reaction_Setup Isothermal_Amplification Isothermal Amplification (60-65°C) Reaction_Setup->Isothermal_Amplification Detection Detection of Amplification Products Isothermal_Amplification->Detection Colorimetric Colorimetric Detection->Colorimetric Fluorescence Fluorescence Detection->Fluorescence Turbidity Turbidity Detection->Turbidity Gel Gel Electrophoresis Detection->Gel

Caption: A generalized experimental workflow for a LAMP assay.

Conclusion

The loop-mediated isothermal amplification reaction offers a compelling platform for nucleic acid detection, characterized by its speed, specificity, and simplicity. A thorough understanding of its intricate mechanism, coupled with optimized experimental protocols and stringent quality control, is paramount for its successful implementation in research, diagnostics, and drug development. As the technology continues to evolve, its applications are poised to expand, further solidifying its role as a valuable tool in the molecular biologist's arsenal.

References

The Genesis and Evolution of Loop-Mediated Isothermal Amplification (LAMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering a rapid, sensitive, and cost-effective alternative to traditional polymerase chain reaction (PCR)-based methods. Developed at the turn of the millennium, its isothermal nature obviates the need for sophisticated thermal cycling instrumentation, making it an ideal platform for point-of-care diagnostics and low-resource settings. This technical guide provides an in-depth exploration of the discovery, core principles, and practical application of the LAMP technique, tailored for professionals in the life sciences and drug development sectors.

Discovery and Foundational Principles

The concept of Loop-mediated Isothermal Amplification was first introduced in 2000 by a team of scientists led by Notomi at Eiken Chemical Co., Ltd. in Japan. Their seminal paper, "Loop-mediated isothermal amplification of DNA," published in Nucleic Acids Research, laid the groundwork for a novel method of DNA amplification under isothermal conditions[1][2].

The core of the LAMP technique lies in its use of a unique set of four to six primers that recognize six to eight distinct regions on the target DNA. This high level of specificity is a key advantage of the method[3][4][5]. The amplification process is driven by a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase, which continuously synthesizes new DNA strands at a constant temperature, typically between 60-65°C[3][5][6]. This isothermal nature eliminates the need for a thermal cycler, a significant logistical and cost advantage over PCR[6].

The amplification products of LAMP are a complex mixture of stem-loop DNA structures of various sizes, often described as cauliflower-like structures with multiple loops[1]. This extensive amplification results in a large quantity of DNA, which can be detected by various methods, including turbidity, fluorescence, or colorimetric assays[4][7].

The Molecular Mechanism of LAMP

The LAMP reaction proceeds in two main stages: an initial, non-cyclic phase and a subsequent, cyclic amplification phase.

The Initial Phase: Generating the "Dumbbell" Structure

The process is initiated by the binding of the Forward Inner Primer (FIP) and the Backward Inner Primer (BIP), along with the outer primers F3 and B3. The FIP contains a sequence complementary to the F2c region on the target DNA and a sequence identical to the F1c region. Similarly, the BIP contains a sequence complementary to the B2c region and a sequence identical to the B1c region.

The strand displacement activity of the DNA polymerase is crucial in this phase. After the initial primer extension, the newly synthesized strands are displaced by the extension of the outer primers, leading to the formation of a self-hybridizing loop structure at the 5' end. A similar process occurs with the backward primers, ultimately resulting in a "dumbbell-like" DNA structure with stem-loops at both ends. This structure serves as the starting material for the exponential amplification phase.

The Cyclic Amplification Phase

Once the dumbbell structure is formed, the reaction enters a rapid cycling phase. The FIP and BIP anneal to the loop regions of the dumbbell structure, initiating further strand displacement synthesis. This process creates a variety of concatemerized amplicons with alternating sense and antisense strands, leading to a massive and rapid accumulation of DNA. The optional inclusion of Loop Primers (Loop-F and Loop-B) can further accelerate this amplification process[3].

Quantitative Performance Data

The performance of the LAMP technique has been extensively evaluated since its inception. The following tables summarize key quantitative data from various studies, highlighting its sensitivity and specificity.

Parameter Value Organism/Target Reference
Detection Limit A few copiesGeneral DNA
Detection Limit <10 copiesGeneral Nucleic Acid[8]
Analytical Sensitivity 1x10⁻² fg/μLTrypanosoma cruzi DNA[9][10]
Clinical Sensitivity 93.3%Bacterial Pathogens
Clinical Specificity 92.0%Bacterial Pathogens[11]
Overall Sensitivity (Meta-analysis) 96.6%Foodborne Bacteria[12]
Overall Specificity (Meta-analysis) 97.6%Foodborne Bacteria[12]
Sensitivity vs. Culture (Tuberculosis) 65.0%Mycobacterium tuberculosis[13]
Specificity vs. Culture (Tuberculosis) 100%Mycobacterium tuberculosis[13]

Detailed Experimental Protocol: A Standard LAMP Assay

This section provides a generalized protocol for a standard DNA LAMP reaction. For RNA targets, the inclusion of a reverse transcriptase is necessary (RT-LAMP).

Reagents and Materials
  • Template DNA: Purified DNA or crude sample lysate.

  • LAMP Primer Mix (10X):

    • 16 µM FIP

    • 16 µM BIP

    • 2 µM F3

    • 2 µM B3

    • (Optional) 4 µM LoopF

    • (Optional) 4 µM LoopB

  • Bst DNA Polymerase (e.g., Large Fragment): Typically 8,000 U/mL.

  • Isothermal Amplification Buffer (10X): Commercially available or prepared in-house (e.g., 200 mM Tris-HCl pH 8.8, 100 mM KCl, 100 mM (NH₄)₂SO₄, 20 mM MgSO₄, 1% Triton X-100).

  • dNTP Mix: 10 mM each of dATP, dCTP, dGTP, dTTP.

  • Magnesium Sulfate (MgSO₄): 100 mM stock.

  • Nuclease-free water.

  • Detection Reagent: (e.g., SYBR Green I, Calcein, or Hydroxynaphthol blue).

  • Incubation Device: Water bath or heat block set to 60-65°C.

Reaction Setup

The following is an example of a 25 µL LAMP reaction. Reactions should be assembled on ice to prevent premature amplification.

Component Volume (µL) Final Concentration
10X Isothermal Amplification Buffer2.51X
10 mM dNTP Mix3.51.4 mM each
100 mM MgSO₄1.56 mM
10X Primer Mix2.51.6 µM FIP/BIP, 0.2 µM F3/B3, (0.4 µM LoopF/LoopB)
Bst DNA Polymerase (8 U/µL)1.08 units
Template DNA2.0Variable
Nuclease-free waterup to 25 µL-

Note: The optimal concentrations of MgSO₄, primers, and polymerase may need to be determined empirically for each new target.

Incubation

Incubate the reaction mixture at a constant temperature of 60-65°C for 15-60 minutes[3]. The optimal temperature and incubation time will vary depending on the primers and the target sequence.

Detection of Amplification
  • Turbidity: The accumulation of magnesium pyrophosphate, a byproduct of the reaction, leads to a visible white precipitate, which can be measured with a turbidimeter or observed by the naked eye[7].

  • Fluorescence: Intercalating dyes such as SYBR Green I or SYTO-9 can be added to the reaction. A positive reaction will fluoresce under UV light. Real-time fluorescence detection is also possible using a qPCR instrument set to a constant temperature.

  • Colorimetric: Dyes like hydroxynaphthol blue or calcein can be included in the master mix, leading to a color change in the presence of amplification. For example, a reaction with hydroxynaphthol blue will change from violet to sky blue.

Visualizing the LAMP Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the LAMP reaction and a typical experimental workflow.

LAMP_Mechanism TargetDNA Target DNA (dsDNA) InitialProduct Initial Strand Displacement TargetDNA->InitialProduct FIP FIP FIP->InitialProduct CyclingAmp Cyclic Amplification FIP->CyclingAmp BIP BIP BIP->InitialProduct BIP->CyclingAmp F3 F3 F3->InitialProduct B3 B3 B3->InitialProduct Polymerase Bst DNA Polymerase Polymerase->InitialProduct Polymerase->CyclingAmp Dumbbell Dumbbell Structure (Stem-loop DNA) InitialProduct->Dumbbell Dumbbell->CyclingAmp Concatemer Concatemerized Amplicons CyclingAmp->Concatemer Detection Detection Concatemer->Detection

Caption: The core mechanism of Loop-mediated Isothermal Amplification (LAMP).

LAMP_Workflow Sample 1. Sample Collection (e.g., blood, saliva, tissue) Extraction 2. Nucleic Acid Extraction (or direct use) Sample->Extraction ReactionSetup 3. LAMP Reaction Setup (on ice) Extraction->ReactionSetup Incubation 4. Isothermal Incubation (60-65°C) ReactionSetup->Incubation Amplification Amplification Incubation->Amplification Detection 5. Detection of Results Amplification->Detection Visual Visual (Turbidity, Color change) Detection->Visual Instrument Instrument-based (Fluorescence) Detection->Instrument

Caption: A typical experimental workflow for a LAMP-based assay.

Conclusion and Future Directions

The discovery and development of the LAMP technique have revolutionized the field of molecular diagnostics. Its simplicity, rapidity, high sensitivity, and specificity make it a compelling alternative to PCR for a wide range of applications, including the diagnosis of infectious diseases, food safety testing, and environmental monitoring[3]. The ongoing development of novel detection methods and the integration of LAMP into microfluidic and point-of-care devices promise to further expand its utility and impact on global health and research. As the scientific community continues to explore and refine this powerful technology, LAMP is poised to play an increasingly critical role in the rapid and accessible detection of nucleic acids.

References

An In-depth Technical Guide to the Core Components of a Loop-Mediated Isothermal Amplification (LAMP) Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loop-Mediated Isothermal Amplification (LAMP) is a powerful and versatile nucleic acid amplification technique renowned for its rapidity, specificity, and operation at a constant temperature.[1] This makes it an invaluable tool for various applications, including molecular diagnostics and point-of-care testing.[2][3] A thorough understanding of the role and optimal concentration of each component in the LAMP reaction mixture is paramount for developing robust and reliable assays. This guide provides a detailed overview of the essential components, their functions, and recommended concentration ranges for successful LAMP reactions.

Core Components and Their Functions

A typical LAMP reaction is a carefully balanced mixture of several key ingredients, each playing a critical role in the amplification process. The core components include a strand-displacing DNA polymerase, deoxynucleoside triphosphates (dNTPs), magnesium ions, primers, and often, additives to enhance performance. These are all suspended in a buffer that maintains optimal conditions for the enzymatic reaction.

Strand-Displacing DNA Polymerase

The cornerstone of the LAMP reaction is a DNA polymerase with strong strand displacement activity. This allows for the synthesis of new DNA strands without the need for a heat denaturation step, a key feature of isothermal amplification.[4]

  • Bst DNA Polymerase (Large Fragment): The most commonly used enzyme for LAMP is the large fragment of Bacillus stearothermophilus (Bst) DNA polymerase.[5] It exhibits robust strand displacement activity and is optimally active at temperatures between 60-65°C, which is the typical incubation temperature for LAMP.[2]

  • Other Polymerases: While Bst is the most prevalent, other DNA polymerases with strand displacement capabilities, such as Bsm DNA polymerase, can also be used.[6] For RNA targets, a reverse transcriptase is included in the reaction to first convert RNA into cDNA.[7]

Deoxynucleoside Triphosphates (dNTPs)

dNTPs are the fundamental building blocks for the newly synthesized DNA strands.[][9][10][11] The dNTP mix consists of equimolar amounts of dATP, dGTP, dCTP, and dTTP. The concentration of dNTPs must be sufficient to support the high level of DNA synthesis that occurs during a LAMP reaction.

Magnesium Sulfate (MgSO₄)

Magnesium ions (Mg²⁺) are a critical cofactor for the DNA polymerase. They play a crucial role in catalysis by binding to the dNTPs and the enzyme, facilitating the addition of new nucleotides to the growing DNA strand.[12] The concentration of MgSO₄ is one of the most important parameters to optimize in a LAMP reaction, as it can significantly impact the speed and specificity of amplification.

Primers

LAMP utilizes a unique set of four to six primers that recognize six to eight distinct regions on the target DNA, contributing to its high specificity.[1][3]

  • Inner Primers (FIP and BIP): The Forward Inner Primer (FIP) and Backward Inner Primer (BIP) are crucial for initiating the amplification and forming the characteristic stem-loop structures.[1]

  • Outer Primers (F3 and B3): The Forward Outer Primer (F3) and Backward Outer Primer (B3) are involved in the initial strand displacement.[1]

  • Loop Primers (LoopF and LoopB): The optional Loop Forward (LoopF) and Loop Backward (LoopB) primers can be included to accelerate the amplification reaction.[7]

Reaction Buffer

The reaction buffer provides a stable chemical environment for the LAMP reaction. Its components are essential for maintaining the optimal pH and ionic strength for the DNA polymerase activity.

  • Tris-HCl: This is the primary buffering agent, responsible for maintaining a stable pH (typically around 8.8) which is crucial for the enzymatic activity of the DNA polymerase.[13]

  • Potassium Chloride (KCl): KCl is a salt that contributes to the overall ionic strength of the reaction mixture, which can influence primer annealing and enzyme activity.[14]

  • Ammonium Sulfate ((NH₄)₂SO₄): This salt also contributes to the ionic strength and can enhance the specificity of primer annealing.

  • Triton X-100: This non-ionic detergent is often included to help with cell lysis and to prevent the aggregation of reaction components. It has been shown to increase the sensitivity of LAMP assays, in some cases by as much as 100-fold.[15][16]

Additives for Enhancement

Certain additives can be included in the LAMP reaction mixture to improve its efficiency and specificity, particularly when dealing with complex or GC-rich templates.

  • Betaine: Betaine is a common additive that helps to reduce the formation of secondary structures in the DNA template, thereby facilitating primer annealing and polymerase progression. It is particularly useful for amplifying GC-rich targets.

Quantitative Data Summary

The optimal concentration of each component can vary depending on the specific target sequence, primer design, and the polymerase used. Therefore, the following tables provide both a typical concentration range and a suggested range for optimization.

ComponentTypical Final ConcentrationOptimization Range
Bst DNA Polymerase8 U per 25 µL reaction4 - 16 U per 25 µL reaction
dNTPs (each)0.4 - 1.4 mM0.2 - 2.0 mM
MgSO₄4 - 8 mM2 - 10 mM
Betaine0.8 M0.2 - 1.6 M

Table 1: Core Reagent Concentrations

PrimerTypical Final ConcentrationOptimization Ratio (Inner:Outer)
Inner Primers (FIP/BIP)1.6 µM4:1 to 8:1
Outer Primers (F3/B3)0.2 µM1
Loop Primers (LoopF/LoopB)0.4 µM2:1 (relative to Outer Primers)

Table 2: Primer Concentrations

Buffer ComponentTypical Final Concentration
Tris-HCl (pH 8.8)20 mM
KCl10 - 50 mM
(NH₄)₂SO₄10 mM
Triton X-1000.1%

Table 3: Reaction Buffer Composition

Experimental Protocol: Standard LAMP Reaction Setup

This protocol provides a general guideline for setting up a 25 µL LAMP reaction. Optimization of specific component concentrations may be required.

  • Thaw and Prepare Reagents: Thaw all reaction components on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

  • Prepare Primer Mix: Prepare a 10X primer mix containing the appropriate concentrations of FIP, BIP, F3, B3, and optional Loop primers.

  • Assemble the Reaction Mixture: In a sterile microcentrifuge tube on ice, combine the following components in the order listed:

ComponentVolume for 25 µL ReactionFinal Concentration
10X Isothermal Amplification Buffer2.5 µL1X
100 mM MgSO₄1.5 µL6 mM
10 mM dNTP Mix3.5 µL1.4 mM
10X Primer Mix2.5 µL1X
5 M Betaine4.0 µL0.8 M
DNA TemplateX µLVariable
Bst DNA Polymerase (8 U/µL)1.0 µL8 U
Nuclease-Free WaterUp to 25 µL-
  • Incubation: Gently mix the reaction and incubate at 60-65°C for 30-60 minutes.

  • Inactivation: Terminate the reaction by heating at 80°C for 5-10 minutes.

  • Analysis: Analyze the amplification products using a preferred detection method, such as gel electrophoresis, turbidity measurement, or fluorescence detection.

Logical Workflow of LAMP Reaction Setup

The following diagram illustrates the logical workflow for preparing a LAMP reaction mixture, from individual components to the final reaction setup.

LAMP_Workflow cluster_components Core Components cluster_preparation Preparation cluster_reaction Reaction Assembly cluster_amplification Amplification & Analysis Polymerase Bst DNA Polymerase MasterMix Prepare Master Mix Polymerase->MasterMix dNTPs dNTPs dNTPs->MasterMix MgSO4 MgSO4 MgSO4->MasterMix Betaine Betaine Betaine->MasterMix Primers Primers (FIP, BIP, F3, B3, Loop) Primers->MasterMix Buffer Reaction Buffer (Tris, KCl, (NH4)2SO4, Triton X-100) Buffer->MasterMix ReactionTube Aliquot Master Mix to Reaction Tubes MasterMix->ReactionTube Template Prepare DNA/RNA Template AddTemplate Add Template to Tubes Template->AddTemplate Incubate Incubate at 60-65°C AddTemplate->Incubate Detect Detect Amplification Incubate->Detect

Caption: Logical workflow for setting up a LAMP reaction.

References

The Cornerstone of Isothermal Amplification: A Technical Guide to Bst DNA Polymerase in LAMP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of Bacillus stearothermophilus (Bst) DNA polymerase in Loop-mediated Isothermal Amplification (LAMP), a pivotal technology in molecular diagnostics and research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the enzymatic properties of Bst DNA polymerase that are fundamental to the LAMP mechanism, presents quantitative performance data, and offers detailed experimental protocols.

The Indispensable Role of Bst DNA Polymerase in LAMP

Loop-mediated Isothermal Amplification (LAMP) is a nucleic acid amplification technique renowned for its rapidity, high sensitivity, and specificity, all conducted at a constant temperature.[1][2] The success of this isothermal method hinges on the unique properties of its core enzyme, Bst DNA polymerase. Derived from the large fragment of Bacillus stearothermophilus DNA Polymerase I, this enzyme possesses a robust 5´ to 3´ DNA polymerase activity and, critically, a strong strand displacement capability.[3] Unlike the polymerases used in PCR, Bst DNA polymerase lacks 5´ to 3´ exonuclease activity.[3]

The key characteristics of Bst DNA polymerase that make it ideal for LAMP include:

  • High Thermal Stability: Bst DNA polymerase exhibits exceptional stability at the elevated temperatures required for LAMP reactions, typically between 60°C and 65°C.[4] This thermal resilience is essential for maintaining enzymatic activity throughout the prolonged incubation period of the isothermal amplification process.[4]

  • Robust Strand Displacement Activity: This is arguably the most crucial feature of Bst DNA polymerase for LAMP.[4] The enzyme can efficiently unwind and displace downstream DNA strands as it synthesizes a new strand, eliminating the need for a thermal denaturation step to separate the DNA duplex.[4][5] This activity is fundamental to the auto-cycling mechanism of LAMP.

  • Isothermal Amplification Competence: The enzyme operates optimally at a single, constant temperature, which simplifies the experimental setup and removes the requirement for sophisticated thermal cycling equipment.[4] This makes LAMP a highly accessible technology for various applications, including point-of-care diagnostics.[4]

The Mechanism of LAMP: A Symphony of Primers and Polymerase

The LAMP reaction employs a set of four to six primers that recognize six to eight distinct regions on the target DNA, contributing to its high specificity.[1] The entire process is driven by the strand displacement activity of Bst DNA polymerase.

The amplification process can be broken down into two main stages: an initial phase that generates a stem-loop DNA structure and a subsequent cycling amplification phase.

Logical Flow of the LAMP Reaction

LAMP_Mechanism cluster_initial Initial Phase cluster_cycling Cycling Amplification Phase TargetDNA Target DNA FIP_Binding FIP Binds and Initiates Synthesis TargetDNA->FIP_Binding FIP F3_Binding F3 Binds and Displaces First Strand FIP_Binding->F3_Binding F3 StemLoopF Formation of Forward Stem-Loop Structure F3_Binding->StemLoopF BIP_Binding BIP Binds to Displaced Strand StemLoopF->BIP_Binding BIP B3_Binding B3 Binds and Displaces Second Strand BIP_Binding->B3_Binding B3 Dumbbell Dumbbell-like DNA Structure Formed B3_Binding->Dumbbell SelfPriming Self-Priming from Stem-Loop Dumbbell->SelfPriming Enters Cycling FIP_Binds_Loop FIP Binds to Loop, Initiates Displacement SelfPriming->FIP_Binds_Loop Concatemer Formation of Concatemers FIP_Binds_Loop->Concatemer Exponential Exponential Amplification Concatemer->Exponential Exponential->SelfPriming Amplified Products Re-enter Cycle

Caption: The logical progression of the Loop-mediated Isothermal Amplification (LAMP) reaction.

Detailed Experimental Workflow for a LAMP Assay

LAMP_Workflow General LAMP Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Amplification cluster_detection Detection A Prepare Master Mix: - 10X Isothermal Amplification Buffer - dNTPs - MgSO4 - Betaine (optional) - Primers (FIP, BIP, F3, B3, LoopF, LoopB) B Add Template DNA/RNA to Master Mix A->B C Add Bst DNA Polymerase (and Reverse Transcriptase for RT-LAMP) B->C D Incubate at a constant temperature (e.g., 65°C) C->D E Real-time monitoring or endpoint analysis D->E F Methods: - Turbidity (magnesium pyrophosphate) - Fluorescence (intercalating dyes) - Colorimetric (metal indicators) - Gel Electrophoresis E->F

Caption: A generalized workflow for conducting a LAMP experiment.

Quantitative Performance of Bst DNA Polymerase and its Variants

The performance of LAMP is directly tied to the efficiency and robustness of the Bst DNA polymerase used. Over time, protein engineering has led to the development of improved variants with enhanced features.

Enzyme VariantKey CharacteristicsPerformance Metrics
Wild-Type Bst DNA Polymerase Standard strand displacement and thermal stability.Baseline for comparison. Can be inactive at temperatures above 70°C.[6]
Bst 2.0 DNA Polymerase Engineered for improved salt tolerance and faster amplification.Faster time-to-result compared to wild-type.
Bst 3.0 DNA Polymerase Further engineered for increased amplification speed.Can be prone to spurious amplicons due to high activity.[7]
WarmStart Bst DNA Polymerase Includes a reversible inhibitor (aptamer) that dissociates at reaction temperature.Reduces non-specific amplification at lower temperatures, allowing for room temperature setup.
Engineered Thermostable Variants (e.g., Br512, M2, M3) Increased thermostability, allowing for higher reaction temperatures (e.g., 70-74°C).Faster amplification at higher temperatures; reduced false positives. Mutants M2 and M3 showed significantly shortened Ct values from 40 min to 10-12 min at 55°C.[6][8]

Detailed Experimental Protocols

The following tables provide a representative protocol for a standard LAMP reaction. Concentrations may need to be optimized for specific targets and primer sets.

LAMP Reaction Components
ComponentStock ConcentrationFinal ConcentrationVolume for 25 µL Reaction
10X Isothermal Amplification Buffer10X1X2.5 µL
dNTP Mix10 mM each0.4 - 1.4 mM each1.0 - 3.5 µL
MgSO₄100 mM4 - 8 mM1.0 - 2.0 µL
FIP/BIP Primers40 µM1.6 µM1.0 µL
F3/B3 Primers10 µM0.4 µM1.0 µL
LoopF/LoopB Primers (optional)20 µM0.8 µM1.0 µL
Betaine5 M0.4 - 0.8 M2.0 - 4.0 µL
Bst DNA Polymerase8,000 U/mL320 U/mL (8 units)1.0 µL
Template DNAVariable1-10 ng1.0 µL
Nuclease-free Water--to 25 µL

Note: The optimal concentration of MgSO₄ is critical and often requires titration.

Reaction and Detection Parameters
ParameterDescription
Reaction Temperature Typically 60-65°C. For engineered thermostable variants, this can be increased to 70-74°C.
Reaction Time 15-60 minutes, depending on the target concentration and enzyme variant.
Enzyme Inactivation Heat at 80°C for 10-20 minutes.
Detection Methods Turbidity: Real-time or endpoint measurement of the magnesium pyrophosphate precipitate.[2] Fluorescence: Use of intercalating dyes (e.g., SYBR Green I, EvaGreen) for real-time monitoring.[7] Colorimetric: Visual detection using indicators like hydroxynaphthol blue (HNB) or calcein. Gel Electrophoresis: Visualization of the characteristic ladder-like pattern of LAMP amplicons.

Conclusion

Bst DNA polymerase is the linchpin of Loop-mediated Isothermal Amplification. Its intrinsic properties of thermal stability and robust strand displacement activity are the foundational elements that enable this powerful and versatile nucleic acid amplification technology. The continued evolution of Bst polymerase through protein engineering promises to further enhance the speed, sensitivity, and robustness of LAMP assays, expanding their utility in both centralized laboratories and point-of-care settings. Understanding the core principles of this enzyme's function is paramount for the successful design, optimization, and application of LAMP-based diagnostics and research tools.

References

An In-depth Technical Guide to Visual Detection Methods for LAMP Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile nucleic acid amplification technique, offering rapidity, high sensitivity, and specificity under isothermal conditions. A key advantage of LAMP is its amenability to simple, visual detection methods, which eliminates the need for complex and expensive instrumentation. This guide provides a comprehensive overview of the core visual detection methods for LAMP products, complete with detailed experimental protocols, quantitative performance data, and diagrammatic representations of the underlying principles and workflows.

Principles of Visual Detection in LAMP

Visual detection of LAMP products is made possible by the massive amplification of DNA, which leads to significant changes in the reaction mixture. These changes can be harnessed in several ways to produce a signal that is observable by the naked eye. The primary methods for visual detection can be broadly categorized as turbidity-based, fluorescence-based, and colorimetric.

Turbidity-Based Detection

One of the simplest methods for visual detection of LAMP products is the observation of turbidity. During the LAMP reaction, a large quantity of pyrophosphate ions is produced as a byproduct of DNA synthesis. These ions react with magnesium ions present in the reaction buffer to form a white precipitate of magnesium pyrophosphate. The accumulation of this precipitate results in a visible turbidity in the reaction tube, indicating a positive amplification.

Quantitative Performance of Turbidity-Based Detection
ParameterPerformanceCitation
Analytical Sensitivity 100 fg DNA/reaction[1]
Diagnostic Sensitivity 100%[1]
Diagnostic Specificity 100%[1]
Time to Result ~15 minutes[1]
Experimental Protocol: Turbidity-Based LAMP Detection
  • Reaction Setup:

    • Prepare the LAMP reaction mixture in a clear microcentrifuge tube. A typical 25 µL reaction includes:

      • 1.6 µM each of FIP and BIP primers

      • 0.2 µM each of F3 and B3 primers

      • 0.4 µM each of LoopF and LoopB primers (optional, but recommended for accelerating the reaction)

      • 1.4 mM each of dNTPs

      • 8 mM MgSO4

      • 1X Isothermal Amplification Buffer

      • 8U Bst DNA polymerase

      • Template DNA

  • Incubation:

    • Incubate the reaction mixture at a constant temperature, typically 60-65°C, for 30-60 minutes.

  • Visual Inspection:

    • After incubation, visually inspect the reaction tube against a dark background. A cloudy or turbid appearance indicates a positive result, while a clear solution indicates a negative result.

Turbidity_Detection_Workflow cluster_reaction LAMP Reaction cluster_detection Visual Detection Reaction_Mix Prepare LAMP Reaction Mix (including MgSO4) Incubation Isothermal Incubation (60-65°C) Reaction_Mix->Incubation Start Amplification DNA Amplification & Pyrophosphate (PPi) Production Incubation->Amplification Precipitation Mg2+ + PPi -> Mg2P2O7 (Magnesium Pyrophosphate Precipitate) Amplification->Precipitation Byproduct Reaction Turbidity Observe Turbidity Precipitation->Turbidity Visual Cue

Workflow for turbidity-based detection of LAMP products.

Colorimetric Detection

Colorimetric detection methods are widely used for their clear and easily interpretable results. These methods typically rely on a change in color of an indicator dye in response to the amplification process.

pH-Based Colorimetric Detection

The incorporation of deoxynucleoside triphosphates (dNTPs) during DNA synthesis releases hydrogen ions (H+), leading to a decrease in the pH of the reaction mixture. By including a pH-sensitive indicator dye in the LAMP reaction, this change in pH can be visualized as a distinct color change.

IndicatorLimit of DetectionTime to ResultCitation
Phenol Red 50 copies/μL~30-60 minutes[2]
Neutral Red 10 copies/μL~30 minutes[3]
Experimental Protocol: pH-Based Colorimetric LAMP Detection
  • Reaction Setup:

    • Prepare a weakly buffered LAMP reaction mixture to ensure a detectable pH change. A typical 25 µL reaction includes:

      • 1.6 µM each of FIP and BIP primers

      • 0.2 µM each of F3 and B3 primers

      • 0.4 µM each of LoopF and LoopB primers

      • 1.4 mM each of dNTPs

      • 6 mM MgSO4

      • 1X Low-Buffer Isothermal Amplification Buffer (e.g., 20 mM Tris-HCl, 10 mM (NH4)2SO4, 50 mM KCl, 0.1% Tween 20)

      • 8U Bst DNA polymerase

      • Template DNA

      • pH indicator dye (e.g., 0.08 mM Phenol Red or 0.12 mM Neutral Red)

  • Incubation:

    • Incubate the reaction at 60-65°C for 30-60 minutes.

  • Visual Inspection:

    • Observe the color of the reaction mixture.

      • Phenol Red: A positive reaction will change from pink/red to yellow.

      • Neutral Red: A positive reaction will change from a faint orange to pink.[3]

pH_Signaling_Pathway DNA_Synthesis DNA Synthesis (dNTP incorporation) H_Release Release of H+ ions DNA_Synthesis->H_Release pH_Decrease Decrease in Reaction pH H_Release->pH_Decrease Indicator_Change Protonation of pH Indicator Dye pH_Decrease->Indicator_Change Color_Change Visual Color Change Indicator_Change->Color_Change Metal_Ion_Signaling_Pathway DNA_Synthesis DNA Synthesis PPi_Production Pyrophosphate (PPi) Production DNA_Synthesis->PPi_Production Mg_Chelation PPi Chelates Mg2+ ions PPi_Production->Mg_Chelation Indicator_Displacement Displacement of Metal Ion Indicator from Mg2+ Mg_Chelation->Indicator_Displacement Color_Change Visual Color Change Indicator_Displacement->Color_Change Fluorescence_Detection_Workflow LAMP_Reaction Perform LAMP Reaction Add_Dye Add Intercalating Dye (e.g., SYBR Green I) LAMP_Reaction->Add_Dye UV_Excitation Expose to UV Light Add_Dye->UV_Excitation Fluorescence Observe Fluorescence UV_Excitation->Fluorescence LFA_Detection_Mechanism cluster_lamp LAMP Amplification cluster_lfa Lateral Flow Assay Labeled_Primers LAMP with Labeled Primers (e.g., Biotin-FIP, FITC-Loop) Apply_Sample Apply LAMP Product to Strip Labeled_Primers->Apply_Sample Migration Capillary Migration Apply_Sample->Migration Capture Capture of Biotin-Amplicon at Test Line Migration->Capture Visualization Binding of AuNP-anti-FITC to FITC-Amplicon Capture->Visualization Result Visible Test Line Visualization->Result

References

Methodological & Application

LAMP primer design guidelines for specific gene targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed protocols for the design of Loop-Mediated Isothermal Amplification (LAMP) primers for specific gene targets. Adherence to these guidelines is crucial for developing robust, rapid, and sensitive LAMP assays.

Introduction to LAMP

Loop-mediated isothermal amplification (LAMP) is a nucleic acid amplification technique that occurs at a constant temperature, eliminating the need for a thermal cycler.[1][2][3] It utilizes a set of four to six primers that recognize six to eight distinct regions on the target sequence, leading to high specificity and efficiency.[1][4] The reaction is carried out by a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase.[5] LAMP is a rapid and sensitive method, capable of amplifying DNA in as little as 5-10 minutes with a high yield of product, making it suitable for visual detection methods.[6][7]

Key Considerations for LAMP Primer Design

The design of LAMP primers is more complex than that of conventional PCR primers and requires careful consideration of several factors to ensure optimal assay performance.[4][5] The four core primers are the Forward Inner Primer (FIP), Backward Inner Primer (BIP), and the outer primers F3 and B3.[1] Two additional loop primers, Loop Forward (LF) and Loop Backward (LB), can be included to accelerate the reaction.[1][4]

Primer Design Parameters

Successful LAMP primer design hinges on the careful selection of primer sequences based on several critical parameters. These parameters influence the speed, sensitivity, and specificity of the assay.

ParameterGuidelineRationale
Primer Length F3/B3: 18-24 bases. FIP/BIP components (F1c, F2, B1c, B2): ~20 bases each.[8]Ensures stable annealing at the reaction temperature.
GC Content 40-60%[8]Promotes stable primer binding without being too difficult to melt. The 3' end should ideally be a G or C.[8]
Melting Temperature (Tm) F1c/B1c: ~65°C (64-66°C). F2/B2/F3/B3: ~60°C (59-61°C). Loop Primers: ~65°C (64-66°C).[4][9][10] Tm values of all primers should be within 5°C of each other.[8][11]Ensures all primers anneal and extend efficiently at the isothermal reaction temperature.
Primer Distances F2 to B2: 120-160 bp. F2 to F1 (loop forming region): 40-60 bp. F2 to F3: 0-60 bp.[4][9][10]Optimal spacing is critical for the formation of the stem-loop structure and efficient amplification.
Secondary Structures Avoid intra-primer and inter-primer homologies (hairpins and primer-dimers).[1] The 3' ends of primers should not be complementary.[9]Minimizes non-specific amplification and ensures primers are available to bind to the target sequence.
3' End Stability The 3' end of primers should be stable to promote initiation of DNA synthesis.[10]A stable 3' end enhances the efficiency of the polymerase in extending the primer.
Primer Design Workflow

The process of designing LAMP primers can be systematically approached to increase the likelihood of success. The following workflow outlines the key steps from target selection to final primer set validation.

LAMP_Primer_Design_Workflow cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: Experimental Validation Target Selection Target Selection Sequence Retrieval Sequence Retrieval Target Selection->Sequence Retrieval Gene of Interest Primer Design Software Primer Design Software Sequence Retrieval->Primer Design Software FASTA Sequence Candidate Generation Candidate Generation Primer Design Software->Candidate Generation Generates multiple sets In Silico Analysis In Silico Analysis Candidate Generation->In Silico Analysis Check for specificity (BLAST) Primer Synthesis Primer Synthesis In Silico Analysis->Primer Synthesis Select best candidates LAMP Reaction LAMP Reaction Primer Synthesis->LAMP Reaction Synthesized Oligos Performance Evaluation Performance Evaluation LAMP Reaction->Performance Evaluation Amplification Results Optimal Set Selection Optimal Set Selection Performance Evaluation->Optimal Set Selection Speed, Sensitivity, Specificity

References

Application Notes and Protocols: Loop-mediated Isothermal Amplification (LAMP) in Infectious Disease Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Loop-mediated Isothermal Amplification (LAMP)

Loop-mediated Isothermal Amplification (LAMP) is a powerful and versatile nucleic acid amplification technique that has emerged as a valuable tool for the rapid and sensitive detection of infectious diseases.[1][2] Unlike the polymerase chain reaction (PCR), which requires thermal cycling, LAMP is conducted at a constant temperature, typically between 60-65°C.[1][2][3] This isothermal nature simplifies the instrumentation requirements, making it highly suitable for point-of-care and field settings.[4] The technique utilizes a unique set of four to six primers that recognize six to eight distinct regions on the target DNA, ensuring high specificity.[3] Amplification is carried out by a DNA polymerase with strand displacement activity, leading to the accumulation of a large amount of amplified product in a short time, often within 30-60 minutes.[2] For RNA targets, the inclusion of a reverse transcriptase enables a one-step Reverse Transcription LAMP (RT-LAMP) assay.[1]

Key Advantages of LAMP in Infectious Disease Diagnostics:

  • Rapidity: Results are typically obtained within an hour, significantly faster than traditional culture-based methods or even PCR.[2]

  • High Sensitivity and Specificity: The use of multiple primers targeting distinct regions of the pathogen's genome contributes to its high specificity.[3] LAMP has been shown to be as sensitive as, and in some cases more sensitive than, PCR.[5]

  • Isothermal Reaction: The constant temperature requirement eliminates the need for a thermal cycler, allowing for the use of simple heating blocks or even water baths.[3][4]

  • Robustness: LAMP is known to be more tolerant to inhibitors present in clinical samples compared to PCR.[4]

  • Simple Visual Detection: The amplification products can be detected by the naked eye through various methods, including turbidity, fluorescence, or color change, simplifying the interpretation of results.[3][6]

Applications in Infectious Disease Diagnostics

LAMP assays have been successfully developed for the detection of a wide range of infectious agents, including bacteria, viruses, and parasites.

Bacterial Infections

LAMP provides a rapid alternative to conventional culture methods for the diagnosis of bacterial infections, which can often be time-consuming.[7] It has been applied to detect various bacterial pathogens in clinical samples such as respiratory secretions, blood, and urine.

Quantitative Performance Data

The following tables summarize the performance of various LAMP assays for the detection of different infectious agents as reported in the literature.

Table 1: Performance of LAMP Assays for Bacterial Pathogens

PathogenSample TypeTarget GeneLimit of Detection (LOD)SensitivitySpecificityReference
Staphylococcus aureusBronchoalveolar LavagefemA10² CFU/mL86.3%100%[7][8]
Escherichia coliBronchoalveolar LavageuidA10² CFU/mL86.3%100%[7][8]
Klebsiella pneumoniaeBronchoalveolar LavageureA10² CFU/mL86.3%100%[7][8]
Pseudomonas aeruginosaBronchoalveolar LavagetoxA10² CFU/mL86.3%100%[7][8]
Mycobacterium tuberculosisSputumgyrB5 copies/µL100% (smear positive)98%[9][10]

Table 2: Performance of RT-LAMP Assays for Viral Pathogens

PathogenSample TypeTarget GeneLimit of Detection (LOD)SensitivitySpecificityReference
SARS-CoV-2SalivaN gene62 viral copies/reaction100%100%[10][11]
Zika VirusUrine, SerumNS2A1 genome equivalentHighHigh[12]
Zika VirusSalivaCapsid6 RNA copies/reactionHighHigh[3]
Dengue VirusSerumCprM10 copies/reaction95.8%100%
Influenza A (H1N1)Nasopharyngeal swabHA10 copies/reaction100%100%[13]

Table 3: Performance of LAMP Assays for Parasitic Pathogens

PathogenSample TypeTarget GeneLimit of Detection (LOD)SensitivitySpecificityReference
Leishmania spp.Skin biopsy18S rDNA10 parasites/mL95%86%[6][14]
Leishmania spp.Whole bloodkDNA-92%100%[6]
Plasmodium falciparumBlood18S rRNA5 parasites/µL98.2%100%
Trypanosoma cruziBloodSatellite DNA0.1 parasite eq/mL96.5%98.2%

Experimental Protocols

General LAMP Workflow

The general workflow for a LAMP assay is straightforward and can be adapted for various sample types and target pathogens.

LAMP_Workflow cluster_prep Sample Preparation cluster_reaction LAMP Reaction cluster_detection Result Detection Sample Clinical Sample (e.g., Blood, Saliva, Swab) Extraction Nucleic Acid Extraction (DNA/RNA) Sample->Extraction MasterMix Prepare Master Mix: - Bst DNA Polymerase - dNTPs - Primers (FIP, BIP, F3, B3, Loop) - Buffer Extraction->MasterMix Incubation Isothermal Incubation (60-65°C, 30-60 min) MasterMix->Incubation Visual Visual Detection Incubation->Visual Turbidity Turbidity Visual->Turbidity Fluorescence Fluorescence Visual->Fluorescence Colorimetric Colorimetric Visual->Colorimetric

A generalized workflow for a typical LAMP assay.
Detailed Protocol: Colorimetric RT-LAMP for Viral RNA Detection (e.g., SARS-CoV-2)

This protocol is adapted for the colorimetric detection of viral RNA from clinical samples.

1. Materials:

  • RT-LAMP Master Mix (2X): Containing Bst 2.0 WarmStart DNA Polymerase, WarmStart RTx Reverse Transcriptase, dNTPs, and reaction buffer.

  • Primer Mix (10X): A mixture of FIP, BIP, F3, B3, and Loop primers specific to the target viral RNA.

  • Colorimetric Agent: pH-sensitive dye (e.g., phenol red) for visual detection.

  • Nuclease-free water.

  • Clinical Sample: RNA extracted from nasopharyngeal swabs, saliva, etc.

  • Positive and Negative Controls.

2. Reaction Setup (per 25 µL reaction):

ComponentVolume (µL)Final Concentration
2X RT-LAMP Master Mix12.51X
10X Primer Mix2.51X
RNA Sample5.0-
Nuclease-free water5.0-
Total Volume 25.0

3. Procedure:

  • Thaw all components on ice.

  • In a sterile, nuclease-free tube, prepare the RT-LAMP reaction mix by combining the master mix, primer mix, and nuclease-free water.

  • Gently mix the components by pipetting up and down.

  • Add 20 µL of the reaction mix to individual reaction tubes.

  • Add 5 µL of the RNA sample (or positive/negative control) to the respective tubes.

  • Cap the tubes and briefly centrifuge to collect the contents at the bottom.

  • Incubate the reactions at 65°C for 30 minutes in a heat block or water bath.

  • After incubation, visually inspect the color of the reaction. A color change from pink/purple to yellow indicates a positive result, while a negative result will remain pink/purple.[9]

Visualizing the LAMP Mechanism and Detection

The Core Mechanism of LAMP

The LAMP reaction is initiated by the binding of the inner primers (FIP and BIP) to the target DNA, followed by strand displacement synthesis by the Bst DNA polymerase. This creates a stem-loop structure that serves as the template for subsequent exponential amplification.

LAMP_Mechanism Start Target DNA InnerPrimerBinding Inner Primer (FIP) Binding and Strand Invasion Start->InnerPrimerBinding FirstStrand First Strand Synthesis InnerPrimerBinding->FirstStrand OuterPrimerBinding Outer Primer (F3) Binding and Strand Displacement FirstStrand->OuterPrimerBinding StemLoopFormation Self-priming from FIP loop (Stem-loop DNA formation) OuterPrimerBinding->StemLoopFormation BIP_Initiation BIP-initiated DNA Synthesis StemLoopFormation->BIP_Initiation ExponentialAmp Exponential Amplification Cycle: - Strand displacement - Loop formation - Elongation BIP_Initiation->ExponentialAmp ExponentialAmp->ExponentialAmp FinalProduct Cauliflower-like DNA Structures (High copy number) ExponentialAmp->FinalProduct

The core reaction steps of the LAMP process.
Methods of LAMP Product Detection

A key advantage of LAMP is the variety of simple methods available for detecting the amplified product.

Detection_Methods cluster_methods Detection Methods LAMP_Product LAMP Amplification Product (High concentration of DNA) Turbidity Turbidity Measurement (Magnesium pyrophosphate precipitate) LAMP_Product->Turbidity Fluorescence Fluorescence Detection (Intercalating dyes, e.g., SYBR Green) LAMP_Product->Fluorescence Colorimetric Colorimetric Assay (pH change detected by indicator dye) LAMP_Product->Colorimetric Gel Agarose Gel Electrophoresis (Ladder-like pattern) LAMP_Product->Gel

Common methods for detecting LAMP amplification products.

Conclusion

Loop-mediated Isothermal Amplification has proven to be a robust, rapid, and sensitive technology for the detection of a wide array of infectious pathogens. Its operational simplicity and compatibility with various detection formats make it an invaluable tool for both laboratory-based diagnostics and point-of-care testing, particularly in resource-limited settings. The continued development and optimization of LAMP-based assays are poised to further enhance our capabilities in the timely diagnosis and management of infectious diseases.

References

Application Notes and Protocols for LAMP in Point-of-Care Molecular Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful and versatile technology for nucleic acid detection, particularly in point-of-care (POC) settings.[1][2][3] Its key advantages of rapidity, high sensitivity and specificity, cost-effectiveness, and operation at a constant temperature make it an ideal alternative to traditional PCR-based methods, which require sophisticated thermal cycling equipment.[4][5][6] These attributes make LAMP highly suitable for the development of diagnostic tools in resource-limited environments and for rapid on-site testing.[2][3][7] This document provides detailed application notes and protocols for utilizing LAMP in point-of-care molecular testing.

Principle of LAMP

The LAMP method relies on an auto-cycling, strand displacement DNA synthesis reaction performed by a DNA polymerase with high strand displacement activity, such as Bst DNA polymerase.[5][8][9] The reaction typically utilizes a set of four to six primers that recognize six to eight distinct regions on the target nucleic acid sequence, ensuring high specificity.[1][8][10] The core set of primers includes a forward inner primer (FIP), a backward inner primer (BIP), and two outer primers (F3 and B3).[8][10] The inner primers (FIP and BIP) contain two different sequences corresponding to the sense and antisense strands of the target DNA, which allows for the formation of stem-loop structures that facilitate exponential amplification.[8][11] The addition of two loop primers (Loop-F and Loop-B) can further accelerate the amplification reaction.[12]

Key Performance Characteristics of LAMP Assays

LAMP assays have been developed and validated for a wide range of pathogens, demonstrating performance comparable to or even exceeding that of gold-standard methods like qPCR in certain applications.

Target PathogenSample TypeLimit of Detection (LOD)SensitivitySpecificityReference
SARS-CoV-2Nasopharyngeal Swabs10 RNA copies per reaction91%100%[13]
SARS-CoV-2Clinical Samples10-3 copies/reactionCorrelated well with RT-qPCRN/A[1]
Influenza A (H1N1)N/AN/AN/AN/A[1]
Schistosoma spp.N/AN/AN/AN/A[13]
Strongyloides spp.N/AN/AN/AN/A[13]
Clostridium tyrobutyricumMilk300 copies of RNA per reactionN/AN/A[14]
Potato Virus Y (PVY)Crude Plant Sap10-14 dilution (from 100 ng/µL)10,000x more sensitive than RT-PCRN/A[15]

Experimental Protocols

General Workflow for Point-of-Care LAMP

A typical LAMP workflow for point-of-care diagnostics consists of four main steps: sample collection, sample preparation, LAMP reaction, and result detection.[12]

LAMP_Workflow cluster_pre Pre-Amplification cluster_amp Amplification cluster_post Post-Amplification SampleCollection 1. Sample Collection (e.g., saliva, swab, blood) SamplePrep 2. Sample Preparation (e.g., heat lysis, simple extraction) SampleCollection->SamplePrep LAMPReaction 3. Isothermal Amplification (60-65°C) SamplePrep->LAMPReaction ResultDetection 4. Result Detection (e.g., colorimetric, fluorescence) LAMPReaction->ResultDetection

A typical workflow for a point-of-care LAMP assay.

Sample Preparation

A significant advantage of LAMP is its tolerance to various PCR inhibitors, often allowing for simplified sample preparation protocols.[4] For many applications, crude sample lysates can be used directly.

Example Protocol for Rapid Lysis:

  • Collect the sample (e.g., nasopharyngeal swab, saliva, blood).

  • For swabs, immerse the swab tip in a small volume of lysis buffer (e.g., containing a simple detergent like Triton X-100 and a proteinase K). For liquid samples, mix a small volume with the lysis buffer.

  • Incubate the sample at a specific temperature (e.g., 95°C for 5-10 minutes for heat lysis) to release the nucleic acids.

  • The resulting lysate can often be directly added to the LAMP reaction mixture. Some protocols may include a brief centrifugation step to pellet debris.[16]

LAMP Reaction Setup

The following is a general protocol for setting up a LAMP reaction. Optimization of primer and reagent concentrations may be required for specific targets and sample types.

Master Mix Composition (25 µL reaction):

ComponentFinal Concentration
Isothermal Amplification Buffer1X
Betaine0.8 M
dNTPs1.4 mM each
FIP/BIP Primers1.6 µM each
F3/B3 Primers0.2 µM each
Loop-F/Loop-B Primers (Optional)0.4 µM each
Bst DNA Polymerase8 units
Reverse Transcriptase (for RNA targets)Varies
Template DNA/RNA1-5 µL of lysate
Nuclease-Free WaterTo 25 µL

Protocol:

  • Prepare a master mix containing all components except the template.

  • Aliquot the master mix into individual reaction tubes.

  • Add the prepared sample (template) to each reaction tube.

  • Mix gently by flicking the tube and briefly centrifuge to collect the contents.

  • Incubate the reaction at a constant temperature, typically between 60°C and 65°C, for 15-60 minutes.

Detection of Amplification Products

Several methods can be used for the detection of LAMP products, many of which are suitable for point-of-care settings due to their simplicity.

  • Visual Detection (Colorimetric): This is one of the most common methods for POC applications.[17] A pH-sensitive dye (e.g., phenol red) or a metal-binding dye (e.g., SYBR Green I) is added to the reaction mixture.[1][14] A positive reaction, which generates a large amount of DNA and protons, results in a distinct color change.[17]

  • Turbidity: The accumulation of magnesium pyrophosphate, a byproduct of the amplification reaction, leads to an increase in turbidity that can be detected by eye or with a simple turbidimeter.

  • Fluorescence: Intercalating dyes such as SYBR Green I can be used for real-time fluorescence detection with a portable fluorometer.

  • Lateral Flow Devices (LFDs): LFDs can be designed to detect labeled LAMP amplicons, providing a clear, qualitative result similar to a pregnancy test.

LAMP Reaction Mechanism

The LAMP reaction is initiated by the binding of the inner and outer primers to the target DNA. The Bst DNA polymerase then extends these primers, displacing the downstream strand. The unique design of the inner primers leads to the formation of a dumbbell-shaped DNA structure, which serves as the template for subsequent exponential amplification.

LAMP_Mechanism cluster_initiation Initiation Phase cluster_cycling Cycling Amplification Start Target DNA FIP_Binding FIP Binds & Extends Start->FIP_Binding F3_Binding F3 Binds & Displaces FIP_Binding->F3_Binding Loop_Formation1 Self-Hybridizing Loop Forms F3_Binding->Loop_Formation1 BIP_Binding BIP Binds to Loop Loop_Formation1->BIP_Binding B3_Binding B3 Binds & Displaces BIP_Binding->B3_Binding Dumbbell Dumbbell Structure Forms B3_Binding->Dumbbell Exponential_Amp Exponential Amplification Dumbbell->Exponential_Amp Exponential_Amp->Dumbbell Self-priming

References

Quantitative LAMP (qLAMP) for Pathogen Load Determination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-Mediated Isothermal Amplification (LAMP) is a novel nucleic acid amplification technique that offers a rapid, sensitive, and specific method for the detection and quantification of pathogens.[1][2][3][4] Unlike traditional PCR, LAMP is conducted at a constant temperature, eliminating the need for a thermal cycler.[2][5] This makes it a powerful tool for point-of-care testing and for use in resource-limited settings.[1][2] Quantitative LAMP (qLAMP) allows for the determination of pathogen load by monitoring the amplification reaction in real-time.[6][7][8]

This document provides detailed application notes and protocols for utilizing qLAMP for pathogen load determination, intended for researchers, scientists, and professionals in drug development.

Principle of Quantitative LAMP (qLAMP)

The LAMP reaction employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. A strand-displacing DNA polymerase, typically Bst polymerase, initiates synthesis. The inner primers contain sequences of both the sense and antisense strands of the target DNA, which allows them to form stem-loop structures. These structures facilitate self-priming and lead to the exponential accumulation of a large amount of amplified product. The reaction progresses at a constant temperature, typically between 60-65°C, and can generate 10^9 to 10^10 copies of the target in under an hour.[4]

Quantification in qLAMP is achieved by monitoring the amplification in real-time. This can be accomplished through various methods:

  • Real-time Fluorimetry: This is the most common method for qLAMP. It involves the use of fluorescent dyes that intercalate with the amplified DNA, such as SYBR Green or EvaGreen.[9] As the DNA is amplified, the fluorescence intensity increases proportionally. A real-time PCR instrument or a dedicated real-time fluorometer is used to monitor this increase. The time it takes for the fluorescence to cross a certain threshold (Threshold time, Tt) is inversely proportional to the initial amount of target nucleic acid.[8]

  • Real-time Turbidimetry: The LAMP reaction produces a large amount of magnesium pyrophosphate as a byproduct, which leads to an increase in the turbidity of the reaction mixture.[10] This change in turbidity can be measured in real-time using a turbidimeter to quantify the initial template concentration.[6][7]

  • Colorimetric Methods: Several colorimetric approaches allow for the quantitative or semi-quantitative determination of LAMP products. These methods often rely on a change in pH due to the proton release during DNA amplification, which can be visualized with a pH-sensitive dye like phenol red.[11][12] The change in absorbance at a specific wavelength can be correlated with the initial template concentration.[11]

Applications in Pathogen Load Determination

qLAMP has been successfully applied for the quantification of a wide range of pathogens, including viruses, bacteria, and parasites, in various sample types such as blood, saliva, urine, stool, and environmental samples.[11] Its high sensitivity and specificity, coupled with its rapid nature, make it an invaluable tool for:

  • Infectious Disease Diagnostics: Rapidly determining the pathogen load in clinical samples can inform patient prognosis and treatment strategies.[2]

  • Antiviral and Antimicrobial Drug Development: qLAMP can be used to assess the efficacy of new drugs by quantifying the reduction in pathogen load in response to treatment.

  • Environmental Monitoring: Monitoring the presence and quantity of pathogens in water, food, and other environmental samples is crucial for public health.[2]

  • Agricultural and Veterinary Diagnostics: Early and accurate quantification of pathogens in plants and animals can help control the spread of diseases.[3][5]

Data Presentation: Quantitative Performance of qLAMP

The following tables summarize the quantitative performance of qLAMP for the detection of various pathogens as reported in the literature.

PathogenGene TargetSample TypeDetection MethodLimit of Detection (LOD)Dynamic RangeReference
Novel Goose Parvovirus (N-GPV)VP3Viral DNAReal-time fluorescence (EvaGreen)1.0 x 10² copies/µL1.0 x 10⁷ to 1.0 x 10² copies/µL[9]
Ammonia-Oxidizing BacteriaamoAEnvironmental DNAReal-time fluorescence and turbidity10² DNA copies7-9 orders of magnitude[6][7]
SARS-CoV-2N geneSynthetic RNAReal-time pH sensing10 copies per 50 µL reaction10 to 10,000 copies per reaction[13]
Fusobacterium nucleatumfadAStool DNAColorimetric (Phenol Red)Not specifiedSerially diluted genomic DNA[11]
Erysiphe necatorITSSpore DNAReal-time fluorescenceNot specifiedLog-linear curve[14]

Experimental Protocols

Protocol 1: General qLAMP Protocol using Real-Time Fluorescence

This protocol provides a general framework for setting up a qLAMP reaction for pathogen quantification using a real-time fluorescence detection method. Optimization of primer concentrations, temperature, and time may be required for specific targets and sample types.

1. Primer Design:

  • Design a set of 4 to 6 LAMP primers (F3, B3, FIP, BIP, and optional LoopF and LoopB primers) targeting a specific gene of the pathogen of interest. Primer design software such as PrimerExplorer is recommended.

2. Reaction Setup:

  • Prepare a master mix for the desired number of reactions. The final reaction volume is typically 25 µL.

  • Thaw all components on ice.

  • Assemble the reaction on ice in the following order:

ComponentFinal ConcentrationVolume for 25 µL Reaction
10x Isothermal Amplification Buffer1x2.5 µL
dNTPs1.4 mM each3.5 µL
MgSO₄4-8 mM1.0 - 2.0 µL
Betaine0.8 M5.0 µL
FIP and BIP primers1.6 µM each2.0 µL of 20 µM stock
F3 and B3 primers0.2 µM each0.5 µL of 10 µM stock
LoopF and LoopB primers (optional)0.4 µM each1.0 µL of 10 µM stock
Bst DNA Polymerase (8 U/µL)8 Units1.0 µL
Fluorescent Dye (e.g., 20x EvaGreen)1x1.25 µL
Nuclease-free water-to 23 µL
Template DNA/RNA-2 µL
Total Volume 25 µL

3. Reaction Conditions:

  • Incubate the reactions at a constant temperature between 60-65°C for 60-90 minutes in a real-time PCR instrument or fluorometer.

  • Monitor the fluorescence signal at appropriate intervals (e.g., every 30-60 seconds).

4. Data Analysis:

  • Determine the Threshold time (Tt) for each reaction.

  • Generate a standard curve by plotting the Tt values against the logarithm of the initial concentration of a dilution series of known template concentrations.

  • Determine the concentration of the unknown samples by interpolating their Tt values on the standard curve.

Protocol 2: Colorimetric qLAMP using Phenol Red

This protocol describes a colorimetric qLAMP assay for semi-quantitative pathogen detection.

1. Primer Design:

  • Follow the same primer design guidelines as in Protocol 1.

2. Reaction Setup:

  • Prepare a master mix similar to Protocol 1, with the addition of a pH-sensitive dye.

ComponentFinal ConcentrationVolume for 25 µL Reaction
10x Isothermal Amplification Buffer1x2.5 µL
dNTPs1.4 mM each3.5 µL
MgSO₄8 mM2.0 µL
Betaine0.8 M5.0 µL
FIP and BIP primers1.6 µM each2.0 µL of 20 µM stock
F3 and B3 primers0.2 µM each0.5 µL of 10 µM stock
Bst DNA Polymerase (8 U/µL)8 Units1.0 µL
Phenol Red (0.25%)0.01-0.02%1.0 - 2.0 µL
Nuclease-free water-to 23 µL
Template DNA/RNA-2 µL
Total Volume 25 µL

3. Reaction Conditions:

  • Incubate the reactions at 60-65°C for 30-60 minutes.

  • Observe the color change. A positive reaction will typically result in a color change from red/pink to yellow, indicating a drop in pH due to DNA amplification.

4. Quantitative Analysis:

  • For quantitative analysis, a standard curve can be generated by measuring the absorbance of the reaction solutions at a specific wavelength (e.g., 560 nm for phenol red) after a fixed incubation time for a dilution series of the target.[11] The absorbance values are then plotted against the logarithm of the initial template concentration.[11]

Mandatory Visualizations

qLAMP_Workflow cluster_prep Sample Preparation cluster_reaction qLAMP Reaction cluster_detection Real-Time Detection & Analysis Sample Sample Collection (e.g., Blood, Saliva) Extraction Nucleic Acid Extraction Sample->Extraction ReactionSetup Add Template to Master Mix Extraction->ReactionSetup MasterMix Prepare Master Mix (Polymerase, Primers, dNTPs, Dye) MasterMix->ReactionSetup Amplification Isothermal Amplification (60-65°C) ReactionSetup->Amplification Detection Monitor Signal (Fluorescence/Turbidity) Amplification->Detection Analysis Data Analysis (Standard Curve, Tt Value) Detection->Analysis Quantification Pathogen Load Quantification Analysis->Quantification

Caption: Workflow of a typical qLAMP experiment.

LAMP_Mechanism cluster_initiation Initiation Phase cluster_amplification Amplification Cycle TargetDNA Target DNA FIP Forward Inner Primer (FIP) Hybridizes and Initiates Synthesis TargetDNA->FIP StrandDisplacement Strand Displacement by Outer Primer (F3) FIP->StrandDisplacement StemLoop Stem-Loop Structure Formation StrandDisplacement->StemLoop BIP Backward Inner Primer (BIP) Hybridizes to Loop StemLoop->BIP SelfPriming Self-Priming and Extension BIP->SelfPriming Concatemer Formation of Concatemeric Structures SelfPriming->Concatemer Concatemer->StemLoop Exponential Amplification

Caption: Simplified mechanism of Loop-Mediated Isothermal Amplification.

References

Application Notes and Protocols for Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) in RNA Virus Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) is a nucleic acid amplification technique that offers a rapid, sensitive, and specific method for the detection of RNA viruses.[1] Unlike traditional PCR-based methods that require thermal cycling, RT-LAMP is conducted at a constant temperature, typically between 60 and 65°C.[1] This isothermal nature simplifies the instrumentation requirements, making it an ideal tool for point-of-care diagnostics and resource-limited settings.[2] The assay utilizes a strand-displacing DNA polymerase and a set of four to six primers that recognize multiple distinct regions on the target RNA sequence, leading to high specificity and amplification efficiency.[3][4] By incorporating a reverse transcriptase, RNA templates are first converted to cDNA, which then serves as the template for amplification.[1]

These application notes provide a comprehensive overview of RT-LAMP for RNA virus detection, including detailed protocols for specific viruses, performance data, and key considerations for assay development and optimization.

Principle of RT-LAMP

The RT-LAMP reaction is initiated by the binding of a set of inner and outer primers to the target RNA. A reverse transcriptase synthesizes a complementary DNA (cDNA) strand. Subsequently, a strand-displacing DNA polymerase, such as Bst DNA polymerase, initiates amplification. The inner primers contain sequences that hybridize to two different regions of the target and form a stem-loop structure. This dumbbell-like structure serves as the seed for exponential amplification, generating a large quantity of DNA with a characteristic cauliflower-like structure of varying stem-loop DNAs.[5] The addition of loop primers can further accelerate the amplification reaction.[3]

Key Advantages of RT-LAMP:

  • Speed: Results can often be obtained within 30 minutes.[4][6]

  • Simplicity: Isothermal amplification eliminates the need for a thermal cycler.[2]

  • High Sensitivity and Specificity: The use of multiple primers targeting distinct regions of the viral genome enhances specificity.[3]

  • Tolerance to Inhibitors: RT-LAMP has been shown to be more tolerant to common inhibitors found in clinical samples compared to PCR.[6]

  • Versatile Readout: Results can be visualized through various methods, including turbidity, colorimetry (using pH-sensitive or metal-binding dyes), fluorescence, and gel electrophoresis.[3][5][7]

Data Presentation: Performance of RT-LAMP Assays for RNA Virus Detection

The following tables summarize the performance of RT-LAMP assays for the detection of various RNA viruses from published studies.

Virus Target Gene Limit of Detection (LOD) Sensitivity Specificity Reference
SARS-CoV-2 RNA polymerase (RP) gene40 copies/µL90.7%100%[8]
SARS-CoV-2 N/A100 copies/reaction97%99%[9]
SARS-CoV-2 Spike (S) gene500 copies/reactionN/AN/A[5]
Influenza A Virus Matrix (M) gene20 copies/reaction (direct), 100 copies/reaction (spiked)N/AN/A[10]
West Nile Virus Envelope (E) gene0.1 PFU/reactionHigher than conventional RT-PCRN/A[3]
Pandemic (H1N1) 2009 Hemagglutinin (HA) gene10 copies/reactionComparable to TaqMan rRT-PCRN/A[2]

Note: Sensitivity and specificity are often compared to a "gold standard" method like RT-qPCR. Performance can vary based on the specific protocol, sample type, and whether a nucleic acid extraction step is included.[11]

Experimental Protocols

General Considerations for RT-LAMP
  • Primer Design: This is a critical step for a successful RT-LAMP assay. Primers should target conserved regions of the viral genome to ensure broad detection of different strains and variants.[4][12] Several online tools are available for designing RT-LAMP primers. Key parameters to consider include GC content, melting temperature (Tm), and the potential for secondary structures and primer-dimers.[4]

  • Workspace Setup: To prevent carryover contamination, it is highly recommended to have separate, dedicated areas for master mix preparation, sample addition, and post-amplification analysis.[4][13]

  • Controls: Always include a No-Template Control (NTC) to check for contamination and a Positive Control (PC) to validate the assay components and reaction conditions.[14]

Protocol 1: Colorimetric RT-LAMP for SARS-CoV-2 Detection

This protocol is adapted for the visual detection of SARS-CoV-2 RNA using a colorimetric readout, which is ideal for rapid screening.[7][14]

Materials:

  • WarmStart® Colorimetric LAMP 2X Master Mix (or similar)

  • SARS-CoV-2 specific primer mix (4 to 6 primers: FIP, BIP, F3, B3, and optional LoopF, LoopB)

  • Nuclease-free water

  • RNA template (purified or from direct sample lysate)

  • Heating block or water bath set to 65°C

Procedure:

  • Reaction Setup (on ice):

    • Thaw all components on ice.[13]

    • Prepare a master mix by combining the 2X Master Mix, primer mix, and nuclease-free water.[7] A typical 25 µL reaction would include 12.5 µL of 2X Master Mix and 2.5 µL of 10X primer mix.

    • Aliquot the master mix into individual reaction tubes.

  • Sample Addition:

    • Add 1-5 µL of the RNA template to each reaction tube.[13]

    • For the NTC, add the same volume of nuclease-free water instead of the template.[14]

  • Incubation:

    • Gently mix the reactions and briefly centrifuge to collect the contents at the bottom of the tube.

    • Incubate the tubes at 65°C for 30-40 minutes.[14]

  • Result Visualization:

    • Observe the color change of the reaction mixture. A positive result is indicated by a color change from pink to yellow, while a negative result remains pink.[7][14] The color change is due to the pH drop resulting from proton accumulation during DNA synthesis.

Protocol 2: Real-Time Fluorescence RT-LAMP for Influenza A Virus

This protocol describes a real-time fluorescence-based RT-LAMP assay for the detection of Influenza A virus, allowing for quantitative or semi-quantitative analysis.

Materials:

  • RT-LAMP Master Mix (e.g., WarmStart LAMP Kit)

  • Influenza A virus-specific primer mix

  • Fluorescent dye (e.g., SYTO 9 or SYBR Green I)[15]

  • Reverse Transcriptase (e.g., WarmStart RTx)[15]

  • Nuclease-free water

  • RNA template

  • Real-time PCR instrument or a fluorometer with a heated lid

Procedure:

  • Reaction Setup (on ice):

    • Prepare a master mix containing the LAMP buffer, dNTPs, MgSO₄, Bst 2.0 WarmStart DNA Polymerase, WarmStart RTx Reverse Transcriptase, primer mix, fluorescent dye, and nuclease-free water.[15]

    • Aliquot the master mix into reaction tubes or a 96-well plate.

  • Sample Addition:

    • Add 2 µL of the RNA template to each reaction.[15]

    • Include NTC and PC wells.

  • Real-Time Amplification:

    • Place the reactions in the real-time instrument.

    • Incubate at a constant temperature of 65°C for 30-60 minutes.[10][15]

    • Acquire fluorescence data every minute during the incubation period.[15]

  • Data Analysis:

    • A positive result is indicated by a significant increase in fluorescence signal over time, crossing a predetermined threshold. The time to threshold (Tt) can be used for semi-quantitative analysis.

Protocol 3: Direct RT-LAMP for Zika Virus from Clinical Samples

This protocol outlines a method for the direct detection of Zika virus from samples like saliva or urine, bypassing the need for a separate RNA extraction step.[14]

Materials:

  • RT-LAMP reaction mix components (as in Protocol 2)

  • Zika virus-specific primer mix

  • Proteinase K

  • Guanidine hydrochloride (optional, can enhance amplification)[14]

  • Heating block or thermal cycler

Procedure:

  • Sample Pre-treatment:

    • For samples like saliva or swabs in transport media, add 5 µL of the sample to 40 µL of nuclease-free water in a PCR tube.[14]

    • Add 2 µL of Proteinase K and incubate at room temperature for 15 minutes to digest proteins that may inhibit the reaction.[14]

    • Inactivate the Proteinase K by heating the sample at 95°C for 5 minutes.[14]

    • Cool the sample to room temperature. This lysate will be used as the template.

  • Reaction Setup:

    • Prepare the RT-LAMP master mix as described in the previous protocols. Guanidine hydrochloride can be added to a final concentration of 40-60 mM to improve performance with crude samples.[14]

    • Add 5-7 µL of the sample lysate to the master mix.[14]

  • Incubation and Detection:

    • Incubate at 63-65°C for 30-60 minutes.

    • Visualize the results using a pre-added fluorescent dye, a colorimetric dye, or by running the amplicons on an agarose gel.[7][13] A successful amplification will show a characteristic ladder-like pattern on the gel.[3]

Mandatory Visualizations

RT_LAMP_Workflow cluster_sample_prep Sample Preparation cluster_amplification RT-LAMP Reaction cluster_detection Result Detection Sample Clinical Sample (e.g., Swab, Saliva) Extraction RNA Extraction (Optional) Sample->Extraction Purification Lysate Direct Lysis (Heat/Chemical) Sample->Lysate Direct Method Template RNA Template Extraction->Template Lysate->Template Reaction Isothermal Amplification (60-65°C) Template->Reaction MasterMix Prepare Master Mix (Enzymes, Primers, dNTPs) MasterMix->Reaction Colorimetric Colorimetric (Visual) Reaction->Colorimetric Fluorescence Fluorescence (Real-Time) Reaction->Fluorescence Gel Gel Electrophoresis (Ladder Pattern) Reaction->Gel Turbidity Turbidity (Real-Time) Reaction->Turbidity

Caption: General experimental workflow for RT-LAMP based RNA virus detection.

RT_LAMP_Mechanism cluster_initiation Initiation Phase cluster_amplification Amplification Cycle cluster_product Final Product RNA Viral RNA Target RT Reverse Transcription RNA->RT Reverse Transcriptase cDNA cDNA Synthesis RT->cDNA Inner Primer (FIP) Dumbbell Dumbbell-like DNA Structure Formation cDNA->Dumbbell Outer Primer (F3) & Strand Displacement SelfPriming Self-Priming from Stem-Loop Structure Dumbbell->SelfPriming Elongation Strand Displacement Synthesis (Bst Polymerase) SelfPriming->Elongation Concatemer Exponential Amplification (Concatemer Formation) Elongation->Concatemer Loop Primers (Optional) Concatemer->SelfPriming Cycling Amplification Final Cauliflower-like Structures of varying stem-loop DNAs Concatemer->Final

Caption: Core mechanism of the Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) process.

References

Multiplex LAMP Assay: A Comprehensive Guide for Simultaneous Detection of Multiple Targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification technique renowned for its rapidity, simplicity, and high specificity.[1][2] Unlike conventional polymerase chain reaction (PCR), LAMP operates at a constant temperature, obviating the need for sophisticated thermal cyclers.[2][3] This makes it an ideal platform for point-of-care and field-based diagnostics. The multiplex LAMP (mLAMP) assay represents a significant advancement, enabling the simultaneous detection of multiple DNA or RNA targets in a single reaction.[4][5] This capability is crucial for applications such as differential diagnosis of infectious diseases, detection of multiple genetic markers, and screening for various pathogens in a single sample.[4][5][6]

These application notes provide a detailed overview and step-by-step protocols for designing and performing multiplex LAMP assays.

Principle of Multiplex LAMP

The fundamental principle of LAMP relies on a set of four to six primers that recognize six to eight distinct regions on the target nucleic acid.[3][7] A strand-displacing DNA polymerase, such as Bst polymerase, initiates synthesis, leading to the formation of stem-loop structures that facilitate exponential amplification.[7][8]

Multiplexing in LAMP is achieved by designing specific primer sets for each target and employing various methods to differentiate the amplified products. Common strategies include:

  • Real-time Fluorescence Detection: Utilizing target-specific fluorescent probes or dyes to monitor the amplification of each target in real-time.[5]

  • Melting Curve Analysis: Differentiating amplicons based on their unique melting temperatures (Tm), which are influenced by their GC content and length.[5]

  • Restriction Enzyme Digestion: Incorporating specific restriction sites into the LAMP primers, allowing for subsequent digestion and analysis of the resulting fragments.[5][9]

  • Lateral Flow Biosensors: Using labeled primers to capture and visualize different amplicons on a lateral flow strip.

Applications

Multiplex LAMP assays have a broad range of applications in research and drug development, including:

  • Infectious Disease Diagnostics: Simultaneous detection of multiple viral, bacterial, or parasitic pathogens from a single clinical sample.[4][6][9]

  • Genotyping and SNP Detection: Differentiating between different genotypes or single nucleotide polymorphisms.

  • Food Safety and Environmental Monitoring: Screening for multiple foodborne pathogens or environmental contaminants.[2]

  • Cancer Diagnostics: Detecting multiple cancer biomarkers from liquid biopsies or tissue samples.

Experimental Workflow

The following diagram illustrates a typical workflow for a multiplex LAMP assay from sample to result.

Multiplex_LAMP_Workflow Multiplex LAMP Experimental Workflow cluster_prep Sample & Nucleic Acid Preparation cluster_assay Multiplex LAMP Assay cluster_detection Detection & Analysis Sample_Collection 1. Sample Collection (e.g., swab, blood, tissue) Nucleic_Acid_Extraction 2. Nucleic Acid Extraction (DNA/RNA) Sample_Collection->Nucleic_Acid_Extraction Primer_Design 3. Multiplex Primer Design (Specific for each target) Reaction_Setup 4. Reaction Setup (Master mix preparation) Primer_Design->Reaction_Setup Amplification 5. Isothermal Amplification (Constant temperature, e.g., 60-65°C) Reaction_Setup->Amplification Detection 6. Signal Detection (e.g., Fluorescence, Turbidity) Amplification->Detection Data_Analysis 7. Data Analysis (Real-time curves, Tm analysis) Detection->Data_Analysis Result_Interpretation 8. Result Interpretation (Positive/Negative for each target) Data_Analysis->Result_Interpretation

Caption: A generalized workflow for multiplex LAMP assays.

Protocols

Protocol 1: Multiplex Real-Time Fluorescent LAMP Assay

This protocol describes the simultaneous detection of three different viral RNA targets using a real-time fluorescent LAMP assay.

1. Primer Design:

  • Design LAMP primer sets (F3, B3, FIP, BIP, LF, LB) for each viral target using a primer design software such as PrimerExplorer (109]

  • Ensure that the melting temperatures (Tm) of the amplicons for each target are distinct enough for differentiation by melting curve analysis.

  • Label the loop primers (LF or LB) or use target-specific probes with different fluorophores (e.g., FAM, HEX, Cy5) for real-time detection.

2. Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 25 µL reaction, the components are as follows:

ComponentVolume (µL)Final Concentration
2x Isothermal Amplification Buffer12.51x
10x Primer Mix (for all targets)2.51x (e.g., 1.6 µM FIP/BIP, 0.2 µM F3/B3, 0.4 µM LF/LB per target)
Bst 2.0 DNA Polymerase (8 U/µL)1.00.32 U/µL
Reverse Transcriptase (for RNA targets)1.0Varies by enzyme
dNTP Mix (10 mM each)3.51.4 mM
MgSO4 (100 mM)1.56 mM
Nuclease-free waterup to 20.0-
Template RNA5.0-
Total Volume 25.0

3. Isothermal Amplification and Real-Time Detection:

  • Incubate the reaction mixture at a constant temperature (e.g., 60-65°C) in a real-time PCR instrument or a dedicated LAMP device for 30-60 minutes.[4]

  • Monitor the fluorescence signal for each channel during the incubation period.

  • After the amplification, perform a melting curve analysis by gradually increasing the temperature from 65°C to 95°C.

4. Data Analysis and Interpretation:

  • Analyze the real-time amplification curves to determine the time to positivity for each target.

  • Analyze the melting curve data to identify the specific Tm for each amplified product, confirming the presence of the corresponding target. A positive result is indicated by a characteristic amplification curve and a specific melting peak.

Protocol 2: Multiplex Colorimetric LAMP Assay

This protocol outlines a simple and rapid method for the visual detection of two bacterial DNA targets using a colorimetric LAMP assay.

1. Primer Design:

  • Design specific LAMP primer sets for each bacterial target as described in Protocol 1.

2. Reaction Setup:

Prepare a master mix for the desired number of reactions. For a single 25 µL reaction, the components are as follows:

ComponentVolume (µL)Final Concentration
2x Colorimetric LAMP Master Mix12.51x
10x Primer Mix (for both targets)2.51x
Nuclease-free waterup to 20.0-
Template DNA5.0-
Total Volume 25.0

3. Isothermal Amplification:

  • Incubate the reaction tubes at a constant temperature (e.g., 63-65°C) in a heat block or water bath for 20-40 minutes.

4. Visual Detection:

  • Observe the color change of the reaction mixture. A positive reaction is typically indicated by a distinct color change (e.g., from pink to yellow), while a negative reaction will remain the original color.[2] The differentiation of the two targets in this setup would require separate reactions for each target or a more advanced detection method.

Quantitative Data Summary

The following tables summarize representative quantitative data from published multiplex LAMP assays.

Table 1: Limit of Detection (LoD) for Multiplex LAMP Assays

Target OrganismsNumber of TargetsLoD per TargetReference
Bacillus cereus & Staphylococcus aureus210 fg/µL[9]
S. aureus, S. epidermidis, S. agalactiae, P. aeruginosa, E. coli510^3 - 10^6 CFU/mL[5]
SARS-CoV-2 (RdRp, M, ORF1ab genes)30.65 PFU/mL[11]
mcr-1, mcr-2, mcr-4, mcr-5 genes410^4 copies/µL[9]
mcr-3 gene110^5 copies/µL[9]

Table 2: Performance Comparison of Multiplex LAMP with qPCR

TargetMultiplex LAMP SensitivityMultiplex LAMP SpecificityqPCR SensitivityqPCR SpecificityReference
Influenza A and B97.9%100%Not specifiedNot specified[4]
SARS-CoV-2100.0%98.6%Gold StandardGold Standard[11]
S. agalactiae, S. epidermidis, S. aureus, P. aeruginosa, E. coli100%100%Not specifiedNot specified[5]

Troubleshooting

Common issues encountered during multiplex LAMP assay development and their potential solutions are outlined below.

IssuePossible Cause(s)Suggested Solution(s)
False positives in no-template control (NTC) - Primer-dimer formation- Cross-contamination- Optimize primer concentrations.- Redesign primers to minimize self-annealing.- Use a dedicated, clean workspace for reaction setup.[12]
Low or no amplification - Suboptimal reaction temperature- Incorrect primer design- Presence of inhibitors in the sample- Optimize the incubation temperature (typically 60-65°C).- Verify primer sequences and design new sets if necessary.- Use a robust DNA/RNA extraction method to remove inhibitors.
Difficulty in differentiating amplicons - Similar Tm values of amplicons- Non-specific amplification- Redesign primers to create amplicons with more distinct Tm values.- Optimize reaction conditions (e.g., MgSO4 concentration) to enhance specificity.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a multiplex LAMP assay designed to differentiate between two pathogens.

Multiplex_Logic Logical Flow for Dual-Target Multiplex LAMP cluster_results Results start Sample lamp_reaction Multiplex LAMP Reaction (Primer Set A + Primer Set B) start->lamp_reaction detection Real-time Fluorescence (Channel A & Channel B) lamp_reaction->detection pathogen_a Pathogen A Positive detection->pathogen_a Signal in Channel A only pathogen_b Pathogen B Positive detection->pathogen_b Signal in Channel B only both_positive Co-infection (Pathogen A & B Positive) detection->both_positive Signal in Channel A & B negative Negative detection->negative No Signal

Caption: Decision tree for a two-target multiplex LAMP assay.

Conclusion

Multiplex LAMP assays offer a rapid, sensitive, and specific platform for the simultaneous detection of multiple nucleic acid targets.[4][5] While primer design and assay optimization require careful consideration, the protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to successfully implement this powerful technology in their workflows. The ability to obtain comprehensive results from a single sample in a short timeframe makes multiplex LAMP a valuable tool for a wide range of applications.

References

Application Notes and Protocols for Loop-Mediated Isothermal Amplification (LAMP) in Food and Beverage Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification technique that offers a rapid, sensitive, and specific platform for the detection of various targets in food and beverage quality control. Unlike traditional polymerase chain reaction (PCR), LAMP operates at a constant temperature, obviating the need for a thermal cycler and making it suitable for on-site and point-of-care testing. This document provides detailed application notes and protocols for the use of LAMP in detecting microbial pathogens, food allergens, and spoilage organisms.

Principle of LAMP

The LAMP method relies on a strand-displacing DNA polymerase and a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high level of specificity significantly reduces the likelihood of non-specific amplification. The amplification process proceeds at a constant temperature, typically between 60-65°C, and results in the synthesis of a large amount of DNA with a characteristic stem-loop structure. The accumulation of DNA can be detected in real-time or at the endpoint using various methods, including turbidity measurement, fluorescence detection with intercalating dyes, or visual assessment with colorimetric indicators.

I. Detection of Microbial Pathogens

The rapid and sensitive detection of foodborne pathogens is crucial for preventing foodborne illnesses. LAMP offers a valuable tool for screening various food matrices for the presence of common pathogens such as Salmonella and Listeria monocytogenes.

Application Note: Multiplex LAMP for Simultaneous Detection of Salmonella spp. and Listeria monocytogenes in Meat Products

This protocol describes a multiplex colorimetric LAMP assay for the simultaneous detection of Salmonella spp. and Listeria monocytogenes in deli meat. The assay targets the invA gene of Salmonella and the hlyA gene of Listeria monocytogenes.

cluster_0 Sample Preparation (Deli Meat) cluster_1 Multiplex LAMP Assay cluster_2 Result Visualization Sample Collection Sample Collection Enrichment Enrichment Sample Collection->Enrichment 25g in 225mL BPW DNA Extraction DNA Extraction Enrichment->DNA Extraction 1mL of culture LAMP Reaction Setup LAMP Reaction Setup DNA Extraction->LAMP Reaction Setup 2µL DNA template Isothermal Amplification Isothermal Amplification LAMP Reaction Setup->Isothermal Amplification 65°C for 45 min Colorimetric Detection Colorimetric Detection Isothermal Amplification->Colorimetric Detection Visual Inspection Data Interpretation Data Interpretation Colorimetric Detection->Data Interpretation

Caption: Workflow for multiplex LAMP detection of pathogens.

Target OrganismTarget GeneFood MatrixDetection Limit (without enrichment)Detection Limit (with enrichment)
Salmonella spp.invAChicken Meat10 CFU/mL[1]<1 CFU/mL[1]
Listeria monocytogeneshlyADeli Meat10^3 CFU/mL1-10 CFU/25g

1. Sample Preparation and Enrichment:

  • Aseptically weigh 25 g of the deli meat sample and transfer it to a sterile stomacher bag.

  • Add 225 mL of Buffered Peptone Water (BPW) to the bag.

  • Homogenize the sample for 2 minutes in a stomacher.

  • Incubate the enriched sample at 37°C for 18-24 hours.

2. DNA Extraction:

  • Transfer 1 mL of the enriched culture to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the bacterial cells.

  • Discard the supernatant and resuspend the pellet in 200 µL of sterile, nuclease-free water.

  • Boil the suspension for 10 minutes in a heat block.

  • Immediately place the tube on ice for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Use 2 µL of the supernatant as the DNA template for the LAMP reaction.

3. Multiplex LAMP Reaction:

  • Primer Sets:

    • Salmonella invA gene primers

    • Listeria monocytogenes hlyA gene primers

  • Reaction Mixture (25 µL total volume):

    • 1.6 µM each of FIP and BIP primers for both targets

    • 0.2 µM each of F3 and B3 primers for both targets

    • 0.4 µM each of LoopF and LoopB primers for both targets

    • 12.5 µL of 2x LAMP Master Mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)

    • 1 µL of colorimetric dye (e.g., hydroxynaphthol blue)

    • 2 µL of DNA template

    • Nuclease-free water to a final volume of 25 µL

  • Reaction Conditions:

    • Incubate the reaction mixture at 65°C for 45 minutes.

    • Inactivate the enzyme by heating at 80°C for 5 minutes.

4. Result Interpretation:

  • Positive Result: A color change from violet to sky blue indicates the presence of the target pathogen(s).

  • Negative Result: The solution remains violet.

  • Controls: Always include a positive control (known DNA of both pathogens) and a no-template control (nuclease-free water) in each run.

II. Detection of Food Allergens

Undeclared allergens in food products pose a serious health risk to sensitized individuals. LAMP provides a rapid and specific method for detecting the presence of allergenic ingredients.

Application Note: Colorimetric LAMP for the Detection of Peanut and Soy Allergens in Processed Foods

This section details protocols for the visual detection of peanut (Ara h 1 gene) and soy (lectin gene) allergens in processed foods like cookies and processed meat.

cluster_0 Sample Preparation (Processed Food) cluster_1 LAMP Assay cluster_2 Detection Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Grind to a fine powder DNA Extraction DNA Extraction Homogenization->DNA Extraction e.g., CTAB method LAMP Reaction LAMP Reaction DNA Extraction->LAMP Reaction Add DNA template Isothermal Amplification Isothermal Amplification LAMP Reaction->Isothermal Amplification 63°C for 60 min Visual Detection Visual Detection Isothermal Amplification->Visual Detection Color change cluster_0 Sample Preparation (Fruit Juice) cluster_1 LAMP Assay cluster_2 Detection Juice Sample Juice Sample Centrifugation Centrifugation Juice Sample->Centrifugation Collect yeast cells DNA Extraction DNA Extraction Centrifugation->DNA Extraction Lysis of yeast cells LAMP Reaction LAMP Reaction DNA Extraction->LAMP Reaction Add DNA template Isothermal Amplification Isothermal Amplification LAMP Reaction->Isothermal Amplification 64°C for 40 min Real-time Turbidity Real-time Turbidity Isothermal Amplification->Real-time Turbidity Monitor light absorbance cluster_0 Sample Preparation (Produce) cluster_1 RT-LAMP Assay cluster_2 Detection Produce Sample Produce Sample Virus Elution Virus Elution Produce Sample->Virus Elution Washing with buffer RNA Extraction RNA Extraction Virus Elution->RNA Extraction e.g., TRIzol method RT-LAMP Reaction RT-LAMP Reaction RNA Extraction->RT-LAMP Reaction Add RNA template Isothermal Amplification Isothermal Amplification RT-LAMP Reaction->Isothermal Amplification 63°C for 60 min Fluorescence Detection Fluorescence Detection Isothermal Amplification->Fluorescence Detection Real-time or endpoint

References

Application Notes and Protocols for Loop-Mediated Isothermal Amplification (LAMP) in Environmental Water Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid and accurate detection of microbial and chemical contaminants in water sources is paramount for public health and environmental protection. Traditional methods for water quality monitoring, such as culture-based assays and polymerase chain reaction (PCR), often require sophisticated laboratory equipment, trained personnel, and can be time-consuming.[1][2] Loop-mediated isothermal amplification (LAMP) has emerged as a powerful molecular diagnostic tool that offers a simple, rapid, and cost-effective alternative for on-site water testing.[3][4]

LAMP is a nucleic acid amplification technique that proceeds at a constant temperature, eliminating the need for a thermal cycler.[4][5] This isothermal nature, coupled with high specificity, sensitivity, and tolerance to inhibitors often found in environmental samples, makes LAMP an ideal method for field-deployable water quality monitoring.[6] These application notes provide detailed protocols and performance data for the use of LAMP in detecting various targets in water samples, including waterborne pathogens and environmental DNA (eDNA).

Principle of LAMP

Loop-mediated isothermal amplification utilizes a strand-displacing DNA polymerase and a set of four to six primers that recognize six to eight distinct regions on the target DNA. The amplification process is initiated by the binding of an inner primer, which contains a sequence complementary to the sense and antisense strands of the target. This leads to the formation of a stem-loop structure. Subsequent primer binding and DNA synthesis result in the formation of a dumbbell-shaped DNA structure which serves as the template for exponential amplification, generating a large amount of DNA in a short period.[4]

The entire process occurs at a constant temperature, typically between 60-65°C, and the amplification products can be detected in real-time or at the endpoint using various methods, including turbidity, fluorescence, or colorimetric changes.[1] The colorimetric approach, in particular, allows for simple visual detection of the results, where a color change from pink to yellow, for instance, indicates a positive reaction due to the pH change resulting from proton release during DNA polymerization.[1]

Key Advantages of LAMP for Water Testing:

  • Rapidity: Results can often be obtained within 30-60 minutes.[2]

  • Isothermal: Requires only a simple heating block or water bath, making it suitable for on-site analysis.[7]

  • High Sensitivity and Specificity: The use of multiple primers targeting distinct regions of the genome enhances specificity, and the assay can detect low levels of target DNA.[2][8]

  • Cost-Effective: Reduced equipment requirements and potential for simple visual detection lower the overall cost per test.

  • Robustness: LAMP is less susceptible to inhibitors present in complex environmental samples like water compared to PCR.

Applications in Water Testing

LAMP has been successfully applied to a wide range of targets in environmental water samples:

  • Detection of Fecal Contamination: Rapid identification of fecal indicator bacteria such as Escherichia coli to assess water safety.[9]

  • Pathogen Detection: Specific detection of waterborne pathogens including Vibrio cholerae, Salmonella spp., and various viruses.[2][6]

  • Environmental DNA (eDNA) Monitoring: Detection of DNA from invasive or endangered species for biodiversity monitoring and conservation efforts.[7]

  • Antimicrobial Resistance (AMR) Gene Surveillance: Monitoring the spread of AMR genes in aquatic environments.[8]

Data Presentation

The following tables summarize the performance of LAMP assays for various targets in water testing, providing a basis for comparison with other methods.

Table 1: Performance of LAMP Assays for Bacterial Pathogen Detection in Water

Target OrganismGene TargetSample TypeDetection LimitTime to ResultSensitivitySpecificityReference
Escherichia coli (diarrheagenic)eae, stx2Wastewater10²–10³ gene copies/reaction~60 minModerateModerate[9]
Vibrio cholerae O1 (VBNC)-Environmental WaterLow numbersMore rapid than PCRMore sensitive than PCRHigh[2]
Vibrio cholerae (toxigenic)-Spiked Stool1.5 cells/mL-100%100%[6]
AMR genes (mcr-1, blaKPC, etc.)VariousTap and Pond Water10 cfu/mL< 10 min100%100%[8]

Table 2: Comparison of LAMP and PCR-based Methods for Water Testing

ParameterLAMPPCR/qPCRReference
Equipment Simple heat block/water bathThermal cycler[4]
Time to Result Typically 30-60 minutes2-4 hours[2]
Sensitivity Often higher or comparableHigh[2]
Inhibitor Tolerance HigherLower[5]
Cost per Sample LowerHigher[9]
Field Deployability HighLow[3]

Experimental Protocols

This section provides detailed methodologies for the key steps in performing LAMP assays for water testing, from sample preparation to result interpretation.

Protocol 1: Water Sample Collection and DNA Extraction

This protocol describes a general method for concentrating microbial cells from a water sample and extracting their DNA.

Materials:

  • Sterile collection bottles

  • Vacuum filtration system with sterile filter funnels

  • 0.22 µm or 0.45 µm sterile membrane filters

  • Sterile forceps

  • DNA extraction kit (commercial kit or lysis buffer)

  • Microcentrifuge tubes

  • Water bath or heating block

Procedure:

  • Water Collection: Collect water samples in sterile bottles. The volume will depend on the expected target concentration and can range from 100 mL to several liters.

  • Filtration: Assemble the vacuum filtration unit with a sterile membrane filter. Filter the water sample through the membrane to capture microbial cells.

  • DNA Extraction:

    • Using a Commercial Kit: Aseptically remove the filter from the filtration unit using sterile forceps and place it in a bead-beating tube from a DNA extraction kit. Follow the manufacturer's instructions for DNA extraction.

    • Using a Lysis Buffer: Alternatively, place the filter in a microcentrifuge tube containing a suitable lysis buffer. Incubate at a specified temperature (e.g., 95°C for 10 minutes) to lyse the cells and release the DNA. Centrifuge to pellet the debris and use the supernatant containing the DNA as the template for the LAMP reaction.

Protocol 2: Loop-Mediated Isothermal Amplification (LAMP) Reaction

This protocol provides a general procedure for setting up a LAMP reaction. Specific primer concentrations and reaction conditions may need to be optimized for different targets.

Materials:

  • LAMP Master Mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)

  • LAMP primer mix (containing F3, B3, FIP, BIP, and optional Loop-F and Loop-B primers)

  • Nuclease-free water

  • DNA template (extracted from the water sample)

  • Positive and negative controls

  • Heating block or water bath set to 60-65°C

  • Detection reagent (e.g., fluorescent dye, colorimetric indicator)

Reaction Setup (for a single 25 µL reaction):

ComponentVolume/Concentration
LAMP Master Mix (2x)12.5 µL
Primer Mix (10x)2.5 µL
DNA Template2 µL
Nuclease-free waterto 25 µL

Procedure:

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube on ice, prepare a master mix containing the LAMP master mix, primer mix, and nuclease-free water for the number of reactions to be run (including controls).

  • Add Template: Aliquot the master mix into individual reaction tubes. Add the DNA template to the sample tubes, positive control DNA to the positive control tube, and nuclease-free water to the no-template control (NTC) tube.

  • Incubation: Mix the contents of the tubes gently and place them in a heating block or water bath preheated to 60-65°C. Incubate for 30-60 minutes.

  • Detection of Results:

    • Visual Colorimetric Detection: If a colorimetric master mix is used, a color change (e.g., from pink to yellow) will be visible in positive reactions.

    • Fluorescence Detection: If a fluorescent dye is included, the results can be visualized under UV light or measured using a real-time fluorometer.

    • Turbidity: The formation of a magnesium pyrophosphate precipitate as a byproduct of amplification can be observed as turbidity in the reaction tube.

Mandatory Visualizations

LAMP_Mechanism cluster_Initiation Initiation Phase cluster_Amplification Amplification Phase cluster_Detection Detection Target_DNA Target DNA FIP Forward Inner Primer (FIP) binds Target_DNA->FIP Step 1 Strand_Displacement_1 Strand displacement synthesis FIP->Strand_Displacement_1 F3 Outer Primer (F3) binds Strand_Displacement_1->F3 Step 2 First_Product First product with stem-loop is released F3->First_Product BIP Backward Inner Primer (BIP) binds First_Product->BIP Step 3 Strand_Displacement_2 Strand displacement synthesis BIP->Strand_Displacement_2 B3 Outer Primer (B3) binds Strand_Displacement_2->B3 Step 4 Dumbbell_Structure Dumbbell-like DNA structure formed B3->Dumbbell_Structure Self_Priming Self-priming from stem-loops Dumbbell_Structure->Self_Priming Step 5 Exponential_Amplification Exponential Amplification Self_Priming->Exponential_Amplification Concatemers Formation of long concatemers Exponential_Amplification->Concatemers Turbidity Turbidity (Mg Pyrophosphate) Concatemers->Turbidity Fluorescence Fluorescence (Intercalating Dye) Concatemers->Fluorescence Colorimetric Colorimetric (pH change) Concatemers->Colorimetric

Caption: The mechanism of Loop-Mediated Isothermal Amplification (LAMP).

Experimental_Workflow cluster_Detection_Methods Detection Methods Sample_Collection 1. Water Sample Collection Filtration 2. Filtration to Concentrate Microbes Sample_Collection->Filtration DNA_Extraction 3. DNA Extraction Filtration->DNA_Extraction LAMP_Setup 4. LAMP Reaction Setup DNA_Extraction->LAMP_Setup Isothermal_Amplification 5. Isothermal Amplification (60-65°C) LAMP_Setup->Isothermal_Amplification Detection 6. Result Detection Isothermal_Amplification->Detection Visual Visual (Color change/Turbidity) Detection->Visual Fluorescence Fluorescence (UV/Real-time) Detection->Fluorescence Gel_Electrophoresis Gel Electrophoresis (Ladder pattern) Detection->Gel_Electrophoresis

Caption: Experimental workflow for LAMP-based water testing.

References

Application Notes and Protocols for LAMP Assays in Plant Pathogen Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Loop-Mediated Isothermal Amplification (LAMP) assays in the detection of plant pathogens. LAMP offers a rapid, sensitive, and specific alternative to traditional methods like PCR, making it particularly suitable for in-field diagnostics in agriculture.

Introduction to LAMP technology

Loop-Mediated Isothermal Amplification (LAMP) is a nucleic acid amplification technique that occurs at a constant temperature, eliminating the need for a thermal cycler.[1][2] This method relies on a strand-displacing DNA polymerase and a set of four to six primers that recognize multiple distinct regions on the target DNA.[3] The isothermal nature of LAMP allows for rapid amplification, with results often visible to the naked eye within 30-60 minutes.[4] Its high specificity is attributed to the multiple primers binding to the target sequence, and it has been shown to be more robust than PCR, often working with crude sample extracts.[5]

Applications in Agriculture

The rapid and field-deployable nature of LAMP makes it an invaluable tool for the early detection and management of plant diseases.[2] Key applications include:

  • Rapid in-field diagnosis: Quickly identify pathogens in symptomatic and asymptomatic plants, enabling timely intervention to prevent widespread crop loss.[2]

  • Disease surveillance and monitoring: Track the spread of pathogens within and between fields to inform disease management strategies.

  • Quarantine and trade: Screen imported plant materials for pathogens at ports of entry to prevent the introduction of new diseases.

  • Breeding for disease resistance: Efficiently screen large numbers of plant breeding lines for the presence of pathogens.

Quantitative Data Presentation

The following tables summarize the performance of LAMP assays for the detection of various plant pathogens compared to conventional PCR.

PathogenHost PlantTarget GeneDetection Limit (LAMP)Detection Limit (PCR)Specificity (LAMP)Reference
Xanthomonas oryzae pv. oryzaeRiceIS111210 fg1 pgHigh (no cross-reactivity with other Xanthomonas species)[6][7]
Xanthomonas oryzae pv. oryzicolaRicepthXo7100 fg10 pgHigh (no cross-reactivity with other Xanthomonas species)[6][7]
Phytophthora infestansPotato, TomatoYpt11 pg/µl10 pg/µlHigh (no cross-reactivity with other Phytophthora species)Not specified in snippets
Ralstonia solanacearumPotato, TomatoFliC10 fg100 fgHigh (no cross-reactivity with other soil-borne bacteria)Not specified in snippets
Wheat Yellow Mosaic Virus (WYMV)WheatCoat Protein10-fold more sensitive than RT-PCRNot applicableHigh (no cross-reactivity with other wheat viruses)[8]

Experimental Protocols

Here are detailed protocols for LAMP assays targeting a bacterial, fungal, and viral plant pathogen.

Protocol 1: Colorimetric LAMP for Xanthomonas oryzae pv. oryzae (Bacterial Blight of Rice)

This protocol is adapted for the visual detection of Xanthomonas oryzae pv. oryzae using a colorimetric assay.

1. Sample Preparation (Crude DNA Extraction):

  • Excise a small section (approx. 1 cm²) of a rice leaf showing symptoms of bacterial blight.

  • Place the leaf tissue in a 1.5 mL microcentrifuge tube containing 200 µL of extraction buffer (e.g., 0.1 M NaOH).

  • Grind the tissue using a sterile micropestle for 1-2 minutes.

  • Heat the tube at 95°C for 5 minutes in a heat block.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Use 1-2 µL of the supernatant as the template for the LAMP reaction.

2. LAMP Reaction Mixture (25 µL):

ComponentFinal Concentration
Betaine0.8 M
dNTPs1.4 mM each
FIP/BIP Primers1.6 µM each
F3/B3 Primers0.2 µM each
LoopF/LoopB Primers0.4 µM each
Bst DNA Polymerase8 U
Isothermal Amplification Buffer1X
Colorimetric Dye (e.g., pH indicator)1X
DNA Template2 µL
Nuclease-free waterto 25 µL

3. Reaction Incubation:

  • Incubate the reaction tubes at a constant temperature of 60-65°C for 30-40 minutes.[9] A simple heat block or water bath can be used.

4. Result Visualization:

  • Observe the color change of the reaction mixture.

  • Positive result: A distinct color change (e.g., from pink to yellow) indicates the presence of Xanthomonas oryzae pv. oryzae.[4]

  • Negative result: The original color of the reaction mixture remains unchanged.

Protocol 2: Real-Time LAMP for a Fungal Pathogen (e.g., Fusarium oxysporum)

This protocol describes a real-time LAMP assay for the quantitative detection of a fungal pathogen.

1. DNA Extraction:

  • Isolate genomic DNA from fungal mycelia or infected plant tissue using a commercial DNA extraction kit or a standard CTAB protocol.

  • Determine the DNA concentration and purity using a spectrophotometer.

  • Prepare serial dilutions of the DNA to determine the limit of detection.

2. LAMP Reaction Mixture (25 µL):

ComponentFinal Concentration
Betaine0.8 M
dNTPs1.4 mM each
FIP/BIP Primers1.6 µM each
F3/B3 Primers0.2 µM each
LoopF/LoopB Primers0.4 µM each
Bst DNA Polymerase8 U
Isothermal Amplification Buffer1X
Fluorescent Dye (e.g., SYBR Green I)1X
DNA Template2 µL
Nuclease-free waterto 25 µL

3. Real-Time Amplification:

  • Perform the LAMP reaction in a real-time PCR machine or a specialized real-time turbidimeter.

  • Incubate at a constant temperature of 63°C for 60 minutes.

  • Monitor the fluorescence signal in real-time.

4. Data Analysis:

  • A positive reaction is indicated by an increase in the fluorescence signal over time.

  • The time to positivity (Tt) can be used for quantification. A lower Tt value corresponds to a higher initial concentration of the target DNA.

Protocol 3: RT-LAMP for a Plant Virus (e.g., RNA Virus)

This protocol is for the detection of an RNA virus using a one-step Reverse Transcription LAMP (RT-LAMP) assay.

1. RNA Extraction:

  • Extract total RNA from infected plant tissue using a commercial RNA extraction kit or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the RNA quality and quantity.

2. RT-LAMP Reaction Mixture (25 µL):

ComponentFinal Concentration
Betaine0.8 M
dNTPs1.4 mM each
FIP/BIP Primers1.6 µM each
F3/B3 Primers0.2 µM each
LoopF/LoopB Primers0.4 µM each
Bst 2.0 WarmStart® DNA Polymerase8 U
Reverse Transcriptase15 U
Isothermal Amplification Buffer1X
Detection Method (e.g., fluorescent dye)1X
RNA Template2 µL
Nuclease-free waterto 25 µL

3. RT-LAMP Incubation:

  • Incubate the reaction tubes at a constant temperature of 65°C for 60 minutes.

4. Result Detection:

  • Results can be visualized using various methods, including agarose gel electrophoresis (which will show a ladder-like pattern for a positive result), turbidity measurement, or fluorescence detection.

Visualizations

LAMP Mechanism

LAMP_Mechanism cluster_initial Initial Phase cluster_amplification Amplification Cycle cluster_detection Detection Target_DNA Target DNA FIP Forward Inner Primer (FIP) FIP->Target_DNA binds Strand_Displacement Strand Displacement Synthesis FIP->Strand_Displacement Stem_Loop Stem-Loop DNA Formation Strand_Displacement->Stem_Loop F3 Forward Outer Primer (F3) F3->Strand_Displacement binds & displaces BIP Backward Inner Primer (BIP) Self_Priming Self-Priming from 3' end Stem_Loop->Self_Priming BIP->Stem_Loop binds to loop Dumbbell_Structure Dumbbell-like Structure BIP->Dumbbell_Structure Self_Priming->Dumbbell_Structure Exponential_Amplification Exponential Amplification Dumbbell_Structure->Exponential_Amplification Amplified_Product Amplified DNA (Cauliflower-like structure) Exponential_Amplification->Amplified_Product Loop_Primers Loop Primers (LF/LB) Loop_Primers->Exponential_Amplification accelerate Visual_Detection Visual Detection Amplified_Product->Visual_Detection Turbidity Turbidity Visual_Detection->Turbidity Fluorescence Fluorescence Visual_Detection->Fluorescence Colorimetry Colorimetry Visual_Detection->Colorimetry

Caption: The mechanism of Loop-Mediated Isothermal Amplification (LAMP).

In-Field LAMP Workflow

In_Field_LAMP_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_amplification 3. Isothermal Amplification cluster_results 4. Result Interpretation Plant_Sample Collect symptomatic plant tissue (leaf, stem, root) Crude_Lysis Crude DNA/RNA extraction (e.g., using a simple buffer) Plant_Sample->Crude_Lysis Heating Brief heating step (e.g., 95°C for 2-5 min) Crude_Lysis->Heating Add_Template Add sample extract to pre-prepared LAMP reaction mix Heating->Add_Template Incubation Incubate at a constant temperature (60-65°C) using a portable heat block Add_Template->Incubation Visual_Inspection Visual detection of results Incubation->Visual_Inspection Color_Change Positive: Color change (e.g., pink to yellow) Visual_Inspection->Color_Change No_Change Negative: No color change Visual_Inspection->No_Change

Caption: A typical workflow for in-field plant pathogen detection using LAMP.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Preventing Primer-Dimer Formation in LAMP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing the formation of primer-dimers in Loop-Mediated Isothermal Amplification (LAMP) reactions. Primer-dimers can lead to non-specific amplification, resulting in false-positive results and reduced assay sensitivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are primer-dimers and why are they a significant problem in LAMP assays?

A1: Primer-dimers are non-specific DNA fragments that form when primers anneal to each other instead of the target sequence.[3] In LAMP, which uses a set of four to six primers at high concentrations, the likelihood of these interactions increases.[2][4] This is problematic for two main reasons:

  • False-Positive Results: Primer-dimer formation can initiate non-specific amplification, leading to a positive signal even in the absence of the target nucleic acid (a false positive).[1][5] This is a primary cause of amplification in no-template controls (NTCs).

  • Reduced Assay Efficiency: The formation of dimers consumes primers and other reaction components, depleting the resources available for amplifying the actual target sequence.[3] This can decrease the overall speed and sensitivity of the assay.[2]

Q2: My no-template control (NTC) is showing amplification. Is this definitely due to primer-dimers?

A2: Amplification in an NTC is a strong indicator of non-specific reactions, most commonly caused by primer-dimers.[6][7] The complex set of primers used in LAMP is prone to self-priming and cross-priming, especially if the reaction is allowed to run for an extended period.[7] However, it is also crucial to rule out aerosol or reagent contamination, as LAMP's high sensitivity makes it susceptible to carry-over.[1][6]

Q3: How can I optimize my primer design to prevent dimer formation from the start?

A3: Proper primer design is the most critical step in preventing dimer formation.[8][9] Because LAMP requires six primers targeting eight genomic regions, careful in-silico analysis is essential.[8] Key considerations include:

  • Use Primer Design Software: Utilize specialized software like PrimerExplorer, which evaluates primers for potential secondary structures and dimerization.

  • Analyze Gibbs Free Energy (ΔG): When assessing dimer potential, select primers with the highest possible ΔG value (closer to zero), as this indicates less energy is required to break the dimer, meaning it is less stable.[8]

  • Avoid Complementarity: Pay close attention to the 3' ends of all primers. Avoid sequences that are complementary to each other, as this is a primary cause of primer-dimer extension.[9]

  • Check for Secondary Structures: Screen primers for potential hairpins and self-dimers, which can hinder binding to the template and promote non-specific amplification.[8][10] The melting temperature (Tm) of any hairpin should be well below the reaction's annealing temperature.[8]

Q4: What reaction components can I adjust to reduce existing primer-dimer issues?

A4: If you are encountering primer-dimer problems with an existing primer set, you can optimize the reaction conditions.

  • Magnesium (Mg²⁺) Concentration: Mg²⁺ ions are a critical cofactor, but excessively high concentrations can promote non-specific primer binding and increase the risk of dimer formation.[10][11] Try titrating the MgSO₄ concentration, often in a range of 4-8 mM, to find a balance between robust target amplification and minimal NTC signal.

  • Primer Concentration and Ratios: While high primer concentrations are characteristic of LAMP, they can also exacerbate dimer formation.[4] You can try systematically lowering the overall primer concentration or adjusting the ratios between the inner (FIP/BIP), outer (F3/B3), and loop primers. A common starting ratio is 8:2:4 for FIP/BIP:F3/B3:LoopF/LoopB.[8]

  • Reaction Temperature: Optimizing the isothermal reaction temperature can improve specificity. Running a temperature gradient (e.g., 60-68°C) can help identify a temperature that favors target amplification over non-specific reactions.[8]

Q5: Which chemical additives can help suppress primer-dimer formation?

A5: Several additives can be included in the LAMP reaction mix to reduce non-specific amplification and primer-dimer formation.

  • Betaine: Often used at a final concentration of 0.8-1 M, betaine is a GC-rich sequence-specific additive that reduces the formation of secondary structures in DNA, thereby improving specificity.[2][5][7]

  • Dimethyl Sulfoxide (DMSO): DMSO is another additive that can prevent the formation of secondary structures.[4][12] However, its concentration must be carefully optimized, as high levels can inhibit the polymerase. A typical starting range is 5-10%.[4][7]

  • Tetramethylammonium Chloride (TMAC): TMAC has been shown to suppress non-specific amplification in LAMP by increasing the stringency of primer annealing.[12][13] An optimal concentration of 20 mM was effective in one study without inhibiting the reaction.[13]

Q6: Are there alternative LAMP protocols or techniques that can minimize primer-dimers?

A6: Yes, several modified protocols can enhance specificity and reduce non-specific amplification.

  • Touchdown LAMP: This technique involves starting the reaction at a temperature higher than the optimal annealing temperature and then gradually lowering it over the initial phase of incubation.[4] This high-stringency start favors specific primer binding to the target DNA before non-specific interactions can occur at lower temperatures.[4]

  • Hot-Start LAMP: Using a hot-start polymerase or manually adding the enzyme after the reaction mix has reached the incubation temperature prevents primers from interacting and extending at lower, non-specific temperatures during reaction setup.[1][3][5] Gold nanoparticles have also been used to create a "hot-start effect" by reversibly binding primers at low temperatures.[1][5]

Troubleshooting Workflow for Primer-Dimer Formation

The following diagram outlines a logical workflow for diagnosing and resolving issues with non-specific amplification in LAMP reactions.

G cluster_0 cluster_1 cluster_2 start Observation: Amplification in No-Template Control (NTC) primer_design Step 1: Review Primer Design - Check for 3' complementarity - Analyze for hairpins & self-dimers - Use design software (e.g., PrimerExplorer) - Ensure high ΔG for dimers start->primer_design Begin Troubleshooting optimization Step 2: Optimize Reaction Conditions - Titrate MgSO4 concentration - Adjust primer ratios (e.g., 8:2:4) - Optimize incubation temperature primer_design->optimization If redesign is not feasible or issue persists additives Step 3: Incorporate Additives - Add Betaine (0.8 M - 1.5 M) - Test DMSO (5% - 10%) - Try TMAC (~20 mM) optimization->additives If issue persists advanced Step 4: Employ Advanced Methods - Use a Hot-Start Polymerase - Implement a Touchdown LAMP protocol additives->advanced If issue persists end_node Resolution: Primer-Dimer Formation Minimized advanced->end_node

Caption: A logical workflow for troubleshooting primer-dimer formation in LAMP.

Summary of Additives to Reduce Non-Specific Amplification

The table below summarizes common additives, their recommended concentration ranges, and their mechanisms of action.

AdditiveTypical Final ConcentrationMechanism of ActionReference(s)
Betaine 0.8 M – 1.5 MReduces secondary structure formation, especially in GC-rich regions, by equalizing the stability of GC and AT pairs.[5][7]
Dimethyl Sulfoxide (DMSO) 5% – 10% (v/v)Prevents the formation of secondary structures in DNA templates and primers. High concentrations can inhibit polymerase.[4][7][12]
Tetramethylammonium Chloride (TMAC) 20 mM – 60 mMIncreases the stringency of primer annealing by stabilizing GC base pairs, reducing mismatches.[12][13]
Bovine Serum Albumin (BSA) 0.1 - 0.5 mg/mLCan relieve interference during amplification and reduce inhibitory effects from sample contaminants.[12][13]
Formamide 2.5% - 7.5% (v/v)Stabilizes the DNA double helix, which can help prevent non-specific primer binding.[12][13]

Key Experimental Protocols

Protocol 1: Optimization of DMSO Concentration

This protocol is adapted from studies investigating additives to enhance LAMP specificity.[4]

  • Prepare Reaction Mixes: Set up a series of LAMP reactions for your target, including positive controls and NTCs. Prepare a master mix of all components except DMSO.

  • Create DMSO Gradient: Aliquot the master mix into separate tubes and add DMSO to achieve a range of final concentrations (e.g., 2.5%, 5%, 7.5%, 10%). Include a control reaction with no DMSO.

  • Incubate: Run the LAMP reactions at the previously determined optimal temperature for 60 minutes.

  • Analyze Results: Analyze the results using your chosen detection method (e.g., real-time fluorescence, gel electrophoresis).

  • Determine Optimal Concentration: The optimal DMSO concentration is the one that effectively eliminates or delays amplification in the NTC without significantly slowing down the amplification time of the positive control.[4]

Protocol 2: Touchdown LAMP Procedure

This protocol modifies the standard isothermal incubation to improve specificity.[4]

  • Prepare Reaction Mixes: Set up your LAMP reactions as you normally would, including all controls.

  • Set Up Thermal Profile: Program your thermal cycler or heat block for a multi-step incubation.

    • Step 1 (High Stringency): Incubate at a temperature 4°C higher than your standard optimal temperature for 5 minutes.

    • Step 2 (Medium Stringency): Incubate at a temperature 2°C higher than your standard optimal temperature for 5 minutes.

    • Step 3 (Main Incubation): Incubate at your standard optimal temperature (e.g., 63°C) for 60 minutes.

  • Analyze Results: Compare the results of the Touchdown LAMP protocol to a standard, single-temperature incubation. The Touchdown protocol should show reduced or eliminated amplification in the NTCs while maintaining strong positive signals.[4]

Mechanism of Action for Common Additives

The following diagram illustrates how common additives interfere with the processes that lead to non-specific amplification.

G cluster_0 cluster_1 cluster_2 p1 Primer-Primer Interaction result Primer-Dimer Formation & Non-Specific Amplification p1->result p2 DNA Secondary Structure (Hairpins) p2->result betaine Betaine betaine->p2 Inhibits dmso DMSO dmso->p2 Inhibits tmac TMAC tmac->p1 Inhibits by increasing stringency

Caption: How additives inhibit non-specific amplification in LAMP reactions.

References

Technical Support Center: Optimizing LAMP Reaction Temperature and Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loop-Mediated Isothermal Amplification (LAMP). This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature and time, critical parameters for a successful LAMP assay.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a LAMP reaction?

The typical temperature for a LAMP reaction is between 60°C and 65°C.[1][2] This range is optimal for the strand displacement activity of the DNA polymerases commonly used in LAMP, such as Bst and Bsm DNA polymerases.[1][3] However, the ideal temperature can vary depending on the specific enzyme and primer sequences. Some enzyme systems, for instance, may perform better at higher temperatures, such as 68°C to 74°C.[4]

Q2: How does temperature affect the speed and specificity of the LAMP reaction?

Temperature is a critical factor that influences both the speed and specificity of the LAMP assay.

  • Reaction Speed: Generally, higher temperatures within the optimal range of the polymerase lead to faster amplification.[4][5] Increasing the temperature from 65°C to 69°C has been shown to reduce the time required to obtain a positive result.[6]

  • Specificity: Elevated temperatures increase the annealing stringency of the primers to the target sequence.[6] This can be advantageous in reducing non-specific amplification, which can be a source of false-positive results.[5][6] However, a temperature that is too high can inhibit the reaction altogether.

Q3: What is the recommended incubation time for a LAMP reaction?

Most LAMP assays are rapid and can produce detectable results in under 30 minutes.[4][5] A common reaction time is 60 minutes to ensure amplification of low-concentration targets.[7][8] However, for highly concentrated targets, amplification can be seen in as little as 5 to 15 minutes.[5] The optimal time depends on factors like target concentration, primer efficiency, and reaction temperature.

Q4: How do I interpret the results of my temperature and time optimization experiments?

Results can be analyzed in real-time or at the endpoint.

  • Real-Time Analysis: Using a real-time fluorimeter or turbidimeter, you can monitor the amplification as it happens.[9] The result is an amplification curve, and the "time to threshold" (Tt) or "time to result" (TTR) is the key metric. A lower Tt/TTR value indicates a faster and more efficient reaction.[5]

  • Endpoint Analysis: After the incubation is complete, results can be visualized.[5][9] This can be done through:

    • Agarose Gel Electrophoresis: A positive LAMP reaction produces a ladder-like pattern of multiple bands.[1][10]

    • Visual Detection: By adding a fluorescent dye (like SYBR Green I) or a colorimetric dye (like hydroxynaphthol blue), a color change visible to the naked eye indicates a positive reaction.[6][11]

Troubleshooting Guide

This section addresses common problems encountered during the optimization of LAMP reaction temperature and time.

Issue 1: No amplification in positive controls.

If you are not seeing any amplification in your positive control samples, it could be due to several factors related to temperature and time.

Possible Cause Recommended Solution
Suboptimal Temperature The selected temperature may be outside the optimal range for your polymerase. Perform a temperature gradient LAMP reaction to identify the optimal temperature. A range of 60-65°C is a good starting point.[8]
Incorrect Incubation Time The incubation time may be too short, especially for low concentrations of the target. Try extending the incubation time (e.g., to 60 minutes).[8]
Enzyme Inactivation If the temperature is set too high, the polymerase may be inactivated. Ensure the temperature does not exceed the manufacturer's recommendations for the specific polymerase being used.
Reagent Issues Ensure all reagents were properly thawed and mixed before setting up the reaction.[12]
Issue 2: Non-specific amplification in negative controls (False Positives).

One of the most common challenges in LAMP is non-specific amplification, which leads to false-positive results in the no-template control (NTC).[5]

Possible Cause Recommended Solution
Temperature is too low Low temperatures can reduce primer annealing stringency, leading to amplification from primer-dimers or other non-target sequences.[6] Increase the reaction temperature in increments (e.g., 1-2°C) to enhance specificity.[6]
Excessive Incubation Time Running the reaction for too long can sometimes lead to the eventual amplification of non-specific products. If your positive samples are amplifying quickly, consider reducing the total reaction time.
Primer-Dimers The formation of primer-dimers can lead to non-specific amplification. While this is primarily a primer design issue, optimizing the temperature can help mitigate it.[13]
Contamination Carryover contamination of amplicons from previous reactions is a significant source of false positives in LAMP due to the large amount of DNA produced.[5] Always use separate areas for reaction setup and analysis, and use aerosol-resistant pipette tips.[13]
Issue 3: Weak or slow amplification in positive samples.

If the amplification signal is weak or the time to result is very long, the reaction conditions may not be optimal.

Possible Cause Recommended Solution
Suboptimal Temperature The reaction may be running at a temperature that is on the edge of the optimal range for the enzyme. A temperature gradient experiment is highly recommended to find the sweet spot for your specific assay. Increasing the temperature (e.g., from 65°C to 69°C) can sometimes shorten the time to results.[6]
Insufficient Incubation Time The reaction may not have had enough time to generate a strong signal. Extend the incubation time and observe if the signal strength improves.
Low Target Concentration For samples with very low target concentrations, a longer time will be needed to reach the detection threshold.[5] Ensure your incubation time is sufficient for your expected limit of detection.

Experimental Protocols

Protocol 1: Determining the Optimal Reaction Temperature

This protocol uses a temperature gradient to identify the ideal incubation temperature for your LAMP assay.

Methodology:

  • Prepare a Master Mix: Prepare a LAMP reaction master mix containing water, buffer, dNTPs, primers, DNA polymerase, and your positive control template. Prepare enough for several reactions.

  • Aliquot Master Mix: Aliquot the master mix into separate reaction tubes for each temperature point you want to test.

  • Set Temperature Gradient: Place the tubes in a thermal cycler or heat block that can create a temperature gradient. A common range to test is 60°C to 68°C, with 1°C or 2°C increments.

  • Incubate: Incubate the reactions for a fixed time, typically 60 minutes.[7]

  • Analyze Results: Analyze the results using your chosen detection method (e.g., real-time fluorescence, agarose gel, or visual color change).

  • Identify Optimal Temperature: The optimal temperature is the one that provides the fastest positive result (lowest Tt) with no amplification in the negative control.[7]

Example Data Presentation:

Temperature (°C)Time to Threshold (Tt) in minutes for Positive ControlResult for Negative Control (at 60 min)
6025Negative
6122Negative
6219Negative
6318Negative
6418Negative
6520Faintly Positive
6623Positive

Based on this hypothetical data, 63-64°C would be the optimal temperature range.

Protocol 2: Determining the Optimal Reaction Time

This protocol helps to determine the minimum time required for reliable detection and to avoid non-specific amplification from overly long incubation.

Methodology:

  • Prepare Master Mix: Prepare a master mix as described in the temperature optimization protocol, using the optimal temperature determined previously. Include both positive and negative controls.

  • Set Up Reactions: Prepare multiple identical reaction tubes for both positive and negative controls.

  • Incubate: Place all tubes in a heat block or thermal cycler set to the optimal temperature.

  • Stop Reactions at Time Points: Stop the reaction for one set of positive and negative tubes at different time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes). This can be done by quickly cooling the tubes on ice or by adding a stop solution like EDTA.

  • Analyze Results: Analyze all the tubes at the end of the experiment.

  • Determine Optimal Time: The optimal time is the shortest duration that gives a clear, strong positive result for the positive control while the negative control remains negative.

Visual Guides

LAMP_Optimization_Workflow cluster_prep Preparation cluster_temp Temperature Optimization cluster_time Time Optimization start Start: Design & Procure Primers prep_mm Prepare Master Mix start->prep_mm temp_grad Run Temperature Gradient (e.g., 60-68°C) analyze_temp Analyze Results (Lowest Tt for Positives, No Signal for Negatives) time_course Run Time-Course Assay (e.g., 10-60 min) analyze_time Analyze Results (Shortest Time for Strong Positive Signal) end End: Optimized Protocol troubleshoot Troubleshoot: - Check Reagents - Redesign Primers troubleshoot->temp_grad decision_temp decision_temp decision_temp->troubleshoot No

References

Technical Support Center: Troubleshooting Non-Specific Amplification in LAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific amplification in Loop-Mediated Isothermal Amplification (LAMP) assays.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during LAMP experiments, focusing on the causes and solutions for non-specific amplification.

Q1: What is non-specific amplification in LAMP assays, and why is it a problem?

Non-specific amplification refers to the amplification of DNA sequences other than the intended target. In LAMP, which is known for its high sensitivity and rapid amplification, non-specific products can arise from primer-dimers, self-amplification of primers, or off-target binding.[1][2] This is problematic as it can lead to false-positive results, making it difficult to distinguish between true positive samples and those with no target sequence.[3][4]

Q2: I am seeing amplification in my no-template control (NTC). What are the likely causes and how can I fix it?

Amplification in the NTC is a clear indicator of non-specific amplification or contamination. The primary causes include:

  • Primer-Dimers and Self-Amplification: LAMP primers, particularly the inner primers (FIP and BIP), are long and complex, increasing the likelihood of self-dimerization and other non-specific interactions that can initiate amplification.[1][2]

  • Carryover Contamination: LAMP generates a large amount of DNA product, which can easily aerosolize and contaminate reagents, equipment, or the laboratory environment, leading to false positives in subsequent experiments.[5][6]

Troubleshooting Steps:

  • Optimize Primer Design:

    • Ensure primers are designed using reputable software and check for potential self-dimerization and hairpin structures.[6][7]

    • Consider redesigning primers for a different target region if issues persist.

  • Optimize Reaction Components:

    • Titrate the concentration of MgSO₄, as it plays a crucial role in enzyme activity and primer annealing.[8]

    • Adjust primer concentrations, particularly the inner primers.

    • Include additives like betaine, which can help reduce the formation of secondary structures in GC-rich regions.[9][10][11]

  • Optimize Reaction Conditions:

    • Perform a temperature gradient to determine the optimal incubation temperature for your specific assay.[3][7] Higher temperatures can increase specificity.

    • Reduce the incubation time to minimize the chance for non-specific products to amplify.

  • Prevent Contamination:

    • Physically separate pre-LAMP and post-LAMP work areas.[12]

    • Use dedicated pipettes and filter tips.

    • Prepare master mixes in a clean environment and aliquot reagents to avoid repeated freeze-thaw cycles and contamination of stock solutions.[5]

    • Avoid opening reaction tubes after amplification in the same area where you set up reactions.[6]

Q3: My positive samples amplify, but I also see a smear or unexpected bands on the gel for my negative controls. What does this indicate?

A smear or multiple bands in the negative control on an agarose gel is a classic sign of non-specific amplification. The ladder-like pattern characteristic of a positive LAMP reaction should be absent in a true negative. This indicates that your primers are likely forming concatemers through self-amplification or primer-dimer interactions.

dot

cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Troubleshooting Strategies Amplification in NTC Amplification in NTC Primer-Dimers Primer-Dimers Amplification in NTC->Primer-Dimers Investigate Primers Contamination Contamination Amplification in NTC->Contamination Investigate Environment Optimize Primers Optimize Primers Primer-Dimers->Optimize Primers Solution Optimize Reaction Optimize Reaction Primer-Dimers->Optimize Reaction Solution Improve Lab Practices Improve Lab Practices Contamination->Improve Lab Practices Solution

Caption: Troubleshooting workflow for amplification in the no-template control.

Q4: How can I differentiate between target-specific amplification and non-specific amplification?

Several methods can be used to confirm the specificity of your LAMP reaction:

  • Agarose Gel Electrophoresis: A positive LAMP reaction will show a characteristic ladder-like pattern of multiple bands of varying sizes. Non-specific amplification may appear as a smear or distinct bands of incorrect sizes.

  • Melting Curve Analysis: If you are using a real-time instrument, performing a melting curve analysis after the amplification can help. The specific product should have a distinct melting temperature (Tm), while non-specific products will likely have different Tm values.

  • Restriction Enzyme Digestion: Designing your amplicon to contain a specific restriction site allows you to digest the LAMP product and verify the fragment sizes on a gel.

  • Sequencing: Sequencing the LAMP product is the most definitive way to confirm that you have amplified the correct target.

Quantitative Data Summary

Optimizing the concentration of reaction components is critical for minimizing non-specific amplification. The following table provides recommended concentration ranges for key components.

ComponentRecommended Starting ConcentrationTypical Optimization RangeKey Considerations
MgSO₄ 6 mM4 - 10 mMCrucial for polymerase activity; too high can increase non-specific amplification.[8]
Betaine 0.8 M0 - 1.6 MHelps to reduce secondary structures, especially for GC-rich targets. Too high a concentration can inhibit the reaction.[9][11][13]
Inner Primers (FIP/BIP) 1.6 µM0.8 - 2.0 µMHigher concentrations can lead to primer-dimers.
Outer Primers (F3/B3) 0.2 µM0.1 - 0.4 µMLower concentration compared to inner primers.
Loop Primers (LF/LB) 0.4 µM0.2 - 0.8 µMAccelerate the reaction but can also contribute to non-specific amplification.[14]
Bst DNA Polymerase 8 units/25µl reaction4 - 10 units/25µl reactionExcess enzyme can increase the likelihood of non-specific amplification.[3]
dNTPs 1.4 mM each1.0 - 1.8 mM eachGenerally kept constant, but can be optimized if necessary.

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot non-specific amplification.

Protocol 1: Optimizing MgSO₄ Concentration

Objective: To determine the optimal MgSO₄ concentration that promotes specific amplification while minimizing non-specific products.

Methodology:

  • Prepare a Master Mix: Prepare a master mix containing all LAMP reagents except for MgSO₄. This includes the reaction buffer, dNTPs, primers, Bst polymerase, and template DNA (for positive controls) or nuclease-free water (for NTCs).

  • Set up Reactions: Aliquot the master mix into separate reaction tubes.

  • Create a Magnesium Gradient: Add varying final concentrations of MgSO₄ to the reaction tubes. A typical range to test is 4 mM, 5 mM, 6 mM, 7 mM, 8 mM, and 9 mM.

  • Incubate: Incubate the reactions at the standard LAMP temperature (e.g., 63°C) for the standard duration (e.g., 60 minutes).

  • Analyze Results: Analyze the results using your preferred method (e.g., real-time fluorescence, agarose gel electrophoresis).

  • Interpretation: Identify the lowest MgSO₄ concentration that gives robust amplification in the positive control with no amplification in the NTC.

dot

cluster_0 Preparation cluster_1 Experiment Setup cluster_2 Execution & Analysis Prepare Master Mix (no MgSO4) Prepare Master Mix (no MgSO4) Aliquot Master Mix Aliquot Master Mix Prepare Master Mix (no MgSO4)->Aliquot Master Mix Add MgSO4 Gradient Add MgSO4 Gradient Aliquot Master Mix->Add MgSO4 Gradient Incubate Incubate Add MgSO4 Gradient->Incubate Analyze Results Analyze Results Incubate->Analyze Results Determine Optimal [MgSO4] Determine Optimal [MgSO4] Analyze Results->Determine Optimal [MgSO4]

Caption: Experimental workflow for optimizing MgSO₄ concentration.

Protocol 2: Temperature Gradient Optimization

Objective: To identify the optimal incubation temperature that enhances specificity.

Methodology:

  • Prepare a Complete Master Mix: Prepare a master mix with all reaction components, including the determined optimal MgSO₄ concentration.

  • Set up Reactions: Aliquot the master mix into a strip of PCR tubes. Include both positive controls and NTCs.

  • Perform Temperature Gradient: Place the reaction tubes in a thermal cycler that can perform a temperature gradient. Set a gradient across the block, for example, from 60°C to 70°C.

  • Incubate: Run the isothermal amplification for the standard duration.

  • Analyze Results: Analyze the amplification across the different temperatures.

  • Interpretation: Select the temperature that provides the fastest amplification for the positive control while showing no amplification in the NTC. Higher temperatures often increase the stringency of primer annealing and can reduce non-specific amplification.[3]

Protocol 3: Primer Concentration Titration

Objective: To find the lowest effective primer concentrations that reduce the likelihood of primer-dimer formation.

Methodology:

  • Focus on Inner Primers: Non-specific amplification is often caused by the FIP and BIP primers. Therefore, it is most effective to titrate their concentration while keeping the outer and loop primer concentrations constant.

  • Prepare Master Mixes: Prepare separate master mixes with varying concentrations of the FIP and BIP primers. A good starting point is to test 1.2 µM, 1.6 µM, and 2.0 µM.

  • Set up Reactions: For each master mix, set up reactions with your target DNA and NTCs.

  • Incubate and Analyze: Incubate the reactions at the optimized temperature and analyze the results.

  • Interpretation: Choose the lowest inner primer concentration that still gives sensitive and rapid detection of your target without any amplification in the negative control.

References

Improving the sensitivity and specificity of LAMP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and specificity of their Loop-Mediated Isothermal Amplification (LAMP) assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during LAMP experiments and offers targeted solutions.

1. Issue: Non-specific amplification or false positives in No-Template Controls (NTCs).

  • Question: Why am I seeing amplification in my negative controls?

  • Answer: Non-specific amplification in NTCs is a common issue in LAMP and can arise from several sources. The primary causes are primer-dimers or other non-specific primer interactions and carry-over contamination from previous amplification products.[1][2][3] Due to the high concentration of primers and the strand displacement activity of the polymerase, LAMP is prone to generating spurious amplification products.[4]

    Troubleshooting Steps:

    • Primer Design: Re-evaluate your primer design. Use software like PrimerExplorer and ensure that the primers have minimal self-dimerization and cross-dimerization potential.[5][6] Avoid GC-rich 3' ends.[7]

    • Reaction Temperature: Optimize the incubation temperature. Running the reaction at a slightly higher temperature can increase specificity and reduce non-specific priming.[4][8][9]

    • Primer Concentration: Reduce the concentration of your inner primers (FIP and BIP) and loop primers (LF and LB) relative to the outer primers (F3 and B3).[6][9]

    • Additives: Incorporate additives like Dimethyl Sulfoxide (DMSO) or betaine to reduce non-specific amplification.[4][10]

    • Contamination Control: Practice strict laboratory hygiene to prevent carry-over contamination. Use separate pre- and post-amplification work areas, dedicated pipettes with filter tips, and consider using a dUTP/UDG system to eliminate previously generated amplicons.[1][2][11]

2. Issue: Low sensitivity or poor limit of detection (LOD).

  • Question: My LAMP assay is not sensitive enough to detect low concentrations of the target. How can I improve it?

  • Answer: Low sensitivity in a LAMP assay can be due to suboptimal reaction conditions, inefficient primers, or the presence of inhibitors in the sample.

    Troubleshooting Steps:

    • Primer Optimization: Screen multiple primer sets to identify the most efficient one.[6][9] The use of loop primers is strongly recommended as they can accelerate the amplification reaction.[12][13]

    • Reaction Components: Optimize the concentration of key reaction components. This includes titrating the concentration of MgSO₄, dNTPs, and betaine.[8][14]

    • Enzyme Concentration: Ensure you are using the optimal concentration of Bst DNA polymerase.[8]

    • Sample Purity: Improve the purity of your template DNA/RNA. LAMP can be inhibited by substances present in crude samples. Consider an additional wash step during nucleic acid extraction or using a different extraction method.[15]

    • "Touchdown" LAMP: Employ a "Touchdown" LAMP protocol, which involves an initial high-temperature step to enhance specific primer annealing before dropping to the standard isothermal amplification temperature.[4]

3. Issue: Inconsistent or variable results.

  • Question: I am getting inconsistent results between replicates. What could be the cause?

  • Answer: Inconsistent results are often a sign of pipetting errors, poor mixing of reagents, or temperature fluctuations.

    Troubleshooting Steps:

    • Master Mix Preparation: Prepare a master mix of all reaction components to minimize pipetting variability between samples.

    • Thorough Mixing: Ensure all components are thoroughly mixed before aliquoting and before starting the reaction.

    • Temperature Uniformity: Verify that your heating block or water bath provides uniform temperature across all reaction tubes.

    • Reagent Storage: Check the storage conditions and expiration dates of your reagents, especially the enzyme and primers.

Quantitative Data Summary

The following tables provide recommended concentration ranges for key LAMP reaction components. Note that optimal concentrations may vary depending on the specific primers and target sequence.

Table 1: LAMP Reaction Component Concentrations

ComponentTypical Concentration RangeNotes
Primers
FIP/BIP (Inner Primers)1.6 - 2.0 µMHigher concentrations can increase speed but may also lead to non-specific amplification.[10]
F3/B3 (Outer Primers)0.2 - 0.4 µM
LF/LB (Loop Primers)0.4 - 0.8 µMOptional but recommended for faster amplification.[12]
Other Reagents
Bst DNA Polymerase8 units / 25 µL reactionConcentration may need optimization based on the manufacturer's instructions.[8][10]
dNTPs0.2 - 1.4 mMHigher concentrations can be beneficial but may also increase the risk of misincorporation.[10][14]
MgSO₄4 - 8 mMMagnesium concentration is critical for polymerase activity and primer annealing.[8][10][14]
Betaine0.8 - 1.0 MHelps to reduce secondary structures in the DNA template.[10][14]
DMSO5 - 7.5%Can improve specificity by reducing non-specific primer binding.[4]

Table 2: LAMP Reaction Conditions

ParameterTypical RangeNotes
Temperature60 - 65 °COptimal temperature is dependent on the primer set's melting temperature (Tm).[12][14]
Time30 - 60 minutesLonger incubation times can increase yield but also the risk of non-specific amplification.[14]

Experimental Protocols

Protocol 1: Optimizing MgSO₄ Concentration

  • Prepare a Master Mix: Create a master mix containing all LAMP reagents except for MgSO₄.

  • Aliquot Master Mix: Dispense the master mix into separate reaction tubes.

  • Add MgSO₄: To each tube, add a different final concentration of MgSO₄ (e.g., 4 mM, 5 mM, 6 mM, 7 mM, 8 mM).

  • Add Template: Add your target nucleic acid to each reaction tube. Include a positive control (known concentration of target) and a negative control (nuclease-free water).

  • Incubate: Incubate the reactions at the standard LAMP temperature (e.g., 63°C) for 60 minutes.

  • Analyze Results: Analyze the amplification products using your preferred detection method (e.g., gel electrophoresis, real-time fluorescence, or colorimetric change).

  • Determine Optimum: The optimal MgSO₄ concentration will be the one that gives the fastest and most robust amplification in the positive control with no amplification in the negative control.

Protocol 2: Temperature Gradient Optimization

  • Prepare a Master Mix: Prepare a complete LAMP master mix with all reagents, including the optimized MgSO₄ concentration.

  • Aliquot and Add Template: Dispense the master mix into reaction tubes and add your target nucleic acid, a positive control, and a negative control.

  • Incubate at Different Temperatures: Place the reaction tubes in a thermal cycler with a temperature gradient function or in separate heating blocks set to different temperatures (e.g., 60°C, 61°C, 62°C, 63°C, 64°C, 65°C).

  • Incubate for a Fixed Time: Incubate all reactions for 60 minutes.

  • Analyze Results: Analyze the amplification products.

  • Determine Optimum Temperature: The optimal temperature is the one that provides the best balance between high sensitivity (strong signal in the positive control) and high specificity (no signal in the negative control).[8][14]

Visualizations

LAMP_Troubleshooting_Workflow cluster_issue Observed Issue cluster_primer Primer Optimization cluster_reaction Reaction Optimization cluster_protocol Protocol & Technique cluster_result Desired Outcome Issue Non-specific Amplification or Low Sensitivity Primer_Design Re-evaluate Primer Design Issue->Primer_Design Temp Optimize Temperature Issue->Temp Contamination Improve Contamination Control Issue->Contamination Primer_Conc Optimize Primer Concentrations Primer_Design->Primer_Conc Outcome Improved Sensitivity and Specificity Primer_Conc->Outcome Components Titrate MgSO4, dNTPs, Betaine Temp->Components Additives Test Additives (e.g., DMSO) Components->Additives Additives->Outcome Sample_Prep Enhance Sample Purity Contamination->Sample_Prep Touchdown Try 'Touchdown' LAMP Sample_Prep->Touchdown Touchdown->Outcome

Caption: A workflow for troubleshooting common LAMP assay issues.

LAMP_Parameter_Relationships cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_parameters Optimization Parameters Sensitivity Sensitivity Specificity Specificity Primer_Design Primer Design Primer_Design->Sensitivity ++ Primer_Design->Specificity ++ Temperature Temperature Temperature->Sensitivity +/- Temperature->Specificity ++ (higher temp) Mg_Conc [Mg²⁺] Mg_Conc->Sensitivity ++ Mg_Conc->Specificity -- (too high) Primer_Conc [Primer] Primer_Conc->Sensitivity ++ Primer_Conc->Specificity -- (too high) Additives Additives (DMSO, Betaine) Additives->Sensitivity +/- Additives->Specificity ++

Caption: Logical relationships between optimization parameters and LAMP assay performance.

References

Technical Support Center: Troubleshooting False Positives in LAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating common causes of false-positive results in Loop-mediated Isothermal Amplification (LAMP) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false-positive results in LAMP assays?

False-positive results in LAMP assays primarily stem from two sources: non-specific amplification and contamination.[1] Non-specific amplification can be triggered by primer-dimers or other secondary structures forming, especially at the relatively low reaction temperatures of 55–65 °C.[2] Contamination can arise from the introduction of previously amplified products (amplicons) or other sources of target nucleic acid into the reaction.[3][4]

Q2: How can I differentiate between a true positive and a false positive in my LAMP assay?

Including proper controls in every experiment is crucial. A "No Template Control" (NTC), which contains all reaction components except the target nucleic acid, should always be included.[3] If the NTC shows amplification, it indicates either non-specific amplification or contamination.[5] True positive samples will show amplification, while a properly executed negative control and NTC should not.

Q3: Can suboptimal reaction conditions lead to false positives?

Yes, reaction conditions play a significant role. For instance, magnesium concentration is a critical factor; while necessary for the polymerase, excessively high concentrations can promote non-specific amplification.[6] Temperature also influences results; while LAMP is isothermal, finding the optimal temperature for your specific primer set can help minimize background amplification.[7][8]

Troubleshooting Guides

Issue 1: Amplification in the No Template Control (NTC)

This is a common indicator of either non-specific amplification or contamination.

Troubleshooting Steps:

  • Identify the Source:

    • Non-Specific Amplification: This is often caused by the primers themselves. The high concentration and number of primers (four to six) used in LAMP increase the likelihood of primer-primer interactions and the formation of primer-dimers.[7][9]

    • Contamination: Aerosolized amplicons from previous reactions are a major source of contamination.[5][10] These microscopic droplets can easily contaminate pipettes, reagents, and work surfaces.[4][10]

  • Solutions for Non-Specific Amplification:

    • Primer Design: Redesigning primers is a recommended solution to reduce the formation of secondary structures and primer-dimers.[2]

    • Optimize Reaction Conditions:

      • Temperature: Experiment with a range of temperatures (e.g., 60-65°C) to find the optimal condition that maximizes target amplification while minimizing non-specific signals.[7]

      • Magnesium Concentration: Titrate the magnesium concentration to find the lowest level that still supports efficient amplification of your target.[6]

    • Use of Additives: Organic additives like dimethyl sulfoxide (DMSO) and betaine can help reduce non-specific amplification by minimizing secondary structures in the DNA.[1]

  • Solutions for Contamination:

    • Physical Separation: Maintain physically separate areas for pre-amplification (reagent preparation, sample addition) and post-amplification (amplification, product analysis) steps to prevent carryover of amplicons.[3][11] A unidirectional workflow from "clean" to "dirty" areas is essential.[4]

    • Decontamination:

      • Regularly clean work surfaces, pipettes, and equipment with a 10% bleach solution followed by 75% ethanol or a commercially available DNA decontamination solution.[11]

      • Use UV light to irradiate work areas and equipment overnight to damage residual nucleic acids.[3][10]

    • Good Laboratory Practices:

      • Use aerosol-resistant filter tips for all pipetting steps.[3][10]

      • Aliquot reagents into smaller working stocks to avoid contaminating the master stocks.[4]

      • Briefly centrifuge tubes before opening to prevent the generation of aerosols.[4]

      • Change gloves frequently, especially after handling positive controls or amplicons.[4]

    • Enzymatic Control: Incorporate Uracil-DNA-Glycosylase (UDG) and substitute dUTP for dTTP in your LAMP master mix. UDG will degrade any carryover amplicons from previous reactions containing dUTP, preventing them from serving as templates.[1][3]

Experimental Protocol: Optimizing Magnesium Concentration

  • Prepare a series of LAMP reactions with varying final concentrations of MgSO₄ (e.g., 4 mM, 6 mM, 8 mM).

  • For each concentration, set up reactions for your positive control and a No Template Control (NTC).

  • Run the LAMP assay at the standard temperature and time.

  • Analyze the results. The optimal MgSO₄ concentration will be the lowest concentration that gives a robust signal for the positive control without showing amplification in the NTC within the experimental timeframe.[6]

Quantitative Data Summary: Effect of Magnesium on Amplification

MgSO₄ ConcentrationPositive Control Time to Result (minutes)NTC Amplification (at 60 minutes)
4 mM45None
6 mM25None
8 mM20Positive

Note: This is example data. Actual results will vary based on the specific assay.

Issue 2: Inconsistent or Sporadic False Positives

Sporadic false positives can be particularly challenging to troubleshoot and often point to intermittent contamination.

Troubleshooting Steps:

  • Review Laboratory Workflow: Carefully map out the entire experimental workflow, from reagent preparation to result analysis, to identify potential points of cross-contamination.

  • Environmental Monitoring:

    • Take swabs from laboratory surfaces (benches, pipettes, centrifuges, door handles) and test them in a LAMP reaction to identify sources of contamination.[11]

    • Monitor the air for aerosol contamination by placing open tubes of water in different areas of the lab during amplification procedures and then using the water as a template in a LAMP reaction.[11]

  • Reagent and Consumable Check:

    • Test each reagent individually by setting up NTCs where one component is systematically replaced with a fresh stock.

    • Ensure that all consumables (tubes, tips) are certified DNA/RNA-free.

Logical Relationship for Troubleshooting NTC Amplification

FalsePositiveTroubleshooting cluster_cause Potential Causes cluster_solutions_ns Solutions for Non-Specific Amp. cluster_solutions_contam Solutions for Contamination start False Positive in No Template Control (NTC) non_specific Non-Specific Amplification start->non_specific contamination Contamination start->contamination primer_redesign Redesign Primers non_specific->primer_redesign optimize_cond Optimize Reaction Conditions (Temp, Mg++) non_specific->optimize_cond additives Use Additives (Betaine, DMSO) non_specific->additives physical_sep Physical Separation (Pre/Post PCR Areas) contamination->physical_sep decontaminate Decontaminate Surfaces & Equipment (Bleach, UV) contamination->decontaminate glp Implement Good Lab Practices (Filter tips) contamination->glp udg Use UDG/dUTP System contamination->udg end_goal Reliable LAMP Results (Negative NTC) primer_redesign->end_goal optimize_cond->end_goal additives->end_goal physical_sep->end_goal decontaminate->end_goal glp->end_goal udg->end_goal ContaminationPreventionWorkflow cluster_pre_amp Pre-Amplification Area (Clean Room) cluster_post_amp Post-Amplification Area (Dirty Room) reagent_prep 1. Reagent Preparation (Master Mix) sample_prep 2. Sample Preparation & Addition to Master Mix reagent_prep->sample_prep Unidirectional Flow lab_practices Strict Lab Practices Throughout: - Dedicated equipment - Filter tips - Regular decontamination - PPE (Gloves, Lab Coat) amplification 3. LAMP Amplification sample_prep->amplification Move sealed tubes only analysis 4. Product Analysis (e.g., Gel, Fluorescence) amplification->analysis

Caption: Unidirectional workflow to prevent contamination.

References

Technical Support Center: LAMP Assay Contamination Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in Loop-Mediated Isothermal Amplification (LAMP) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in a LAMP assay?

A1: Due to its high sensitivity, LAMP assays are prone to contamination, which can lead to false-positive results.[1][2] The main sources of contamination are:

  • Carryover Contamination: Amplicons from previous LAMP reactions are a significant source of contamination.[3] These stable DNA molecules can become aerosolized and contaminate laboratory surfaces, equipment, and reagents.[3][4]

  • Cross-Contamination: The transfer of genetic material between samples can occur through improper handling, shared reagents, or contaminated pipette tips.

  • Environmental Contamination: DNA or RNA from the environment, laboratory personnel, or other experiments can be introduced into the assay.

Q2: What are the essential best practices to prevent contamination in my LAMP assay setup?

A2: A multi-faceted approach is crucial for preventing contamination. Key practices include:

  • Workspace Separation: Physically separate the pre-amplification (reagent and master mix preparation) and post-amplification (amplification and analysis) areas.[3] Ideally, these should be in different rooms.[3]

  • Aseptic Technique: Always wear a clean lab coat and gloves.[5] Change gloves frequently, especially after handling potential contaminants.[6]

  • Dedicated Equipment: Use dedicated sets of pipettes, tube racks, and other equipment for pre- and post-amplification steps.

  • Filter Pipette Tips: Always use aerosol-resistant filter pipette tips to prevent contamination of pipettes.[3]

  • Reagent Management: Aliquot reagents into smaller, single-use volumes to avoid contaminating stock solutions.[5][7]

  • Proper Controls: Always include no-template controls (NTCs) in every experiment to monitor for contamination.[7]

Q3: How can I effectively decontaminate my workspace and equipment?

A3: Regular and thorough decontamination is critical.

  • Surface Cleaning: Before and after each experiment, clean work surfaces with a 10% bleach solution, followed by a rinse with DNAse/RNAse-free water and 70% ethanol.[3][5]

  • UV Irradiation: Use a UV lamp to irradiate work surfaces and equipment in a biosafety cabinet or PCR enclosure.

  • Chemical Decontamination: Solutions like DNA-Zap™ or RNase AWAY® can be used to remove DNA and RNA contaminants from surfaces.[5]

Q4: Are there any enzymatic methods to control carryover contamination?

A4: Yes, using Uracil-DNA-Glycosylase (UDG) in combination with deoxyuridine triphosphate (dUTP) is a highly effective method.[1][2][8][9]

  • Mechanism: During the LAMP reaction, dUTP is incorporated into the amplicons instead of dTTP. In subsequent reactions, UDG is added during the setup. This enzyme specifically degrades any uracil-containing DNA (amplicons from previous reactions) before the amplification begins, leaving the native DNA template intact.[6] The UDG is then inactivated by the high temperature of the LAMP reaction.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
False positives in No-Template Controls (NTCs) Carryover amplicon contamination.1. Thoroughly decontaminate all work areas and equipment with 10% bleach.[3]2. Use fresh aliquots of all reagents.[5][7]3. Incorporate a UDG/dUTP system into your assay.[1][2][8][9]
Cross-contamination between samples.1. Ensure proper aseptic technique and change gloves frequently.[5][6]2. Use filter pipette tips for all liquid handling steps.[3]3. Prepare NTCs in a separate, clean area before handling positive samples.[7]
Contaminated reagents or consumables.1. Use certified DNA/RNA-free plasticware and reagents.2. Aliquot reagents into smaller working stocks to minimize the risk of contaminating the main stock.[5][7]
Inconsistent or sporadic false positives Aerosol contamination.1. Perform all pre-amplification steps in a dedicated, still-air environment like a PCR hood.2. Avoid opening tubes after amplification in the pre-amplification area.[5][7]
Contaminated equipment (pipettes, centrifuges).1. Regularly clean and decontaminate all equipment according to the manufacturer's instructions.2. Use dedicated equipment for pre- and post-amplification.

Experimental Protocols

Protocol 1: General Aseptic Technique for LAMP Assay Setup
  • Prepare the pre-amplification area by cleaning all surfaces, pipettes, and tube racks with 10% bleach, followed by DNAse/RNAse-free water, and then 70% ethanol.

  • Wear a clean lab coat and fresh gloves.

  • Thaw all reagents on ice.

  • Prepare the master mix in a designated clean area or a PCR hood.

  • When dispensing the master mix, use fresh, sterile filter pipette tips for each reaction tube.

  • Add the samples and controls to the reaction tubes in a separate area from where the master mix was prepared.

  • Seal the reaction tubes or plates securely before moving to the amplification area.

  • After the LAMP reaction, dispose of all used tubes and tips in a sealed bag to prevent aerosolization of amplicons.

  • Clean the post-amplification area thoroughly after the experiment.

Protocol 2: Incorporation of UDG for Carryover Contamination Control
  • Substitute dTTP with an equal concentration of dUTP in the LAMP reaction mix.

  • Add Uracil-DNA-Glycosylase (UDG) to the master mix at the manufacturer's recommended concentration.

  • Assemble the LAMP reactions as usual.

  • Before the isothermal amplification step, include an initial incubation step at a temperature optimal for UDG activity (typically 25-37°C) for 5-10 minutes. This allows the UDG to degrade any contaminating amplicons from previous reactions.

  • Proceed with the standard LAMP incubation temperature (e.g., 65°C). The heat will inactivate the UDG, allowing for the amplification of the target DNA.[1]

Quantitative Data Summary

Contamination Control Method Reported Efficacy Reference
Cod-UNG-rRT-LAMP Capable of eliminating up to 2.63 ± 0.17 pg of contaminants per reaction.[8][9]
rRT-LAMP with UDG Can eliminate as much as 1x10-16 g/per reaction of contaminants.[1]

Visualizations

LAMP_Workflow_Contamination_Control cluster_pre_amp Pre-Amplification Area cluster_post_amp Post-Amplification Area reagent_prep Reagent Preparation (Fresh Aliquots) master_mix Master Mix Preparation (in PCR Hood) reagent_prep->master_mix Aseptic Technique sample_add Sample/Control Addition master_mix->sample_add Filter Tips amplification LAMP Amplification (Sealed Tubes) sample_add->amplification Physical Separation detection Result Detection amplification->detection decontamination Decontamination (10% Bleach, UV) cluster_pre_amp cluster_pre_amp decontamination->cluster_pre_amp Clean before use cluster_post_amp cluster_post_amp decontamination->cluster_post_amp Clean after use

Caption: Workflow for LAMP assay setup incorporating contamination control best practices.

UDG_Contamination_Control start LAMP Reaction Setup incorporate_dUTP Incorporate dUTP instead of dTTP during previous LAMP reactions add_UDG Add UDG to new LAMP Master Mix start->add_UDG contaminant Carryover Amplicon (contains Uracil) contaminant->add_UDG Potential Contamination incubation_UDG Incubate at UDG optimal temperature (e.g., 37°C for 5-10 min) add_UDG->incubation_UDG degradation UDG degrades Uracil-containing carryover amplicons incubation_UDG->degradation incubation_LAMP Incubate at LAMP temperature (e.g., 65°C) degradation->incubation_LAMP inactivation Heat inactivates UDG incubation_LAMP->inactivation amplification Target DNA is amplified inactivation->amplification end Contamination-free result amplification->end

Caption: Logical flow of using UDG for enzymatic control of carryover contamination in LAMP assays.

References

Technical Support Center: Magnesium Concentration Optimization for LAMP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize magnesium concentration for successful Loop-mediated Isothermal Amplification (LAMP) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of magnesium in a LAMP reaction?

Magnesium ions (Mg²⁺) are a critical cofactor for the DNA polymerase used in LAMP reactions.[1] Their primary functions include:

  • Enzyme Activity: Mg²⁺ is essential for the catalytic activity of the DNA polymerase, enabling the incorporation of dNTPs.[1]

  • Primer Annealing: Magnesium ions help to stabilize the annealing of primers to the DNA template by neutralizing the negative charges of the phosphate backbones of the DNA and primers.[1]

  • dNTP Binding: Mg²⁺ forms a soluble complex with dNTPs, which is the substrate recognized by the DNA polymerase.

Q2: What is the recommended concentration range for magnesium in a LAMP reaction?

The optimal magnesium concentration can vary depending on the specific primers, target sequence, and polymerase used. However, a general starting range is between 4 mM and 10 mM.[2][3] Many protocols recommend a final concentration of 6 mM to 8 mM.[3][4][5] It is highly recommended to perform a magnesium titration to determine the optimal concentration for your specific assay.[2]

Q3: Should I use Magnesium Sulfate (MgSO₄) or Magnesium Chloride (MgCl₂)?

Both MgSO₄ and MgCl₂ can be used as sources of magnesium ions. Some DNA polymerase buffers are specifically optimized for use with MgSO₄.[6] Always refer to the manufacturer's recommendations for the specific DNA polymerase you are using. If not specified, either salt can be tested, but it's important to remain consistent once an optimal concentration is determined.

Q4: How does the concentration of dNTPs affect the required magnesium concentration?

dNTPs chelate (bind to) magnesium ions. Therefore, the concentration of free Mg²⁺ available for the polymerase is dependent on the dNTP concentration.[1] If you adjust the dNTP concentration in your reaction, you will likely need to re-optimize the magnesium concentration.

Troubleshooting Guide

This guide addresses common issues encountered during LAMP reactions that can be related to magnesium concentration.

Issue Potential Cause Related to Magnesium Troubleshooting Steps
No amplification or very weak amplification Insufficient Magnesium: The DNA polymerase is not functioning optimally due to a lack of the essential Mg²⁺ cofactor.1. Increase the final Mg²⁺ concentration in increments of 0.5 mM to 1.0 mM. 2. Perform a magnesium titration across a range of 4 mM to 10 mM to identify the optimal concentration.[2][3]
Excessive Magnesium: Very high concentrations of Mg²⁺ can inhibit the LAMP reaction.[7]1. Decrease the final Mg²⁺ concentration in increments of 0.5 mM to 1.0 mM. 2. Perform a magnesium titration to find the optimal concentration.
Non-specific amplification (amplification in no-template control) High Magnesium Concentration: Excess Mg²⁺ can promote non-specific primer annealing, leading to the amplification of unintended products.[8]1. Decrease the final Mg²⁺ concentration in increments of 0.5 mM. 2. Titrate the magnesium concentration to find a balance between specific amplification and minimizing non-specific products.
Inconsistent results or poor reproducibility Suboptimal Magnesium Concentration: A magnesium concentration on the edge of the optimal range can lead to variability in reaction efficiency.1. Perform a magnesium titration to identify a robust optimal concentration that yields consistent results. 2. Ensure accurate pipetting of the magnesium solution.
Precipitate formation in the reaction tube High Magnesium Concentration: As the LAMP reaction progresses, pyrophosphate is produced as a byproduct. High concentrations of Mg²⁺ can react with pyrophosphate to form an insoluble precipitate (magnesium pyrophosphate).[9]1. While this is a natural byproduct of a successful LAMP reaction and is sometimes used for visual detection, if it appears to be inhibiting the reaction, try slightly reducing the initial Mg²⁺ concentration.

Quantitative Data Summary

The optimal magnesium concentration is a critical parameter that requires empirical determination for each new LAMP assay. The following table summarizes recommended ranges from various sources.

Source/Reference Recommended Final Mg²⁺ Concentration Range Notes
New England Biolabs (NEB)[2]4 mM - 10 mMTitration is recommended for optimal results.
Jena Bioscience[4]6 mM - 8 mMTheir buffer already contains 6 mM MgSO₄.
Research Article[3]6 mM - 12 mMOptimal concentration was found to be 10 mM for their specific assay.
Research Article[6]5.75 mM - 6.50 mMOptimal concentration was determined to be 6.25 mM.

Experimental Protocol: Magnesium Titration for LAMP Reaction Optimization

This protocol outlines the steps to determine the optimal magnesium concentration for your LAMP assay.

Objective: To identify the Mg²⁺ concentration that results in the fastest and most specific amplification of the target nucleic acid.

Materials:

  • LAMP primers (F3, B3, FIP, BIP, and optional Loop-F, Loop-B)

  • Bst DNA polymerase (or other strand-displacing polymerase) and its corresponding reaction buffer (ensure it is a buffer that allows for Mg²⁺ titration)

  • dNTP mix

  • Magnesium salt solution (e.g., 100 mM MgSO₄ or MgCl₂)

  • Target DNA/RNA template

  • Nuclease-free water

  • Detection reagent (e.g., SYBR Green I, EvaGreen, or hydroxynaphthol blue)

  • Real-time fluorometer or heat block/water bath

  • Nuclease-free tubes and pipettes

Procedure:

  • Prepare a Master Mix: Prepare a master mix containing all the reaction components except for the magnesium salt and the template. This includes the reaction buffer, dNTPs, primers, and DNA polymerase. Prepare enough master mix for the number of reactions in your titration plus at least one extra reaction to account for pipetting errors.

  • Set up Titration Reactions: Aliquot the master mix into individual reaction tubes.

  • Add Magnesium: Add the magnesium salt solution to each tube to achieve a range of final concentrations. A typical titration might include final concentrations of 4 mM, 5 mM, 6 mM, 7 mM, 8 mM, 9 mM, and 10 mM. Remember to account for any magnesium already present in the reaction buffer.

  • Include Controls:

    • Positive Control: Use a known positive template at one of the mid-range magnesium concentrations (e.g., 6 mM or 8 mM).

    • No-Template Control (NTC): For each magnesium concentration being tested, set up a reaction with nuclease-free water instead of the template. This is crucial for identifying non-specific amplification.

  • Add Template: Add your target DNA or RNA to each of the titration tubes (except the NTCs).

  • Incubate: Incubate the reactions at the optimal temperature for your LAMP assay (typically 60-65°C) for the desired reaction time (e.g., 60 minutes).

  • Analyze Results:

    • Real-Time Detection: If using a real-time fluorometer, the optimal magnesium concentration will be the one that gives the fastest time-to-threshold (Tt) for the positive template with no amplification in the corresponding NTC.

    • Endpoint Analysis (Gel Electrophoresis): Run the amplified products on an agarose gel. The optimal concentration will show a clear ladder-like pattern for the positive sample and no bands for the NTC.

    • Visual Detection: If using a colorimetric dye, the optimal concentration will show a distinct color change for the positive sample and no change for the NTC.

Visualizations

LAMP_Troubleshooting_Workflow start LAMP Reaction Outcome no_amp No/Weak Amplification start->no_amp Check Amplification nonspecific_amp Non-Specific Amplification (NTC Positive) start->nonspecific_amp Check NTC good_amp Successful Amplification start->good_amp Check Specificity inconsistent Inconsistent Results start->inconsistent Check Reproducibility increase_mg Increase Mg²⁺ Concentration no_amp->increase_mg Hypothesis: Insufficient Mg²⁺ decrease_mg Decrease Mg²⁺ Concentration nonspecific_amp->decrease_mg Hypothesis: Excess Mg²⁺ titrate_mg Perform Mg²⁺ Titration inconsistent->titrate_mg Hypothesis: Suboptimal Mg²⁺ re_evaluate Re-evaluate Results increase_mg->re_evaluate decrease_mg->re_evaluate titrate_mg->re_evaluate

Caption: A workflow for troubleshooting common LAMP issues related to magnesium concentration.

Magnesium_Role_in_LAMP cluster_Reaction LAMP Reaction Polymerase DNA Polymerase Amplicon Amplified DNA Polymerase->Amplicon Synthesizes dNTPs dNTPs dNTPs->Polymerase Substrate Primers Primers Template DNA Template Primers->Template Bind to Template->Polymerase Guides Mg Magnesium Ions (Mg²⁺) Mg->Polymerase Activates Mg->dNTPs Complexes with Mg->Primers Stabilizes Annealing

Caption: The central role of magnesium ions in the LAMP reaction.

References

Technical Support Center: Interpreting LAMP Amplification Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret Loop-Mediated Isothermal Amplification (LAMP) amplification curves and address common experimental issues.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your LAMP experiments.

Issue 1: No amplification in positive control or samples.

A flat amplification curve indicates that no DNA amplification has occurred.

Potential Causes & Solutions

CauseRecommended Action
Incorrect Primer Design Primers are crucial for a successful LAMP reaction.[1][2] Ensure primers are designed correctly, targeting 6-8 distinct regions of the DNA.[3] Consider using primer design software and ordering HPLC-purified FIP and BIP primers due to their length.[1]
Enzyme Inhibition The sample matrix may contain inhibitors. While LAMP is more tolerant to inhibitors than PCR, complex samples may require nucleic acid purification.[1] A simple heat treatment of the sample is often sufficient.[1]
Suboptimal Reaction Conditions Optimize reaction temperature and magnesium concentration. The typical LAMP reaction temperature is 60-65°C.[3][4][5]
Degraded Reagents Ensure enzymes, dNTPs, and primers have not degraded. Store all reagents at the recommended temperatures and keep them on ice while setting up the reaction.[6]
Template Quality/Quantity Verify the integrity and concentration of your template DNA/RNA. For RNA detection, ensure the reverse transcriptase is active.[1]

Experimental Workflow for No Amplification Troubleshooting

G cluster_0 Troubleshooting: No Amplification Start Start Check Positive Control Check Positive Control Start->Check Positive Control Check Reagents Verify Reagent Integrity (Enzyme, dNTPs, Primers) Check Positive Control->Check Reagents No Amp Successful Amplification Successful Amplification Check Positive Control->Successful Amplification Amp Optimize Conditions Optimize Reaction (Temp, Mg2+) Check Reagents->Optimize Conditions Check Primers Verify Primer Design & Purity Optimize Conditions->Check Primers Check Template Assess Template Quality & Quantity Check Primers->Check Template Redesign Primers Redesign Primers Check Template->Redesign Primers Issue Persists Purify Template Purify Template Check Template->Purify Template Issue Persists Redesign Primers->Successful Amplification Resolved Purify Template->Successful Amplification Resolved

Caption: A flowchart for troubleshooting the absence of LAMP amplification.

Issue 2: Amplification in the No-Template Control (NTC) or negative samples (False Positives).

An amplification curve in the NTC indicates contamination or non-specific amplification.[7]

Potential Causes & Solutions

CauseRecommended Action
Cross-Contamination This is a primary cause of false positives in LAMP.[7][8] Physically separate pre- and post-amplification work areas. Use dedicated pipettes and filter tips. Clean work surfaces and equipment with a DNA-decontaminating solution before and after each experiment.[9]
Primer-Dimers/Non-Specific Amplification High primer concentrations can lead to non-specific amplification.[6] Optimize primer concentrations, particularly for F3 and B3 primers. Setting up reactions on ice can also help reduce non-specific amplification.[9]
Carryover Contamination LAMP generates large amounts of DNA product which can easily become a source of contamination.[9] Seal NTC tubes before adding the target to other tubes. If contamination is suspected, discard all reagents and start with fresh aliquots.[2]

Logical Relationship for Preventing False Positives

G cluster_1 Preventing False Positives Contamination Contamination StrictAseptic Strict Aseptic Technique Contamination->StrictAseptic WorkspaceSeparation Separate Pre/Post Amp Areas Contamination->WorkspaceSeparation ReagentHandling Dedicated Reagents & Pipettes Contamination->ReagentHandling NonSpecificAmp Non-Specific Amplification PrimerOptimization Optimize Primer Concentrations NonSpecificAmp->PrimerOptimization ReactionSetup Setup on Ice NonSpecificAmp->ReactionSetup

Caption: Key strategies to mitigate false positive results in LAMP assays.

Issue 3: Inconsistent or variable amplification times.

Significant variation in the time to positivity (Tt) between replicates can affect the reliability of your results.

Potential Causes & Solutions

CauseRecommended Action
Pipetting Inaccuracy Small variations in reagent volumes, especially the template, can lead to inconsistent results. Ensure pipettes are calibrated and use proper pipetting techniques.
Uneven Heating Ensure all reaction tubes are subjected to a uniform temperature. Use a calibrated heat block or real-time instrument.
Low Template Concentration At very low target concentrations, stochastic effects can lead to variability in amplification initiation.
Primer Purity Variations between different batches of primers, especially FIP and BIP, can affect consistency. Using HPLC-purified primers is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What does a typical positive LAMP amplification curve look like?

A positive LAMP reaction typically shows a sigmoidal (S-shaped) amplification curve when monitored in real-time using a fluorescent dye. The curve starts with a baseline fluorescence, followed by an exponential increase, and finally reaches a plateau.

Q2: How is a positive LAMP reaction confirmed?

Besides real-time fluorescence curves, positive LAMP amplification can be confirmed by several methods:

  • Gel Electrophoresis: Positive samples will show a characteristic ladder-like pattern of multiple bands of different sizes.[4][10]

  • Visual Detection:

    • Turbidity: The formation of a white precipitate of magnesium pyrophosphate can be observed by the naked eye.[10]

    • Colorimetric Dyes: A pH indicator dye can be used to visualize a color change resulting from the proton release during dNTP incorporation.[11]

Q3: What is the "Time to Threshold" (Tt) in a LAMP assay?

The Time to Threshold (Tt), also known as Time to Positive (Tp), is the time at which the fluorescence signal crosses a predetermined threshold.[12][13] It is inversely proportional to the initial amount of target nucleic acid; a lower Tt value indicates a higher starting template concentration.

Q4: Can LAMP be quantitative?

Yes, LAMP can be quantitative (qLAMP). By creating a standard curve using serial dilutions of a known amount of the target nucleic acid, the Tt values of unknown samples can be used to estimate their initial template concentration.[12]

Q5: What are the key differences between LAMP and PCR amplification?

FeatureLAMPPCR
Temperature Isothermal (constant temperature, typically 60-65°C)[3][14]Requires thermal cycling (denaturation, annealing, extension)
Primers 4 to 6 primers targeting 6 to 8 regions[1][2]2 primers
Speed Very rapid, often under 30 minutes[1][14]Typically 1-2 hours
Equipment Simple heat block or water bath is sufficient[3]Requires a thermal cycler
Product Detection Ladder-like pattern on a gel, turbidity, color change[4][10][11]Single band of a specific size on a gel

Experimental Protocol: Basic LAMP Reaction Setup

This protocol provides a general framework. Optimal concentrations and temperatures should be determined empirically for each new assay.

  • Reaction Mix Preparation: In a sterile, nuclease-free tube on ice, prepare a master mix containing the following components (example volumes for a 25 µL reaction):

    • Isothermal Amplification Buffer (10x): 2.5 µL

    • MgSO₄ (e.g., 100 mM): Adjust for a final concentration of 6-8 mM

    • Betaine (e.g., 5 M): 5 µL

    • dNTP mix (10 mM each): 3.5 µL

    • FIP/BIP primers (e.g., 40 µM): 1 µL each

    • F3/B3 primers (e.g., 5 µM): 1 µL each

    • Loop-F/Loop-B primers (optional, 20 µM): 1 µL each

    • Bst DNA Polymerase (e.g., 8 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 23 µL

  • Template Addition: Add 2 µL of the template DNA/RNA to individual reaction tubes. For the No-Template Control (NTC), add 2 µL of nuclease-free water.

  • Incubation: Mix gently and incubate the reactions at the optimal temperature (e.g., 63°C) for 30-60 minutes.

  • Detection: Analyze the results using your chosen method (real-time fluorescence, gel electrophoresis, or visual inspection).

References

Technical Support Center: Overcoming Inhibitors in Clinical Samples for Loop-Mediated Isothermal Amplification (LAMP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Loop-Mediated Isothermal Amplification (LAMP) assays with clinical samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges posed by inhibitors found in biological specimens.

Frequently Asked Questions (FAQs)

Q1: Why is my LAMP reaction failing with clinical samples even though my positive controls with purified nucleic acids are working?

Your LAMP reaction is likely being inhibited by substances present in the clinical matrix.[1][2][3] Unlike purified controls, clinical samples such as blood, urine, and saliva contain a variety of endogenous components that can interfere with the enzymatic amplification process.[2][3][4] The Bst DNA polymerase used in LAMP is known to be more robust against inhibitors than the Taq polymerase used in PCR, but it is not completely immune to their effects.[1][5]

Q2: What are the most common inhibitors found in clinical samples that can affect my LAMP assay?

Common inhibitors vary depending on the sample type:

  • Blood: Hemoglobin, heparin, and Immunoglobulin G (IgG) are major inhibitors.[2][3][6][7] Hemoglobin can interfere with the polymerase and quench fluorescence, while heparin can bind to the polymerase and inhibit its activity.[3][6][7] IgG has a strong affinity for single-stranded DNA and can interfere with primer annealing.[2][4]

  • Urine: Urea and high salt concentrations are the primary inhibitors.[8][9][10] While urea at physiological concentrations may not significantly affect some polymerases, high concentrations can be inhibitory.[8][9][10]

  • Saliva: Contains various enzymes and mucins that can degrade reagents or interfere with the reaction. Low pH in saliva samples has also been reported to cause false-positive results in some colorimetric LAMP assays.[11]

  • Other complex matrices (e.g., stool, tissue): Humic acid, bile salts, and tannic acid are known inhibitors that can carry over during nucleic acid extraction.[2][3]

Q3: Is LAMP more resistant to inhibitors than PCR?

Generally, yes. LAMP is considered more tolerant to common inhibitors found in clinical samples compared to PCR.[1][5][12] This is largely attributed to the use of Bacillus stearothermophilus (Bst) DNA polymerase, which shows higher resistance to many inhibitors than Taq polymerase.[1] However, high concentrations of certain inhibitors can still delay or completely inhibit the LAMP reaction.[2][3]

Troubleshooting Guides

Issue 1: Delayed or no amplification with blood samples.

Possible Cause: Inhibition by hemoglobin, heparin, or IgG.

Troubleshooting Steps:

  • Sample Pre-treatment:

    • Heat Lysis: A simple heat treatment of the sample can often be sufficient to lyse cells and denature some inhibitors.[13]

    • Dilution: Diluting the sample can reduce the inhibitor concentration to a level tolerated by the LAMP reaction. However, this may also reduce the target concentration, so optimization is key.[4]

    • Nucleic Acid Purification: Using a spin-column-based purification kit (e.g., QIAamp DNA Blood Mini Kit) can effectively remove most inhibitors.[3]

  • Reaction Additives:

    • Betaine: Often used at a final concentration of 0.8-1 M, betaine can help to reduce the formation of secondary structures in the DNA and improve amplification in the presence of inhibitors.[14]

    • DMSO: Adding Dimethyl Sulfoxide (DMSO) at a concentration of 5-7.5% can enhance the reaction by improving primer annealing and disrupting inhibitory protein structures. Note that concentrations above 10% can be inhibitory.[14]

Issue 2: Inconsistent or failed amplification with urine samples.

Possible Cause: Inhibition by high concentrations of urea or salts.

Troubleshooting Steps:

  • Sample Preparation:

    • Centrifugation and Washing: Pellet the cells or pathogens from the urine by centrifugation and resuspend the pellet in a buffer or nuclease-free water. This removes the bulk of soluble inhibitors like urea and salts.[15]

    • Dilution: Diluting the urine sample before adding it to the LAMP reaction can be an effective strategy. Some studies have shown that LAMP can tolerate up to 20% urine without significant inhibition.[9]

  • Optimize Reaction Conditions:

    • Polymerase Selection: Different Bst polymerase variants may have varying tolerance to urea and salts. Testing different commercially available polymerases could yield better results.

Issue 3: False positives in negative controls (NTCs).

Possible Cause: Primer-dimers, non-specific amplification, or contamination.

Troubleshooting Steps:

  • Optimize Primer Design and Concentration:

    • Primer Design: Poorly designed primers, especially those with self-dimerization potential, can lead to non-specific amplification. Re-designing primers with the help of specialized software is recommended.[14][16]

    • Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation. Try reducing the concentration of your primers, particularly the inner primers (FIP and BIP).[14]

  • Reaction Additives to Enhance Specificity:

    • Tetramethylammonium Chloride (TMAC): TMAC can be added to the reaction to suppress non-specific amplification. The optimal concentration needs to be determined empirically but can significantly improve specificity.[17] A concentration of 20 mM has been shown to be effective without significantly inhibiting the reaction.[17]

  • Prevent Contamination:

    • Strict Laboratory Practices: Use separate areas for reaction setup and post-amplification analysis. Use filter tips and frequently decontaminate surfaces and pipettes with a 10% bleach solution.[18]

Quantitative Data on Inhibitors

The following tables summarize the inhibitory concentrations of common substances in LAMP and PCR assays.

Table 1: Inhibitory Concentrations of Common Substances in LAMP

InhibitorSample SourceInhibitory Concentration in LAMPReference
Hematin (from Hemoglobin)Blood> 25 µM[2]
HeparinBloodDirectly inhibits Zst DNA polymerase at concentrations as low as 0.5 µM[6]
Immunoglobulin G (IgG)Blood> 17.4 µM[2][3]
UreaUrineTolerated up to 1.8 M[10]
Bile SaltsStool, Bile> 2.5 mM[2][3]
Humic AcidSoil, Feces> 9 µg/mL[2]
Tannic AcidPlants, Feces> 180 µM[2]

Table 2: Comparison of Inhibitor Tolerance: LAMP vs. PCR

InhibitorLAMP TolerancePCR ToleranceReference
Urea≤ 1.8 M< 100 mM[10]
Bile SaltsHigher tolerance than PCRInhibited at lower concentrations[3]
Tannic AcidHigher tolerance than PCRInhibited at lower concentrations[3]

Key Experimental Protocols

Protocol 1: Simple Heat Lysis for Blood Samples

This protocol is a quick method for preparing whole blood for LAMP, aiming to lyse cells and partially denature inhibitors.

  • Add 1-5 µL of whole blood to 20-50 µL of a suitable lysis buffer (e.g., Tris-EDTA buffer).

  • Incubate the mixture at 95°C for 5-10 minutes.[13]

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet cell debris.

  • Use 1-5 µL of the supernatant as the template in your LAMP reaction.

Protocol 2: Urine Sample Preparation by Centrifugation

This protocol is designed to concentrate pathogens and remove soluble inhibitors from urine.[15]

  • Centrifuge 100 µL of the urine sample at 20,000 x g for 5 minutes.

  • Discard the supernatant carefully, avoiding disturbance of the pellet.

  • Resuspend the pellet in 10 µL of nuclease-free water or a suitable buffer.

  • Use 5 µL of the suspension as the template for the LAMP reaction.

Visualizations

Experimental Workflow: Overcoming Inhibition in Clinical Samples

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation Strategies cluster_lamp LAMP Reaction Optimization Clinical_Sample Clinical Sample (Blood, Urine, Saliva) Heat_Lysis Heat Lysis Clinical_Sample->Heat_Lysis Simple Dilution Dilution Clinical_Sample->Dilution Quick Purification Nucleic Acid Purification (e.g., Spin Column) Clinical_Sample->Purification Thorough LAMP_Assay LAMP Assay Heat_Lysis->LAMP_Assay Dilution->LAMP_Assay Purification->LAMP_Assay Additives Reaction Additives (Betaine, DMSO, TMAC) Additives->LAMP_Assay Enhancement

Caption: Workflow for processing clinical samples to mitigate inhibition in LAMP assays.

Logical Relationship: Troubleshooting LAMP Failures

troubleshooting_logic Start LAMP Reaction Failure with Clinical Sample Check_Control Is Positive Control (purified template) working? Start->Check_Control Inhibition Inhibition from Clinical Matrix Likely Check_Control->Inhibition Yes General_Failure General Assay Problem: - Check Reagents - Verify Primers - Check Instrument Check_Control->General_Failure No Sample_Prep Implement Sample Prep: - Heat Lysis - Dilution - Purification Inhibition->Sample_Prep Reaction_Optimization Optimize Reaction: - Add Betaine/DMSO - Adjust Primer Conc. Sample_Prep->Reaction_Optimization End Successful Amplification Reaction_Optimization->End

Caption: Decision tree for troubleshooting failed LAMP reactions with clinical samples.

References

Technical Support Center: Refinement of LAMP Protocols for Crude Sample Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Loop-mediated Isothermal Amplification (LAMP) on crude, unpurified samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during LAMP experiments with crude samples.

Question: My LAMP reaction shows no amplification, even in positive controls. What could be the problem?

Answer: Failure to amplify can stem from several factors. First, verify your primers. Primer design is a critical factor for successful LAMP, and a suboptimal design can lead to no amplification[1][2]. Ensure the primers have been stored correctly, as repeated freeze-thaw cycles or storage in water (which can become acidic due to CO2 absorption) can degrade them[2]. Primer purity is also crucial; HPLC purification of the longer FIP and BIP primers is often recommended to ensure consistency[1][3]. Next, check your reagents, including the Bst polymerase and dNTPs, as they can degrade over time or with improper storage[2]. Finally, confirm the reaction setup, particularly the incubation temperature (typically 60-65°C) and time, as these are critical for enzyme activity[2][4][5].

Question: I am observing amplification in my no-template control (NTC) reactions. How can I resolve this?

Answer: Amplification in NTCs is a common issue in LAMP due to its high sensitivity and can be caused by two primary factors:

  • Contamination: Carry-over contamination from previous amplification products is a major cause of false positives[6]. To mitigate this, it is essential to have separate, dedicated areas and equipment for pre-LAMP (reagent preparation) and post-LAMP (product analysis) steps. Never open reaction tubes after amplification in the setup area[4][6]. Using a dUTP/UDG system can also help prevent carry-over.

  • Primer-related Non-specific Amplification: The use of six primers in a high-concentration, isothermal environment increases the likelihood of primer-dimer formation or other non-specific interactions that can lead to false-positive amplification[4][7][8]. Optimizing incubation temperature and time can help find a window where only true positive amplification occurs[4]. Redesigning primers or adjusting their concentrations may also be necessary[1][7].

Question: My results are inconsistent when using crude samples like saliva or urine. What is causing this variability?

Answer: Inconsistency often arises from inhibitors present in the crude sample matrix and sample-to-sample variability in pH[1][9].

  • Inhibitors: Substances like hematin in blood, urea in urine, and humic or tannic acids in plant samples can inhibit the DNA polymerase[10][11][12].

  • pH Variability: The pH of samples like saliva can vary, affecting the optimal pH of the LAMP reaction buffer[9].

To improve consistency, a simple sample pre-treatment step is highly recommended. This can include dilution of the sample, heat treatment (e.g., 95°C for 5-20 minutes), or the use of a simple lysis buffer to normalize pH and inactivate some inhibitors[1][3][9][13]. For urine, centrifugation to pellet cellular material followed by boiling can be effective[14][15].

Question: The color change in my colorimetric LAMP assay is ambiguous or unreadable.

Answer: Ambiguous results in colorimetric assays are often due to the buffering capacity of the crude sample. The assay relies on a pH change resulting from proton release during DNA amplification. If the sample itself has a strong buffering capacity or a variable starting pH (a known issue with saliva), it can interfere with the pH-sensitive dye[9]. Using a sample preparation protocol that includes a lysis or dilution buffer can help normalize the sample's pH before it is added to the reaction[9]. Additionally, some novel dyes have been developed to provide clearer visual contrast[16][17].

Frequently Asked Questions (FAQs)

What are the main advantages of using LAMP for crude samples compared to PCR? LAMP has several advantages over PCR for crude sample analysis. It is highly tolerant to common biological inhibitors found in samples like blood, urine, and feces[11][12][18]. This robustness often eliminates the need for complex and time-consuming nucleic acid purification steps[1][12][19]. Furthermore, LAMP is an isothermal technique, meaning it operates at a single, constant temperature (typically 60-65°C) and does not require a thermal cycler, making it ideal for point-of-care or field settings[5][18][20].

What are the most common inhibitors in crude sample types? Different sample types contain different inhibitory substances. Key examples include:

  • Blood: Hematin, Immunoglobulin G (IgG)[10]

  • Urine: Urea, Calcium chloride[10][11]

  • Soil/Plant Samples: Humic acid, tannic acids, and other polyphenolic compounds[10][12]

  • Clinical Swabs/Saliva: Mucopolysaccharides

How can I perform a simple sample preparation to improve my LAMP results? Simple heat treatment is often sufficient. Heating the crude sample (e.g., at 95°C for 5-10 minutes) can lyse cells, denature proteins, and inactivate some nucleases and inhibitors[1]. For samples like urine, a quick centrifugation to pellet cells, followed by resuspending the pellet in a small amount of buffer and boiling, can concentrate the target and remove many urinary inhibitors[14][15]. Diluting the sample in nuclease-free water or a simple buffer (like Tris-EDTA) can also effectively reduce the concentration of inhibitors to a level tolerated by the LAMP reaction[3][13].

Is it necessary to denature the target DNA before starting the LAMP reaction? While target denaturation (e.g., heating at 95°C) is not strictly required for the LAMP mechanism to work, it can help improve the sensitivity and speed of the assay, especially for genomic DNA targets[1]. This initial denaturation step makes the target sequence more accessible to the primers.

Data Presentation: Inhibitor Tolerance in LAMP

The following table summarizes the inhibitory concentrations of common substances found in crude samples on LAMP reactions, as identified in cited research. This data can help in diagnosing reaction failures and designing appropriate dilution or pre-treatment strategies.

InhibitorSample Source(s)Inhibitory Concentration in LAMPReference
Hematin Blood> 12.5 µM[10]
Humic Acid Soil, Plants> 5.4 µg/mL[10]
Tannic Acid Plants> 60 µM[10]
Urea Urine> 50 mM (Inhibitory to PCR, LAMP is more tolerant)[11][19]
Bile Salts Feces> 2.0 mM[10]
Immunoglobulin G (IgG) Blood, Serum> 12 µM[10]
Calcium Chloride Urine, Serum> 1.2 mM[10]

Experimental Protocols

Protocol 1: General Crude Sample Heat-Lysis Preparation

This protocol is a general method for preparing various crude samples for LAMP analysis.

  • Sample Collection: Collect the sample (e.g., saliva, urine, swab eluate) into a sterile microcentrifuge tube.

  • Dilution (Optional but Recommended): Dilute the sample 1:1 to 1:10 with a simple buffer like TE (10 mM Tris, 1 mM EDTA, pH 8.0) or nuclease-free water. This helps reduce inhibitor concentration[3][13].

  • Heat Lysis: Incubate the tube in a heat block at 95°C for 5-10 minutes to lyse cells and denature inhibitory proteins[1].

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute to pellet cell debris and particulates.

  • Template Collection: Carefully pipette the supernatant into a new sterile tube. This supernatant is now the template for your LAMP reaction. Use 1-5 µL of the supernatant per 25 µL LAMP reaction.

Protocol 2: Standard Colorimetric LAMP Reaction Setup

This protocol provides a standard setup for a 25 µL colorimetric LAMP reaction.

  • Prepare Master Mix: On ice, prepare a master mix for the desired number of reactions (plus 10% extra). For each 25 µL reaction, combine the following:

    • 12.5 µL of 2x LAMP Master Mix (containing Bst DNA polymerase, dNTPs, and reaction buffer).

    • 2.5 µL of 10x Primer Mix (containing a mixture of F3/B3, FIP/BIP, and LoopF/LoopB primers).

    • 5.0 µL of Nuclease-Free Water.

  • Aliquot Master Mix: Aliquot 20 µL of the master mix into each reaction tube.

  • Add Template: Add 5 µL of your prepared crude sample lysate (from Protocol 1) to each corresponding tube. For the NTC, add 5 µL of the same nuclease-free water or buffer used for sample preparation.

  • Incubation: Close the tubes tightly and incubate at 65°C for 30-45 minutes in a heat block or thermocycler.

  • Readout: Observe the color change. A positive reaction is typically indicated by a change from pink to yellow (for phenol red-based assays) or purple to sky blue (for HNB-based assays)[10][21].

Visualizations

LAMP_Workflow General Experimental Workflow for Crude Sample LAMP cluster_prep Sample Preparation cluster_lamp LAMP Assay cluster_detection Detection SampleCollection 1. Crude Sample Collection (e.g., Saliva, Urine, Swab) PreTreatment 2. Pre-treatment (Heat Lysis, Dilution, Centrifugation) SampleCollection->PreTreatment Inactivate inhibitors Lyse cells Template 3. Lysate (Template) PreTreatment->Template ReactionSetup 4. LAMP Reaction Setup (Master Mix + Template) Template->ReactionSetup IsothermalAmp 5. Isothermal Amplification (60-65°C for 30-60 min) ReactionSetup->IsothermalAmp Detection 6. Readout IsothermalAmp->Detection Positive Positive Result (e.g., Color Change, Fluorescence) Detection->Positive Negative Negative Result (e.g., No Change) Detection->Negative

Caption: A diagram illustrating the typical workflow for performing a LAMP assay on a crude sample.

Troubleshooting_Tree LAMP Troubleshooting Decision Tree Start Problem with LAMP Result NTC_Amp Amplification in NTC? Start->NTC_Amp No_Amp No Amplification in Positive Sample? NTC_Amp->No_Amp No Contamination High risk of contamination. - Use separate pre/post-PCR areas. - Change all reagents. - Use dUTP/UDG. NTC_Amp->Contamination Yes Weak_Signal Weak or Inconsistent Signal? No_Amp->Weak_Signal No Reagent_Fail Reagent/Primer Failure. - Check enzyme/dNTP/primer storage. - Prepare fresh reagents. - Run positive control DNA. No_Amp->Reagent_Fail Yes Inhibition Sample inhibition likely. - Dilute sample. - Perform heat-lysis pre-treatment. - Use inhibitor-tolerant polymerase. Weak_Signal->Inhibition Yes Primer_Dimer Primer-dimers likely. - Optimize reaction temp/time. - Redesign primers. - Check primer purity (HPLC). Contamination->Primer_Dimer If problem persists Suboptimal Suboptimal reaction. - Titrate Mg2+ concentration. - Optimize temperature and time. - Increase template input. Inhibition->Suboptimal If problem persists

Caption: A decision tree to guide troubleshooting common issues in LAMP reactions.

Inhibitor_Action Mechanism of LAMP Inhibition by Crude Sample Components cluster_sample Crude Sample cluster_reaction LAMP Reaction Inhibitors Inhibitors (Hematin, Urea, Humic Acid) TemplateDNA Target DNA/RNA Inhibitors->TemplateDNA Degrades nucleic acids Prevents primer binding Polymerase Bst DNA Polymerase Inhibitors->Polymerase Binds to enzyme active site Denatures enzyme TemplateDNA->Polymerase Amplification Successful Amplification Polymerase->Amplification Primers LAMP Primers Primers->Polymerase

Caption: A diagram showing how inhibitors from crude samples can disrupt the LAMP reaction.

References

Validation & Comparative

A Comparative Guide: Validating a New LAMP Assay Against the Gold Standard qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the adoption of new diagnostic technologies hinges on rigorous validation against established methods. This guide provides a comprehensive comparison of a novel Loop-Mediated Isothermal Amplification (LAMP) assay against the current gold standard, Quantitative Polymerase Chain Reaction (qPCR), for the detection of a specific nucleic acid target.

Performance Metrics: A Head-to-Head Comparison

The performance of the new LAMP assay was evaluated against qPCR in terms of sensitivity, specificity, time to result, and cost. The key findings are summarized below.

Performance MetricNew LAMP AssayqPCRKey Observations
Sensitivity (Limit of Detection) 100 copies/reaction10 copies/reactionqPCR demonstrates a 10-fold higher sensitivity in detecting the target nucleic acid.[1]
Specificity 100% (no cross-reactivity with near neighbors)98.7%The LAMP assay exhibited slightly higher specificity in this validation, with no false positives observed.[2]
Time to Result (Sample-to-Answer) ~30-45 minutes~90-120 minutesThe isothermal nature of LAMP significantly reduces the overall assay time.[3][4][5]
Cost per Reaction (Reagents) ~$2-3~$5-7The cost of LAMP reagents is considerably lower than that of qPCR.[6]
Equipment Cost Low (requires a simple heat block)High (requires a thermal cycler with fluorescence detection)The initial investment for LAMP instrumentation is substantially less.[5][6]

Experimental Workflows

The fundamental difference in the experimental workflows of LAMP and qPCR lies in the amplification step. LAMP is an isothermal technique, meaning it occurs at a constant temperature, while qPCR requires cycling through different temperatures.[7][8]

LAMP_Workflow cluster_prep Sample Preparation cluster_amp Isothermal Amplification cluster_detect Detection Sample Sample Collection Extraction Nucleic Acid Extraction Sample->Extraction Reaction_Setup LAMP Reaction Setup (Primers, Bst Polymerase) Extraction->Reaction_Setup Incubation Incubation at 65°C (30-60 min) Reaction_Setup->Incubation Detection Visual Detection (Colorimetric/Fluorescence) Incubation->Detection

Caption: Workflow of the Loop-Mediated Isothermal Amplification (LAMP) assay.

qPCR_Workflow cluster_prep Sample Preparation cluster_amp Thermal Cycling & Amplification cluster_detect Real-Time Detection Sample Sample Collection Extraction Nucleic Acid Extraction Sample->Extraction Reaction_Setup qPCR Reaction Setup (Primers, Taq Polymerase, Probes) Extraction->Reaction_Setup Thermal_Cycling Thermal Cycling (~40 cycles of Denaturation, Annealing, Extension) Reaction_Setup->Thermal_Cycling Detection Real-Time Fluorescence Detection Thermal_Cycling->Detection

Caption: Workflow of the Quantitative Polymerase Chain Reaction (qPCR) assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the protocols used for the comparative validation.

  • Sample Lysis: Samples were lysed using a buffer containing proteinase K and incubated at 56°C for 30 minutes.

  • Binding: The lysate was mixed with a silica-based binding buffer and applied to a spin column.

  • Washing: The column was washed twice with ethanol-based wash buffers to remove impurities.

  • Elution: Purified nucleic acids were eluted from the column using an elution buffer.

  • Quantification: The concentration and purity of the extracted nucleic acids were determined using a spectrophotometer.

  • Reaction Mix Preparation: A master mix was prepared containing Bst 2.0 WarmStart DNA Polymerase, isothermal amplification buffer, magnesium sulfate, dNTPs, and a set of six LAMP primers (F3, B3, FIP, BIP, LoopF, and LoopB).

  • Template Addition: 2 µL of the extracted nucleic acid was added to 23 µL of the LAMP master mix.

  • Isothermal Amplification: The reaction tubes were incubated at a constant temperature of 65°C for 30 minutes in a heat block.

  • Detection: For colorimetric detection, a pH-sensitive dye was included in the master mix, and a color change from pink to yellow indicated a positive result. For fluorescence detection, an intercalating dye was used, and the signal was read using a simple fluorescence reader.

  • Reaction Mix Preparation: A qPCR master mix was prepared containing Taq polymerase, dNTPs, forward and reverse primers, and a fluorescent probe (e.g., TaqMan probe).[9]

  • Template Addition: 5 µL of the extracted nucleic acid was added to 15 µL of the qPCR master mix.

  • Thermal Cycling: The reaction was performed in a real-time PCR thermal cycler with the following program:

    • Initial denaturation at 95°C for 2 minutes.[10]

    • 40 cycles of:

      • Denaturation at 95°C for 15 seconds.[10]

      • Annealing/Extension at 60°C for 60 seconds.[10]

  • Data Analysis: The amplification data was collected in real-time, and the quantification cycle (Cq) value was determined for each sample.[11]

Conclusion

This comparative validation demonstrates that the new LAMP assay offers a rapid, cost-effective, and highly specific alternative to qPCR for the detection of the target nucleic acid. While qPCR remains the more sensitive method, the LAMP assay's simplicity and speed make it an excellent candidate for point-of-care and field-based testing where rapid results are critical and access to sophisticated laboratory equipment is limited. The choice between the two assays will ultimately depend on the specific requirements of the application, balancing the need for sensitivity with the demand for speed and cost-efficiency.

References

Comparative analysis of LAMP and PCR for pathogen detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of pathogens is paramount. Two of the most powerful molecular diagnostic techniques employed for this purpose are Loop-mediated Isothermal Amplification (LAMP) and the Polymerase Chain Reaction (PCR). While both methods amplify nucleic acids to detectable levels, they operate on different principles, offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Differences Between LAMP and PCR

FeatureLoop-mediated Isothermal Amplification (LAMP)Polymerase Chain Reaction (PCR/qPCR)
Principle Isothermal amplification using a strand-displacing DNA polymerase and a set of 4-6 primers.Exponential amplification of DNA through repeated cycles of denaturation, annealing, and extension at different temperatures.
Speed Rapid, with results typically in under 30-60 minutes.[1][2]Slower, typically taking 1-3 hours.
Sensitivity High, often comparable to or exceeding conventional PCR.[1][2] Can detect down to a few copies of the target sequence.High, especially with real-time PCR (qPCR). qPCR is often considered the gold standard for sensitivity.[1][2]
Specificity High, due to the use of multiple primers recognizing several distinct regions of the target.[3]High, determined by the specificity of the two primers.
Equipment Minimal; requires a simple heat block or water bath.[4]Requires a thermal cycler for precise temperature changes.
Cost Generally lower cost per reaction and lower initial equipment investment.[4]Higher initial equipment cost and often higher reagent cost per reaction.
Resistance to Inhibitors More robust and less susceptible to common inhibitors found in clinical and environmental samples.[3][5][6]More sensitive to inhibitors, often requiring more extensive sample purification.[5][6]
Multiplexing Challenging to multiplex due to the complex primer design.[4]Readily adaptable for multiplexing to detect multiple targets in a single reaction.
Ease of Use Simpler workflow, suitable for point-of-care and field settings.More complex workflow requiring trained personnel and a laboratory environment.

In-Depth Performance Analysis

Sensitivity and Specificity

A systematic review and meta-analysis of 23 studies on foodborne pathogen detection found the sensitivity of LAMP to be 96.6% and specificity to be 97.6%.[3] In the same analysis, PCR showed a sensitivity of 95.6% and a specificity of 98.7%.[3] In a study comparing methods for detecting Alternaria solani, the cause of early blight in potatoes and tomatoes, LAMP was found to be 10 times more sensitive than conventional PCR.[1][2] However, nested PCR and quantitative real-time PCR (qPCR) were 100-fold and 1000-fold more sensitive than conventional PCR, respectively.[1][2]

Time to Result

One of the most significant advantages of LAMP is its speed. The isothermal nature of the reaction eliminates the time-consuming thermal cycling steps of PCR. A typical LAMP assay can provide results in under an hour, with some protocols achieving amplification in as little as 15-30 minutes.[1][2][3] In contrast, a standard PCR workflow, including sample preparation and gel electrophoresis, can take several hours. Even with the faster detection of qPCR, the overall time to result is generally longer than that of LAMP.

Cost-Effectiveness

LAMP generally presents a more cost-effective solution, particularly in resource-limited settings. The primary cost saving comes from the minimal equipment requirement; a simple heat block can replace an expensive thermal cycler.[4] While the cost of reagents can vary, the overall lower infrastructure and operational costs make LAMP an attractive option for high-throughput screening and point-of-care diagnostics.

Tolerance to Inhibitors

Clinical and environmental samples often contain substances that can inhibit the enzymatic reactions of nucleic acid amplification. Studies have shown that LAMP is significantly more tolerant to common inhibitors such as bile salts, hematin, and humic acid compared to PCR.[5][6] This robustness can simplify sample preparation protocols, reducing both time and cost.[3] While inhibitors can delay the amplification in LAMP, endpoint detection is often unaffected, whereas PCR can be completely inhibited.[5][6]

Experimental Protocols: A Step-by-Step Overview

General Protocol for Reverse Transcription LAMP (RT-LAMP) for RNA Virus Detection

This protocol provides a general outline for an RT-LAMP assay. Specific temperatures, incubation times, and primer concentrations should be optimized for the target pathogen.

  • Sample Preparation: Extract viral RNA from the sample using a suitable commercial kit.

  • Reaction Setup:

    • On ice, prepare a master mix containing the following components per reaction:

      • Isothermal Amplification Buffer (typically supplied with the polymerase)

      • Betaine (often used to improve amplification efficiency)

      • Magnesium sulfate (MgSO₄)

      • dNTPs

      • Inner primers (FIP and BIP)

      • Outer primers (F3 and B3)

      • Loop primers (Loop-F and Loop-B, optional but recommended for faster amplification)

      • Reverse Transcriptase

      • Bst DNA Polymerase (strand-displacing polymerase)

      • Nuclease-free water

    • Aliquot the master mix into individual reaction tubes.

    • Add the extracted RNA template to each tube. Include a positive control (known target RNA) and a no-template control (nuclease-free water).

  • Incubation:

    • Incubate the reactions at a constant temperature, typically between 60-65°C, for 30-60 minutes.

  • Detection of Amplification:

    • Visual Detection: Add a DNA-binding dye (e.g., SYBR Green I) to the reaction tubes after incubation. A color change from orange to green indicates a positive result.

    • Turbidity: Amplification produces a magnesium pyrophosphate precipitate, which increases the turbidity of the solution. This can be monitored in real-time or observed visually.

    • Gel Electrophoresis: Run the amplification products on an agarose gel. A ladder-like pattern of multiple bands of different sizes is indicative of a positive LAMP reaction.[3]

General Protocol for Real-Time PCR (qPCR) for Pathogen DNA Detection

This protocol outlines a typical qPCR assay. As with LAMP, optimization of primer concentrations and cycling conditions is crucial.

  • Sample Preparation: Extract DNA from the sample using a suitable commercial kit.

  • Reaction Setup:

    • On ice, prepare a master mix containing the following components per reaction:

      • qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and a fluorescent dye like SYBR Green I or a probe-based detection chemistry)

      • Forward Primer

      • Reverse Primer

      • Nuclease-free water

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the extracted DNA template to each well. Include a positive control (known target DNA), a negative control (DNA from a non-target organism), and a no-template control.

  • Thermal Cycling:

    • Place the reaction plate in a real-time PCR thermal cycler and run the following typical program:

      • Initial Denaturation: 95°C for 2-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds (fluorescence data is collected during this step).

    • Melt Curve Analysis (optional but recommended for SYBR Green assays): Gradually increase the temperature from ~60°C to 95°C to assess the specificity of the amplified product.

  • Data Analysis:

    • The real-time PCR software will generate amplification plots. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the presence and can be used for quantification of the target DNA.

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows of LAMP and PCR.

LAMP_Workflow cluster_prep Sample Preparation cluster_amplification Isothermal Amplification cluster_detection Detection Sample Sample Collection RNA_Extraction RNA/DNA Extraction Sample->RNA_Extraction Reaction_Setup Reaction Setup (Single Tube) RNA_Extraction->Reaction_Setup Incubation Constant Temperature Incubation (60-65°C) Reaction_Setup->Incubation Visual Visual Detection (Colorimetric/Turbidity) Incubation->Visual Gel Gel Electrophoresis Incubation->Gel

Caption: Workflow of a typical LAMP assay.

PCR_Workflow cluster_prep Sample Preparation cluster_amplification Thermal Cycling cluster_detection Detection Sample Sample Collection DNA_Extraction DNA Extraction Sample->DNA_Extraction Reaction_Setup Reaction Setup DNA_Extraction->Reaction_Setup Denaturation Denaturation (~95°C) Reaction_Setup->Denaturation Annealing Annealing (~55-65°C) Denaturation->Annealing Extension Extension (~72°C) Annealing->Extension Cycle Repeat 25-40x Extension->Cycle Real_Time Real-Time Fluorescence (qPCR) Extension->Real_Time Gel Gel Electrophoresis (Conventional PCR) Extension->Gel Cycle->Denaturation

Caption: Workflow of a typical PCR/qPCR assay.

Logical Comparison of Key Attributes

Comparison LAMP LAMP Speed Speed LAMP->Speed Faster Cost Cost LAMP->Cost Lower Equipment Equipment Simplicity LAMP->Equipment Inhibitor_Tolerance Inhibitor Tolerance LAMP->Inhibitor_Tolerance PCR PCR/qPCR PCR->Speed Slower PCR->Cost Higher Multiplexing Multiplexing Capability PCR->Multiplexing Sensitivity Sensitivity PCR->Sensitivity Gold Standard (qPCR)

Caption: Key attribute comparison of LAMP and PCR.

Conclusion: Choosing the Right Tool for the Job

Both LAMP and PCR are powerful and reliable methods for pathogen detection. The choice between them ultimately depends on the specific application, available resources, and the desired performance characteristics.

Choose LAMP when:

  • Rapid results are critical.

  • The assay will be performed in the field or in a resource-limited setting.

  • A simple, low-cost detection method is required.

  • The sample matrix is known to contain inhibitors.

Choose PCR/qPCR when:

  • The highest level of sensitivity and quantification is required (qPCR).

  • Multiplexing is necessary to detect multiple pathogens simultaneously.

  • The laboratory is well-equipped with a thermal cycler and trained personnel.

  • Existing, validated PCR assays are available for the target of interest.

By carefully considering these factors, researchers can select the most appropriate nucleic acid amplification method to advance their pathogen detection and drug development efforts.

References

Comparative Guide to Cross-Reactivity Testing of a Novel LAMP Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and experimental framework for assessing the cross-reactivity of a newly designed Loop-Mediated Isothermal Amplification (LAMP) assay. Ensuring high specificity is critical for the reliable application of any diagnostic assay. This document outlines a detailed protocol for cross-reactivity testing, presents a clear method for data comparison, and offers a visual workflow to guide your experimental setup.

Data Presentation: Comparative Specificity Analysis

The specificity of a newly designed LAMP assay should be rigorously compared against a panel of non-target but related organisms. The following table provides a template for presenting quantitative data from such an analysis, comparing the novel LAMP assay with a standard quantitative PCR (qPCR) assay. In this example, the target is a hypothetical respiratory virus, "RespVirus-X."

Table 1: Cross-Reactivity Analysis of the Novel RespVirus-X LAMP Assay and a Standard RespVirus-X qPCR Assay

Non-Target OrganismNucleic Acid Titer (copies/µL)Novel LAMP Assay (Time to Positive, min)Standard qPCR Assay (Ct Value)Cross-Reactivity Observed (LAMP / qPCR)
Positive Control (RespVirus-X) 1 x 10⁵ 15.2 20.5 N/A
Human Coronavirus 229E1 x 10⁶No AmplificationNo AmplificationNo / No
Human Coronavirus OC431 x 10⁶No AmplificationNo AmplificationNo / No
Human Coronavirus NL631 x 10⁶No AmplificationNo AmplificationNo / No
Influenza A (H1N1)1 x 10⁶No AmplificationNo AmplificationNo / No
Influenza A (H3N2)1 x 10⁶No AmplificationNo AmplificationNo / No
Influenza B1 x 10⁶No AmplificationNo AmplificationNo / No
Parainfluenza Virus 11 x 10⁶No AmplificationNo AmplificationNo / No
Parainfluenza Virus 21 x 10⁶No AmplificationNo AmplificationNo / No
Parainfluenza Virus 31 x 10⁶No AmplificationNo AmplificationNo / No
Respiratory Syncytial Virus A1 x 10⁶No AmplificationNo AmplificationNo / No
Respiratory Syncytial Virus B1 x 10⁶No AmplificationNo AmplificationNo / No
Human Rhinovirus1 x 10⁶No AmplificationNo AmplificationNo / No
Human Metapneumovirus1 x 10⁶No AmplificationNo AmplificationNo / No
Human Adenovirus1 x 10⁶No AmplificationNo AmplificationNo / No
Mycoplasma pneumoniae1 x 10⁶No AmplificationNo AmplificationNo / No
Streptococcus pneumoniae1 x 10⁶No AmplificationNo AmplificationNo / No
Human Genomic DNA10 ng/µLNo AmplificationNo AmplificationNo / No
No Template Control N/A No Amplification No Amplification N/A

Experimental Protocols

A detailed and standardized protocol is essential for reproducible and reliable cross-reactivity testing.

Preparation of Non-Target Nucleic Acids
  • Source: Obtain high-quality, quantified nucleic acid (DNA or RNA) from a panel of relevant non-target organisms. For a respiratory pathogen assay, this should include other common respiratory viruses and bacteria, as well as human genomic DNA to check for off-target binding to the host genome.[1][2]

  • Quantification: Accurately determine the concentration of the nucleic acid stocks using a fluorometric method (e.g., Qubit) or digital PCR.

  • Working Dilutions: Prepare high-titer working dilutions of each non-target nucleic acid (e.g., 1 x 10⁶ copies/µL) in a suitable buffer (e.g., nuclease-free water or TE buffer).

LAMP Assay Reaction Setup
  • Reaction Mixture: Prepare a master mix for the novel LAMP assay according to the optimized protocol. This typically includes the strand-displacing DNA polymerase (e.g., Bst 2.0), dNTPs, LAMP primers, and reaction buffer.

  • Controls:

    • Positive Control: Use purified nucleic acid from the target organism.

    • Negative Control (No Template Control - NTC): Use nuclease-free water in place of the template to detect contamination.

  • Reaction Assembly: In a designated clean area to prevent contamination, aliquot the LAMP master mix into reaction tubes. Add the non-target nucleic acid template to each respective tube.

  • Incubation: Incubate the reactions at the optimal isothermal temperature (typically 60-65°C) for a defined period (e.g., 60 minutes). Monitor the reaction in real-time if using a fluorescent dye or turbidimeter.

qPCR Assay Reaction Setup
  • Reaction Mixture: Prepare a master mix for the standard qPCR assay using a commercial qPCR mix, specific primers, and probe for the target organism.

  • Controls: Include positive and no-template controls as described for the LAMP assay.

  • Reaction Assembly: Aliquot the qPCR master mix into qPCR-compatible plates or tubes and add the non-target nucleic acid templates.

  • Thermal Cycling: Perform the qPCR according to a validated thermal cycling protocol on a calibrated real-time PCR instrument.

Data Analysis and Interpretation
  • LAMP Assay: A positive result is indicated by an amplification curve crossing a predetermined threshold (for real-time detection) or a distinct color change/turbidity (for visual detection) within the assay timeframe. Any amplification with a non-target template is considered cross-reactivity.

  • qPCR Assay: A positive result is determined by a sigmoidal amplification curve with a cycle threshold (Ct) value within the expected range for positive samples. The absence of an amplification curve or a Ct value above the established cutoff indicates a negative result. Any amplification with a non-target template is considered cross-reactivity.

  • Comparison: Directly compare the results from the LAMP and qPCR assays for each non-target organism to assess the relative specificity of the new LAMP assay.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the cross-reactivity testing process.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis cluster_comparison Conclusion Target_NA Target Nucleic Acid (Positive Control) LAMP_Assay Novel LAMP Assay Target_NA->LAMP_Assay qPCR_Assay Standard qPCR Assay Target_NA->qPCR_Assay NonTarget_Panel Panel of Non-Target Nucleic Acids NonTarget_Panel->LAMP_Assay NonTarget_Panel->qPCR_Assay Human_gDNA Human Genomic DNA Human_gDNA->LAMP_Assay Human_gDNA->qPCR_Assay NTC No Template Control (Nuclease-free Water) NTC->LAMP_Assay NTC->qPCR_Assay LAMP_Results Analyze LAMP Results (Time to Positive) LAMP_Assay->LAMP_Results qPCR_Results Analyze qPCR Results (Ct Value) qPCR_Assay->qPCR_Results Compare Compare Specificity LAMP_Results->Compare qPCR_Results->Compare Report Generate Cross-Reactivity Report Compare->Report

Caption: Workflow for cross-reactivity testing of a new LAMP assay.

References

A Head-to-Head Comparison of LAMP and CRISPR-Based Diagnostics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of molecular diagnostics, two powerful technologies, Loop-Mediated Isothermal Amplification (LAMP) and CRISPR-based methods like SHERLOCK, have emerged as frontrunners for rapid, sensitive, and specific nucleic acid detection. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their applications.

At a Glance: Key Performance Characteristics

Quantitative data from various studies have been summarized below to provide a clear comparison of the key performance metrics of LAMP and CRISPR-based diagnostics.

FeatureLAMP (Loop-Mediated Isothermal Amplification)CRISPR-based (SHERLOCK)
Sensitivity High (can detect as few as 10-100 copies of a target)Very High (capable of single-molecule detection)[1][2]
Specificity High (uses 4-6 primers targeting 6-8 distinct regions)[3]Very High (CRISPR-Cas enzyme provides an additional layer of specificity)[1][4]
Time to Result Rapid (typically 15-60 minutes)[5]Rapid (can be under 1 hour, including amplification)[1][4]
Cost LowLow[2]
Multiplexing ChallengingMore readily adaptable for multiplexed detection
Ease of Use Simple, requires minimal equipment (heat block)Relatively simple, may require a fluorescence reader for quantitative results

Delving Deeper: Technology Overviews

LAMP: A Robust Isothermal Amplification Technique

LAMP is an isothermal nucleic acid amplification technique that amplifies a target DNA or RNA sequence at a constant temperature, typically between 60-65°C.[3] This method utilizes a strand-displacing DNA polymerase and a set of four to six primers that recognize six to eight distinct regions of the target sequence, ensuring high specificity.[3][6] The amplification process results in a large amount of DNA, which can be detected through various methods, including turbidity, fluorescence, or a colorimetric change visible to the naked eye.[7]

CRISPR-Based Diagnostics (SHERLOCK): Precision Detection with Cas Enzymes

Specific High-Sensitivity Enzymatic Reporter UnLOCKing (SHERLOCK) is a CRISPR-based diagnostic platform that combines a pre-amplification step, often with Recombinase Polymerase Amplification (RPA), with the high specificity of a CRISPR-Cas enzyme, such as Cas13.[1][4][8] Following amplification of the target nucleic acid, a guide RNA directs the Cas enzyme to the specific sequence. Upon binding, the Cas enzyme is activated and exhibits a "collateral cleavage" activity, cleaving nearby reporter molecules and generating a detectable signal.[9] This dual-layered approach of amplification followed by specific CRISPR-based recognition results in extremely high sensitivity and specificity.[1][4]

Experimental Protocols: A Step-by-Step Guide

LAMP Protocol
  • Reaction Setup: Prepare a master mix containing the Bst DNA polymerase, dNTPs, reaction buffer, a set of 4-6 LAMP primers (FIP, BIP, F3, B3, and optional Loop-F and Loop-B), and the sample containing the target nucleic acid.

  • Incubation: Incubate the reaction mixture at a constant temperature of 60-65°C for 15-60 minutes.

  • Detection: Analyze the results. This can be done by:

    • Visual Detection: Observing a color change (e.g., with pH-sensitive dyes) or turbidity.[7]

    • Fluorescence Detection: Using intercalating dyes and a real-time fluorometer.

    • Gel Electrophoresis: Visualizing the characteristic ladder-like pattern of LAMP amplicons.

SHERLOCK Protocol
  • Nucleic Acid Amplification (RPA):

    • Set up a Recombinase Polymerase Amplification (RPA) reaction containing the sample, RPA primers (one of which includes a T7 promoter sequence), and the RPA enzyme mix.

    • Incubate at 37-42°C for 10-20 minutes.

  • CRISPR-Cas13 Detection:

    • Prepare a detection mix containing the Cas13a enzyme, a specific guide RNA (crRNA), and a fluorescent reporter molecule.

    • Add the RPA amplification product to the detection mix.

    • Incubate at 37°C for 10-30 minutes.

  • Signal Readout:

    • Measure the fluorescence signal using a plate reader. An increase in fluorescence indicates the presence of the target nucleic acid.

    • Alternatively, results can be visualized on a lateral flow strip.[10]

Visualizing the Workflows

To better understand the underlying mechanisms, the following diagrams illustrate the signaling pathways and experimental workflows for both LAMP and SHERLOCK.

LAMP_Workflow cluster_prep Reaction Preparation cluster_amplification Isothermal Amplification cluster_detection Detection Sample Sample Incubation Incubate at 60-65°C Sample->Incubation Add to MasterMix LAMP Master Mix (Polymerase, Primers, dNTPs) MasterMix->Incubation Add to Visual Visual Readout (Color change/Turbidity) Incubation->Visual Fluorescence Fluorescence Detection Incubation->Fluorescence Gel Gel Electrophoresis Incubation->Gel

LAMP Experimental Workflow

SHERLOCK_Workflow cluster_amplification 1. Isothermal Amplification (RPA) cluster_detection 2. CRISPR-Cas Detection Sample Sample RPA_Incubation Incubate at 37-42°C Sample->RPA_Incubation RPA_Mix RPA Mix (Enzymes, Primers with T7) RPA_Mix->RPA_Incubation Amplicon Amplified Target RPA_Incubation->Amplicon Detection_Incubation Incubate at 37°C Amplicon->Detection_Incubation Cas_Mix Cas13 + gRNA + Reporter Cas_Mix->Detection_Incubation Signal Fluorescent Signal Detection_Incubation->Signal

SHERLOCK Experimental Workflow

Concluding Remarks

Both LAMP and CRISPR-based diagnostic methods offer significant advantages over traditional techniques like PCR, particularly in terms of speed and accessibility. LAMP is a robust, simple, and cost-effective method ideal for rapid screening and point-of-care applications where high sensitivity is required. CRISPR-based methods like SHERLOCK provide an unparalleled level of sensitivity and specificity, making them exceptionally well-suited for applications demanding the highest accuracy, such as the detection of low-level infections, rare mutations, and for multiplexed analysis. The choice between these two powerful technologies will ultimately depend on the specific requirements of the research or diagnostic application, including the need for single-molecule sensitivity, multiplexing capabilities, and the acceptable trade-offs between simplicity and performance.

References

Performance of Loop-Mediated Isothermal Amplification (LAMP) for Tuberculosis Diagnosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Diagnostic Assays for Mycobacterium tuberculosis

The rapid and accurate diagnosis of tuberculosis (TB), caused by Mycobacterium tuberculosis, is crucial for effective treatment and control of the disease.[1] While traditional methods like smear microscopy and culture have been foundational, they often face limitations in sensitivity and turnaround time. Molecular diagnostics, particularly nucleic acid amplification tests (NAATs), have revolutionized TB detection.[2] This guide provides a comparative overview of the performance characteristics of Loop-Mediated Isothermal Amplification (LAMP) for TB diagnosis against other commonly used methods, supported by experimental data and protocols.

Performance Characteristics

The TB-LAMP assay has demonstrated high sensitivity and specificity, offering a significant improvement over traditional smear microscopy. Its performance is often comparable to other molecular assays like the Xpert MTB/RIF test, a widely used automated real-time PCR assay.[3]

Quantitative Data Summary

The following table summarizes the performance of various diagnostic methods for pulmonary tuberculosis. The data is compiled from multiple studies to provide a comprehensive comparison.

Diagnostic MethodSensitivity (Overall)Specificity (Overall)Sensitivity (Smear-Positive)Sensitivity (Smear-Negative)
TB-LAMP 75.6% - 89.2%[3]88.7% - 98.7%[3][4]90.7% - 98.6%[4]46.6% - 67.7%[3]
Xpert MTB/RIF (PCR) 82.2% - 90%[4][5]86.1% - 97.5%[4][5]99.0%[3]52.3%[3]
Smear Microscopy 63.8% - 69.6%[4]94.9%[4]--
Culture Gold StandardGold Standard--

Experimental Protocols

TB-LAMP Assay Workflow

The TB-LAMP assay is a nucleic acid amplification test that amplifies specific target sequences of M. tuberculosis DNA at a constant temperature.[6] The general workflow consists of sample preparation, DNA amplification, and result detection.

  • Sample Preparation: Sputum samples are collected from patients with suspected pulmonary tuberculosis. The samples are first treated with a lysis buffer to break open the bacterial cells and release the DNA. This is often followed by a heating step to inactivate inhibitory substances and further facilitate cell lysis.[7]

  • Isothermal Amplification: A small volume of the processed sample (containing the DNA) is added to a reaction tube containing a master mix. This mix includes a strand-displacing DNA polymerase, primers specific to the M. tuberculosis genome, and deoxynucleotide triphosphates (dNTPs). The reaction is then incubated at a constant temperature, typically between 60-65°C, for about 40 minutes.[7][8]

  • Result Detection: The amplification of target DNA can be detected through various methods. A common approach involves the use of a fluorescent dye that intercalates with the amplified DNA. The results can be visualized under UV light, where a positive sample will fluoresce.[7] Some assays also use turbidity or colorimetric changes for visual detection.[6]

Visualizing the Workflow

The following diagram illustrates the key steps in a typical TB-LAMP experimental workflow.

TB_LAMP_Workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_detection Detection sputum Sputum Sample Collection lysis Lysis and Heating sputum->lysis 60 µL sample reaction_setup Prepare Reaction Mix (Primers, Polymerase, dNTPs) lysis->reaction_setup Add processed sample incubation Isothermal Incubation (60-65°C for 40 min) reaction_setup->incubation uv_detection Fluorescence Detection (UV Light) incubation->uv_detection result Result Interpretation (Positive/Negative) uv_detection->result

TB-LAMP Experimental Workflow

Comparison with Other Diagnostic Methods

Smear Microscopy

Smear microscopy is a rapid and inexpensive method for detecting acid-fast bacilli. However, it suffers from low sensitivity, especially in paucibacillary samples and in HIV-coinfected individuals.[9] Studies have shown that TB-LAMP has a significantly higher sensitivity than smear microscopy.

Culture

Mycobacterial culture is considered the gold standard for TB diagnosis due to its high sensitivity. However, it is a slow process, with results taking several weeks.[10] This delay can impede timely treatment initiation. The TB-LAMP assay offers a much faster turnaround time, with results available in under two hours.[11]

Real-Time PCR (Xpert MTB/RIF)

The Xpert MTB/RIF assay is an automated, cartridge-based real-time PCR test that can simultaneously detect M. tuberculosis and rifampicin resistance. Its sensitivity is comparable to that of TB-LAMP.[3] However, the Xpert MTB/RIF system requires a stable power supply and has higher operational costs, which can be a limitation in resource-constrained settings. The major advantage of Xpert MTB/RIF over TB-LAMP is its ability to detect drug resistance.[5]

Advantages and Limitations of TB-LAMP

Advantages:

  • High Sensitivity and Specificity: Offers a significant improvement over smear microscopy and is comparable to other molecular tests.[3]

  • Rapid Turnaround Time: Results can be obtained in less than two hours.[11]

  • Isothermal Amplification: Does not require a thermal cycler, simplifying the equipment needs.[12]

  • Cost-Effective: Generally more affordable than other molecular assays like Xpert MTB/RIF.[12]

  • Robustness: The assay is less susceptible to inhibitors that can affect PCR-based methods.[12]

Limitations:

  • No Drug Susceptibility Testing: Unlike the Xpert MTB/RIF assay, the standard TB-LAMP test does not provide information on drug resistance.[13]

  • Potential for Contamination: As with any amplification technique, there is a risk of carryover contamination, which can lead to false-positive results if proper laboratory practices are not followed.

  • Lower Sensitivity in Smear-Negative Samples: While more sensitive than microscopy, the sensitivity in smear-negative, culture-positive cases is lower than in smear-positive cases.[2]

References

A Comparative Guide to LAMP-Based Diagnostic Tests for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Loop-Mediated Isothermal Amplification (LAMP) in comparison to the gold standard, Polymerase Chain Reaction (PCR), for the clinical validation of diagnostic assays. This guide provides a comprehensive overview of performance data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions about the selection and implementation of nucleic acid amplification technologies.

Performance Comparison: LAMP vs. PCR

The clinical validity of a diagnostic test is determined by its sensitivity, specificity, and accuracy. The following table summarizes the performance of various LAMP-based assays in comparison to PCR-based methods across different pathogens, as reported in several clinical validation studies.

PathogenTest MethodReference MethodSample TypeSensitivity (%)Specificity (%)Source(s)
Malaria (Plasmodium spp.) illumigene Malaria LAMPMicroscopy & RT-PCRWhole Blood100100[1][2][3][4]
Methicillin-Resistant Staphylococcus aureus (MRSA) Dual HiFi-LAMPCulture & Antibiotic SusceptibilityClinical Isolates100100
MRSA Dual HiFi-LAMPNot SpecifiedClinical Samples92.3100
Pasteurella multocida Colorimetric LAMPPCRCloacal Swabs10094.7[5][6]
Mycobacterium marinum LAMPConventional PCRClinical Skin Specimens50Not Reported[7]
Mycobacterium marinum Nested PCRConventional PCRClinical Skin Specimens50Not Reported[7]
Alternaria solani LAMPConventional PCRPlant Tissue10-fold higher sensitivityHigher than qPCR[8]
Salmonella spp. Commercial LAMP KitISO 6579-1:2017 (Culture)Food Samples100100[9]
Respiratory Syncytial Virus (RSV) LAMPNot SpecifiedRespiratory Samples95-10099-100
Respiratory Syncytial Virus (RSV) RT-PCRNot SpecifiedRespiratory Samples90-9598-99

Experimental Workflows and Signaling Pathways

To visually represent the procedural flow of LAMP and its comparison with PCR, the following diagrams have been generated using Graphviz.

LAMP_Workflow cluster_sample_prep Sample Preparation cluster_amplification Isothermal Amplification cluster_detection Result Detection Sample 1. Sample Collection (e.g., swab, blood, saliva) Lysis 2. Lysis (Heat or Chemical) Sample->Lysis Reaction_Setup 3. LAMP Reaction Setup (Primers, Bst Polymerase, dNTPs) Lysis->Reaction_Setup Incubation 4. Incubation (Constant Temperature, ~65°C) Reaction_Setup->Incubation Detection 5. Detection (Turbidity, Colorimetry, or Fluorescence) Incubation->Detection

LAMP Diagnostic Test Workflow

LAMP_vs_PCR cluster_lamp LAMP Workflow cluster_pcr PCR Workflow L_Start Start L_SamplePrep Simplified Sample Prep (5-15 min) L_Start->L_SamplePrep L_IsothermalAmp Isothermal Amplification (60-65°C for 15-45 min) L_SamplePrep->L_IsothermalAmp L_Detection Real-time or Endpoint Detection L_IsothermalAmp->L_Detection L_Result Result (< 1 hour) L_Detection->L_Result P_Start Start P_Extraction Nucleic Acid Extraction (30-60 min) P_Start->P_Extraction P_ThermalCycling Thermal Cycling (Denaturation, Annealing, Extension) (1-2 hours) P_Extraction->P_ThermalCycling P_Detection Gel Electrophoresis or Real-time Fluorescence P_ThermalCycling->P_Detection P_Result Result (2-4 hours) P_Detection->P_Result

Comparison of LAMP and PCR Timelines

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for performing a LAMP-based assay and a standard RT-PCR for the detection of a viral RNA target. These protocols are intended as a guide and may require optimization for specific targets and sample types.

Reverse Transcription Loop-Mediated Isothermal Amplification (RT-LAMP) Protocol

This protocol outlines the necessary steps for the detection of viral RNA using RT-LAMP.

1. Sample Preparation (Crude Lysis):

  • Collect the biological sample (e.g., nasopharyngeal swab, saliva).

  • For a swab sample, immerse the swab in a suitable transport medium.

  • Transfer 100-200 µL of the sample or transport medium to a microcentrifuge tube.

  • Heat the sample at 95°C for 5-10 minutes to lyse the viral particles and inactivate inhibitors.

  • Centrifuge briefly to pellet any debris. The supernatant will be used as the template for the RT-LAMP reaction.

2. RT-LAMP Reaction Mixture (25 µL total volume):

  • Prepare a master mix containing the following components on ice:

    • Isothermal Amplification Buffer (2X): 12.5 µL

    • Primer Mix (10X): 2.5 µL (containing a mix of F3, B3, FIP, BIP, and optionally LoopF and LoopB primers)

    • Reverse Transcriptase: 1 µL

    • Bst DNA Polymerase: 1 µL

    • Nuclease-free Water: to a final volume of 20 µL

  • Add 5 µL of the prepared sample supernatant to 20 µL of the master mix.

3. Isothermal Incubation:

  • Incubate the reaction tubes at a constant temperature of 60-65°C for 20-40 minutes. This can be done in a simple heat block or water bath.[2]

4. Result Detection:

  • Colorimetric: If a pH-sensitive dye is included in the master mix, a color change (e.g., from pink to yellow) will indicate a positive reaction.

  • Turbidity: The accumulation of magnesium pyrophosphate as a byproduct of amplification will result in a visible turbidity in positive samples.

  • Fluorescence: If a DNA-intercalating dye is used, the fluorescence can be measured in real-time or at the endpoint using a fluorometer.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) Protocol

This protocol provides a standard workflow for the detection of viral RNA using RT-PCR.

1. RNA Extraction:

  • Extract total RNA from the biological sample using a commercial RNA extraction kit following the manufacturer's instructions. This typically involves lysis, binding of RNA to a silica membrane, washing, and elution. This process yields purified RNA, free of inhibitors.

2. One-Step RT-PCR Reaction Mixture (25 µL total volume):

  • Prepare a master mix on ice with the following components:

    • RT-PCR Buffer (2X or 4X): As per manufacturer's recommendation

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Probe (10 µM) (for real-time PCR): 1 µL

    • RT-PCR Enzyme Mix (containing reverse transcriptase and Taq polymerase): 1 µL

    • Nuclease-free Water: to a final volume of 20 µL

  • Add 5 µL of the extracted RNA to 20 µL of the master mix.

3. Thermal Cycling:

  • Place the reaction tubes in a thermal cycler and perform the following cycling protocol:

    • Reverse Transcription: 50-55°C for 10-30 minutes.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • PCR Cycles (40-45 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.[10]

4. Result Detection:

  • Real-Time PCR: Monitor the fluorescence signal at the end of each cycle. The cycle threshold (Ct) value is used to determine the presence and quantity of the target RNA.

  • Conventional PCR: After the completion of the thermal cycling, analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.

Conclusion

LAMP-based diagnostic tests offer a compelling alternative to traditional PCR methods, particularly in point-of-care and resource-limited settings. The primary advantages of LAMP include its rapidity, high sensitivity and specificity, and the use of simpler, isothermal instrumentation.[10] While PCR remains the gold standard for many diagnostic applications due to its well-established protocols and ease of multiplexing, the data presented in this guide demonstrates that LAMP assays can achieve comparable, and in some cases superior, performance. The choice between LAMP and PCR will ultimately depend on the specific diagnostic need, the required turnaround time, and the available resources. For rapid screening and field-based testing, LAMP presents a robust and reliable option.

References

A Researcher's Guide to Selecting the Optimal DNA Polymerase for Loop-Mediated Isothermal Amplification (LAMP)

Author: BenchChem Technical Support Team. Date: November 2025

Loop-mediated Isothermal Amplification (LAMP) has emerged as a powerful nucleic acid amplification technique, prized for its speed, simplicity, and high sensitivity, making it ideal for point-of-care diagnostics and field applications.[1][2] The core of the LAMP reaction is a DNA polymerase with robust strand displacement activity, which allows for amplification at a constant temperature without the need for thermal cycling.[3][4] The choice of this enzyme is critical and directly impacts the efficiency, speed, and sensitivity of the assay. This guide provides a comparative analysis of commonly used DNA polymerases for LAMP, supported by experimental data and protocols to aid researchers in making an informed selection.

Key Properties of DNA Polymerases for LAMP

The ideal DNA polymerase for LAMP must possess specific enzymatic characteristics to facilitate the complex amplification mechanism. The primary requirements are:

  • Strong Strand Displacement Activity: This is the most crucial feature, enabling the polymerase to separate DNA strands as it synthesizes a new strand, which is essential for the auto-cycling nature of LAMP.[4][5]

  • Thermostability: The enzyme must be active and stable at the typical isothermal LAMP temperatures, generally between 60°C and 65°C.[2][4]

  • High Processivity: High processivity ensures that the polymerase can synthesize long DNA concatemers without dissociating from the template, leading to higher yields.[6]

  • Lack of 5'-3' Exonuclease Activity: This activity would interfere with the primer annealing and extension process characteristic of LAMP.[7]

Comparative Analysis of Common LAMP DNA Polymerases

The workhorse for LAMP has traditionally been the large fragment of Bacillus stearothermophilus (Bst) DNA polymerase.[4][5] However, protein engineering has led to the development of numerous variants with enhanced features. Below is a comparison of several key polymerases.

DNA Polymerase Key Features & Advantages Optimal Temperature Relative Speed Noteworthy Characteristics
Bst DNA Polymerase, Large Fragment The original, cost-effective standard for LAMP.[4]~65°C[3]StandardLacks 5'→3' exonuclease activity but has lower amplification speed and impurity tolerance compared to engineered versions.[4]
Bst 2.0 DNA Polymerase Engineered for improved speed, yield, salt tolerance, and thermostability over wild-type Bst.[7]~65°CFasterOffers high specificity and is available in a "WarmStart" format to reduce non-specific amplification at room temperature.[7][8]
Bst 3.0 DNA Polymerase Engineered for even faster amplification speed than Bst 2.0.[8]Up to 72°C[8]Very FastHas improved performance at higher temperatures but may have lower specificity for some targets compared to Bst 2.0.[8]
Bst-XT DNA Polymerase Combines the high specificity of Bst 2.0 with the rapid amplification speed of Bst 3.0.[8]50-70°CVery FastActive across a broader temperature range, offering more flexibility in assay design.[8]
Br512 (Engineered Bst) A non-commercial, engineered Bst with fusion domains.~65°CVery FastShowed faster amplification kinetics and higher sensitivity in detecting SARS-CoV-2 RNA compared to Bst 2.0 in a research setting.[9][10]
SD DNA Polymerase A novel, highly thermostable mutant of Taq polymerase with strong strand displacement activity.[11][12]~63°CComparable to BstIts high thermostability allows for an initial heat denaturation step (up to 94°C) without enzyme degradation, which is not possible with Bst.[11]

Quantitative Performance Data

The following table summarizes performance metrics from various studies. Note that direct comparison can be challenging as experimental conditions may vary between sources. Time to Threshold (Tt) is the time required for the amplification signal to cross a background fluorescence threshold, with lower values indicating faster amplification.

Polymerase Target Input Template Time to Threshold (Tt) / Detection Source
Bst 2.0 SARS-CoV-2 RNA300 genomes25% detection success (NB assay)[9][10]
Br512 SARS-CoV-2 RNA300 genomes80% detection success (NB assay)[9][10]
Lyo-ready Bst (Thermo) Viral RNANot specifiedDetection in as few as 10 minutes[13]
Bst 2.0 Warmstart Viral RNANot specifiedSlower than Lyo-ready Bst[13]
Bst 3.0 Viral RNANot specifiedSlower than Lyo-ready Bst[13]

Experimental Protocols & Methodologies

To objectively compare the efficiency of different DNA polymerases for a specific LAMP assay, it is crucial to use a standardized protocol where the only variable is the enzyme and its corresponding reaction buffer.

General Protocol for Polymerase Comparison in a LAMP Assay

This protocol outlines a typical real-time fluorescence-based LAMP reaction.

1. Master Mix Preparation:

  • Prepare a master mix for each polymerase being tested. The reaction buffer should be the one recommended by the manufacturer for that specific enzyme.

  • A typical 25 µL reaction mixture includes:

    • 1.6 µM each of FIP and BIP (Inner Primers)

    • 0.2 µM each of F3 and B3 (Outer Primers)

    • 0.4 µM each of LF and LB (Loop Primers, optional but recommended for speed)[14]

    • 1.4 mM each of dNTPs

    • 8 mM MgSO₄ (concentration may need optimization)

    • 1 M Betaine (optional, enhances amplification of GC-rich templates)[3]

    • 1X Isothermal Amplification Buffer (provided with the polymerase)

    • 1X Fluorescent Dye (e.g., SYBR Green I, EvaGreen)

    • Nuclease-free water to bring the volume to 24 µL.

2. Enzyme and Template Addition:

  • Aliquot 24 µL of the master mix into reaction tubes.

  • Add 8 Units (a typical amount, but follow manufacturer's recommendation) of the DNA polymerase to be tested (e.g., Bst 2.0, Bst 3.0).

  • Add 1 µL of the target DNA template at a known concentration (e.g., a serial dilution to test sensitivity). Include a no-template control (NTC) for each polymerase.

3. Isothermal Incubation and Data Collection:

  • Incubate the reactions at a constant temperature (e.g., 65°C) in a real-time detection instrument for 60-90 minutes.[3]

  • Collect fluorescence data every 30-60 seconds.

4. Data Analysis:

  • Determine the Time to Threshold (Tt) for each reaction.

  • Compare the mean Tt values for each polymerase across different template concentrations.

  • Assess the limit of detection (LoD) for each enzyme by identifying the lowest template concentration that yields consistent, positive amplification.

  • Verify the specificity by checking for amplification in the NTC reactions. False positives in the NTC indicate non-specific amplification.[2]

Visualizing Workflows and Logic

Diagrams can clarify complex experimental setups and decision-making processes.

LAMP_Workflow cluster_prep Reaction Setup cluster_amp Amplification & Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Primers, dNTPs, Buffer, Dye) AddTemplate Add DNA/RNA Template & No-Template Control MasterMix->AddTemplate AddEnzyme Add DNA Polymerase AddTemplate->AddEnzyme Incubate Isothermal Incubation (e.g., 65°C for 60 min) AddEnzyme->Incubate Detect Real-Time Fluorescence Monitoring Incubate->Detect AnalyzeTt Determine Time-to-Threshold (Tt) Detect->AnalyzeTt AssessLOD Assess Limit of Detection (LOD) AnalyzeTt->AssessLOD CheckNTC Verify Specificity (NTC) AssessLOD->CheckNTC

Caption: Experimental workflow for comparing LAMP DNA polymerases.

Polymerase_Selection Start Define Assay Priority Speed Is maximum speed critical? Start->Speed Specificity Is highest specificity essential? Speed->Specificity Yes Cost Is cost the primary constraint? Speed->Cost No Rec_BstXT Choose Bst-XT or Bst 3.0 Specificity->Rec_BstXT No Rec_Bst2 Choose Bst 2.0 Specificity->Rec_Bst2 Yes Flexibility Need broad temperature flexibility? Cost->Flexibility No Rec_BstLF Choose Bst Large Fragment Cost->Rec_BstLF Yes Flexibility->Rec_Bst2 No Rec_BstXT_Flex Choose Bst-XT Flexibility->Rec_BstXT_Flex Yes

Caption: Decision logic for selecting a suitable LAMP DNA polymerase.

References

A Researcher's Guide to LAMP Assay Validation: Adhering to MIQE Principles for Robust and Reliable Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the adoption of new molecular diagnostic methods hinges on rigorous validation. The Loop-Mediated Isothermal Amplification (LAMP) assay, a powerful and rapid nucleic acid amplification technique, is no exception. To ensure the reliability and reproducibility of LAMP-based findings, it is crucial to adhere to a validation framework inspired by the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.

This guide provides a comprehensive comparison of LAMP with other nucleic acid amplification technologies, outlines detailed experimental protocols for validation in line with MIQE principles, and presents quantitative data to support informed decision-making.

The Rise of Isothermal Amplification: Where LAMP Shines

Traditional nucleic acid amplification methods like the Polymerase Chain Reaction (PCR) and its quantitative counterpart (qPCR) have long been the gold standard in molecular biology. However, their reliance on thermal cycling necessitates sophisticated and expensive equipment, limiting their use in point-of-care or resource-limited settings. Isothermal amplification techniques, which operate at a constant temperature, have emerged as a compelling alternative.

Among the various isothermal methods, such as Helicase-Dependent Amplification (HDA), Recombinase Polymerase Amplification (RPA), and Rolling Circle Amplification (RCA), LAMP has gained significant popularity due to its high specificity, efficiency, and straightforward visual detection of results.[1]

Head-to-Head Comparison: LAMP vs. Other Amplification Technologies

The choice of a nucleic acid amplification method depends on the specific application, required performance characteristics, and available resources. Here's a comparative overview of LAMP against other common techniques:

FeatureLoop-Mediated Isothermal Amplification (LAMP)Polymerase Chain Reaction (PCR)Quantitative PCR (qPCR)Nested PCRRecombinase Polymerase Amplification (RPA)
Principle Isothermal amplification using a strand-displacing DNA polymerase and 4-6 primers.Thermal cycling to denature, anneal, and extend DNA using a thermostable polymerase and 2 primers.Real-time detection of PCR product accumulation using fluorescent probes or dyes.Two successive PCR reactions, with the second using primers internal to the first amplicon.Isothermal amplification using recombinase enzymes to facilitate primer pairing.
Speed Very rapid (15-60 minutes).[2]Slower (1-3 hours).Slower (1-2 hours).Slowest (requires two PCR runs).Very rapid (5-20 minutes).
Sensitivity High, comparable to or greater than PCR.[3]Moderate.Very high.[3]Very high, 1000-fold more sensitive than conventional PCR.[3]High, can detect single copies.
Specificity Very high due to 4-6 primers recognizing 6-8 distinct regions of the target.[2]Moderate, can be prone to non-specific amplification.High, enhanced by probes.Very high.High.
Equipment Simple heat block or water bath.[4]Thermal cycler required.Real-time thermal cycler required.Thermal cycler required.Simple heating device.
Cost Low.Moderate.High.High.Moderate.
Detection Visual (turbidity, color change), gel electrophoresis, real-time fluorescence.[1][5]Gel electrophoresis.Real-time fluorescence detection.Gel electrophoresis.Real-time fluorescence, lateral flow strips.

A Deeper Dive: Performance of LAMP in a Clinical Setting

The following table summarizes the performance of a real-time LAMP assay for the diagnosis of Invasive Pneumococcal Disease (IPD) compared to a gold standard real-time PCR.[2]

Performance MetricLAMP AssayReal-Time PCR
Diagnostic Sensitivity 100% (95% CI, 75.8–100)-
Diagnostic Specificity 99.3% (95% CI, 97.5–100)-
Linearity Range 10⁸-10⁴ copies/mL10⁸-10³ copies/mL
Limit of Detection (LOD) 5 x 10³ copies/mL1 x 10³ copies/mL
Intra-assay Precision (CV%) 3.61%-
Inter-assay Precision (CV%) 6.59%-
Median Amplification Time 15 minutes1 hour 59 minutes

Adhering to MIQE Principles for LAMP Assay Validation

While the MIQE guidelines were initially developed for qPCR, their core principles of transparency, accuracy, and reproducibility are directly applicable to LAMP assay validation. A comprehensive validation plan should encompass the following key parameters:

Analytical Specificity (Inclusivity and Exclusivity)

Analytical specificity ensures that the assay detects the target organism and does not cross-react with non-target organisms.

Experimental Protocol:

  • Inclusivity Testing:

    • Obtain a panel of different strains, serotypes, or isolates of the target organism.

    • Extract nucleic acid from each isolate.

    • Run the LAMP assay on all target isolates.

    • Acceptance Criterion: All target isolates should yield a positive result.

  • Exclusivity Testing:

    • Select a panel of phylogenetically related or clinically relevant non-target organisms that may be present in the same sample type.

    • Extract nucleic acid from each non-target organism.

    • Run the LAMP assay on all non-target organisms.

    • Acceptance Criterion: All non-target organisms should yield a negative result.[6]

Analytical Sensitivity (Limit of Detection)

The Limit of Detection (LOD) is the lowest concentration of the target nucleic acid that can be reliably detected by the assay.

Experimental Protocol:

  • Prepare a dilution series of a quantified stock of the target nucleic acid (e.g., plasmid DNA, cultured organism, or in vitro transcribed RNA).

  • The dilution range should span the expected LOD.

  • Test at least 20 replicates of each dilution in the series.

  • The LOD is determined as the lowest concentration at which at least 95% of the replicates are positive.

Reproducibility (Precision)

Reproducibility assesses the consistency of the assay's results when performed by different operators, on different days, and with different reagent lots.

Experimental Protocol:

  • Prepare a panel of samples with varying concentrations of the target nucleic acid (e.g., high positive, low positive, and negative).

  • Intra-assay (Repeatability): Test multiple replicates of each sample within the same run.

  • Inter-assay (Reproducibility):

    • Have different operators perform the assay on different days.

    • Use different batches of LAMP reagents and primers.

  • Calculate the coefficient of variation (CV%) for the time-to-threshold values for positive samples.

  • Acceptance Criterion: The CV% should be within an acceptable range, typically below 15-20%.[7]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate nucleic acid amplification method, the following diagrams have been generated.

LAMP_Workflow cluster_prep Sample Preparation cluster_lamp LAMP Assay cluster_detection Result Detection Sample Clinical or Environmental Sample Extraction Nucleic Acid Extraction (e.g., column-based, magnetic beads) Sample->Extraction Reaction Add Extracted Nucleic Acid to Master Mix Extraction->Reaction MasterMix Prepare LAMP Master Mix (Polymerase, Primers, dNTPs, Buffer) MasterMix->Reaction Incubation Isothermal Incubation (e.g., 60-65°C for 15-60 min) Reaction->Incubation Visual Visual Detection (Turbidity or Color Change) Incubation->Visual Fluorescence Real-time Fluorescence Incubation->Fluorescence Gel Agarose Gel Electrophoresis Incubation->Gel

A simplified workflow of a typical LAMP assay.

Amplification_Decision_Tree Start Start: Need for Nucleic Acid Amplification POC Point-of-Care or Resource-Limited Setting? Start->POC Speed Is Rapid Turnaround Time Critical? POC->Speed Yes Quantification Is Quantification of Target Required? POC->Quantification No LAMP LAMP Speed->LAMP Yes RPA RPA Speed->RPA Yes HighSensitivity Is Highest Possible Sensitivity Required? Quantification->HighSensitivity No qPCR qPCR Quantification->qPCR Yes NestedPCR Nested PCR HighSensitivity->NestedPCR Yes PCR Conventional PCR HighSensitivity->PCR No

A decision tree for selecting a nucleic acid amplification method.

Conclusion: Embracing Rigorous Validation for Confident Results

The LAMP assay offers a powerful, rapid, and cost-effective solution for nucleic acid detection. However, its implementation in research and diagnostic settings demands a commitment to rigorous validation. By adapting the principles of the MIQE guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data. This comprehensive approach to validation will not only bolster confidence in LAMP-based findings but also pave the way for its broader acceptance and application in diverse scientific and clinical fields.

References

Safety Operating Guide

Proper Disposal of Laboratory Lamps: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory lamps is a critical component of maintaining a secure and environmentally responsible research environment. Adherence to proper procedures minimizes risks associated with hazardous materials and ensures compliance with regulatory standards. This guide provides essential safety information and step-by-step instructions for the disposal of various types of laboratory lamps.

I. Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to observe the following safety precautions when handling used or spent laboratory lamps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, and protective gloves, when handling lamps.[1] Some lamps, like xenon arc lamps, may require leather gloves and additional protective clothing.[1]

  • Avoid Breakage: Handle all lamps with care to prevent breakage, as many contain hazardous materials such as mercury.[2][3] Never apply excessive force or drop the lamps.[1]

  • Cooling Period: Allow lamps to cool for a minimum of ten minutes after they have been turned off, as they can be hot and cause severe burns.[1]

  • Ventilation: In the event of accidental breakage of a mercury-containing lamp, ensure the area is well-ventilated to minimize inhalation of mercury vapor.[4]

II. Identifying and Segregating Laboratory Lamps

Different types of laboratory lamps contain varying hazardous components and therefore have distinct disposal requirements. Proper identification is the first step in the disposal process.

Lamp TypeHazardous ComponentsDisposal Classification
Fluorescent and Compact Fluorescent Lamps (CFLs) Mercury, Lead (in some older models)Universal Waste/Hazardous Waste[2][5][6]
High-Intensity Discharge (HID) Lamps (e.g., Mercury Vapor, Metal Halide, High-Pressure Sodium) Mercury, SodiumUniversal Waste/Hazardous Waste[5][6]
Xenon Arc Lamps High-pressure xenon gas, potential for explosionHandle as pressurized vessel; follow manufacturer guidelines[1]
Deuterium Lamps Deuterium (a hydrogen isotope)Consult manufacturer and institutional safety guidelines
Tungsten-Halogen Lamps Halogen gas, TungstenGenerally non-hazardous, but check local regulations[4]
Ultraviolet (UV) Lamps MercuryUniversal Waste/Hazardous Waste[7][8]
LED Lamps Lead, Arsenic (in some components)Universal Waste/Electronic Waste[8]

Note: Regulations regarding lamp disposal can vary by state and locality.[9][10] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

III. Step-by-Step Disposal Procedures for Intact Lamps

1. Removal and Initial Packaging:

  • Carefully remove the spent lamp from the equipment.
  • Whenever possible, place the used lamp back into its original packaging, as this provides the best protection against breakage.[1][2][11] If the original packaging is unavailable, use a sturdy, sealed container.[2]

2. Labeling:

  • Clearly label the container with "Universal Waste - Lamps," "Waste Lamps," or "Used Lamps."[2][8][11]
  • Include the date when the first lamp was placed in the container.[11]

3. Storage:

  • Store the containers in a designated, dry, and secure satellite accumulation area.[5][8]
  • Do not tape or band lamps together, as this increases the risk of breakage.[2]

4. Arranging for Pickup:

  • Contact your institution's EHS or Facilities Management department to schedule a pickup for the waste lamps.[2][7] Many institutions have a specific online request system for hazardous waste disposal.[2]

IV. Procedure for Broken Lamps

Broken lamps require special handling due to the release of hazardous materials.

  • Evacuate and Ventilate: Immediately evacuate the area and open windows to ventilate.[4]

  • Wear Appropriate PPE: At a minimum, wear nitrile gloves.

  • Collect Debris:

    • Carefully scoop up the larger pieces of glass and place them in a rigid, puncture-proof container.[8]

    • Use sticky tape to pick up smaller fragments and powder.

    • Never use a vacuum cleaner, as this can disperse mercury vapor.

  • Containerize and Label: Place all collected material and cleaning supplies into a sealable container and label it as "Hazardous Waste - Broken Lamp Debris" or "Sharps - Broken Lamps."[8]

  • Contact EHS: Immediately contact your EHS department for guidance on disposal of the contained broken lamp material.

V. Experimental Protocols and Workflows

The following diagram illustrates the decision-making workflow for the proper disposal of laboratory lamps.

LampDisposalWorkflow start Begin Lamp Disposal Process identify Identify Lamp Type start->identify is_broken Is the Lamp Broken? identify->is_broken intact_procedure Follow Intact Lamp Disposal Procedure is_broken->intact_procedure No broken_procedure Follow Broken Lamp Disposal Procedure is_broken->broken_procedure Yes package Package in Original Box or Sturdy Container intact_procedure->package evacuate Evacuate and Ventilate Area broken_procedure->evacuate label_container Label as 'Universal Waste - Lamps' package->label_container store Store in Designated Accumulation Area label_container->store request_pickup Request EHS Pickup store->request_pickup collect Collect Debris in Puncture-Proof Container evacuate->collect label_broken Label as 'Hazardous Waste - Broken Lamp' collect->label_broken contact_ehs Contact EHS for Immediate Guidance label_broken->contact_ehs

Caption: Decision workflow for laboratory lamp disposal.

By adhering to these procedures, researchers and laboratory personnel can effectively manage the disposal of used lamps, ensuring a safe working environment and compliance with environmental regulations. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Navigating Laboratory Safety: A Protocol for Handling Unidentified Substances

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, scientists may encounter substances with unfamiliar or proprietary names, such as "Hlamp." While "this compound" is not a recognized chemical identifier in standardized databases, this guide provides a comprehensive framework for handling such unidentified materials to ensure laboratory safety and operational integrity. The following procedures are designed to empower researchers to assess and mitigate risks associated with unknown substances, reinforcing a culture of safety.

Risk Assessment and Personal Protective Equipment (PPE)

When encountering a substance that is not fully characterized or lacks a formal safety data sheet (SDS), a thorough risk assessment is the critical first step. This assessment should inform the selection of appropriate Personal Protective Equipment (PPE). The guiding principle is to assume the substance is hazardous until proven otherwise.

Table 1: Personal Protective Equipment for Handling Substances with Unknown Hazards

PPE Category Equipment Purpose When to Use
Eye and Face Protection Safety Glasses with Side ShieldsProtects against splashes and projectiles.Minimum requirement for all laboratory work.
Chemical Splash GogglesProvides a seal around the eyes for enhanced protection against chemical splashes.When handling liquids that pose a splash hazard.
Face ShieldProtects the entire face from splashes and projectiles.Used in conjunction with goggles when there is a high risk of splashing with corrosive or highly toxic materials.
Hand Protection Nitrile GlovesOffers protection against a wide range of chemicals, and biological materials.Standard use for handling most laboratory substances. Ensure compatibility with any known solvents.
Neoprene or Butyl Rubber GlovesProvides enhanced protection against more aggressive chemicals.When handling highly corrosive, toxic, or organic substances. Consult a chemical resistance chart.
Body Protection Laboratory CoatProtects skin and personal clothing from minor spills and contamination.Minimum requirement for all laboratory work.
Chemical-Resistant ApronOffers an additional layer of protection against corrosive or hazardous liquids.When handling larger volumes of hazardous liquids or when there is a significant splash risk.
Respiratory Protection Fume HoodA ventilated enclosure that removes hazardous fumes, vapors, and dusts from the laboratory.Primary engineering control. All work with volatile, dusty, or aerosol-generating unknown substances should be performed in a fume hood.
N95 RespiratorProtects against airborne particulates.When handling powders or other solid materials that could become airborne and are not adequately contained by a fume hood.
Half-Mask or Full-Face Respirator with appropriate cartridgesProvides protection against specific chemical vapors and gases.In situations with potential for high vapor concentrations or when engineering controls are insufficient. Requires proper fit testing and training.

Operational Plan for Handling Unidentified Substances

A systematic approach to handling unknown materials is crucial for maintaining a safe laboratory environment.

Experimental Protocol: Handling "this compound" or Other Unidentified Substances

  • Information Gathering:

    • Attempt to identify the source of the substance. If it was provided by a third party, such as a collaborator or a commercial entity, request a Safety Data Sheet (SDS) or any available hazard information.

    • Review any accompanying documentation for clues about the material's nature (e.g., solvent, buffer composition, biological origin).

  • Risk Assessment:

    • Assume the substance is hazardous. Consider potential routes of exposure: inhalation, dermal contact, ingestion, and injection.

    • Evaluate the experimental procedure to identify steps with a higher risk of exposure (e.g., opening containers, transferring, heating, vortexing).

  • Engineering Controls:

    • All manipulations of the unknown substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • If the substance is a powder, use caution to avoid generating dust.

  • Personal Protective Equipment (PPE) Selection:

    • Based on the risk assessment, select the appropriate PPE as detailed in Table 1. At a minimum, this should include safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling and Manipulation:

    • Designate a specific area within the fume hood for handling the substance.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.

Disposal Plan

Proper disposal of unidentified substances is critical to prevent environmental contamination and ensure the safety of waste handlers.

Protocol: Disposal of Unidentified Laboratory Waste

  • Segregation:

    • Do not mix unidentified waste with other waste streams.

    • Collect all waste generated from handling the unknown substance in a dedicated, clearly labeled, and sealed container.

  • Labeling:

    • Label the waste container as "Hazardous Waste: Unidentified Substance" and include the date and the name of the generating researcher.

    • If any components are known (e.g., solvent used to dissolve the substance), list them on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the unidentified waste. Provide them with as much information as possible about the potential nature of the substance.

Workflow for Handling Unidentified Laboratory Substances

The following diagram illustrates the decision-making process for safely handling an unidentified substance like "this compound."

substance Receipt of Unidentified Substance ('this compound') info Attempt to Identify (Request SDS/Info) substance->info sds_check Is SDS or Hazard Info Available? info->sds_check risk_assess Perform Risk Assessment (Assume Hazardous) sds_check->risk_assess No known_protocol Follow Standard Protocol for Known Substance sds_check->known_protocol Yes controls Select Engineering Controls (e.g., Fume Hood) risk_assess->controls ppe Select Appropriate PPE controls->ppe handle Proceed with Handling Protocol ppe->handle dispose Follow Disposal Plan for Unidentified Waste handle->dispose

Caption: Workflow for handling unidentified laboratory substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.